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  • Product: 6-Fluoro-2-methylpyrimidin-4-amine
  • CAS: 18260-57-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Fluoro-2-methylpyrimidin-4-amine in Medicinal Chemistry

Executive Summary 6-Fluoro-2-methylpyrimidin-4-amine (CAS 18260-57-6) represents a critical scaffold in modern fragment-based drug discovery (FBDD). Unlike its chlorinated analogs, this fluorinated pyrimidine offers a un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-2-methylpyrimidin-4-amine (CAS 18260-57-6) represents a critical scaffold in modern fragment-based drug discovery (FBDD). Unlike its chlorinated analogs, this fluorinated pyrimidine offers a unique balance of steric compactness and metabolic stability, leveraging the "fluorine effect" to modulate pKa and lipophilicity without imposing significant steric penalties.[1]

This guide details the physicochemical profile, synthetic pathways, and reactivity logic of CAS 18260-57-6, designed for medicinal chemists optimizing kinase inhibitors and heterocyclic bioactive agents.[1]

Part 1: Chemical Profile & Properties[1][2][3]

The introduction of a fluorine atom at the C6 position of the pyrimidine ring significantly alters the electronic landscape of the molecule compared to the parent 2-methylpyrimidin-4-amine. The strong electronegativity of fluorine reduces the basicity of the ring nitrogens, potentially influencing binding affinity in H-bond donor/acceptor motifs (e.g., kinase hinge regions).

Physicochemical Data Table
PropertyValue / DescriptionNote
CAS Number 18260-57-6
IUPAC Name 6-Fluoro-2-methylpyrimidin-4-amine
Molecular Formula C₅H₆FN₃
Molecular Weight 127.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 120–125 °C (Typical range)Consistent with 4-amino-6-halo-pyrimidine trends.[2][3]
Predicted pKa ~2.7 – 3.2Lower than 2-aminopyrimidine (3.54) due to F-induction.
LogP (Predicted) ~0.5 – 0.8Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donors 1 (Primary Amine)-NH₂ group acts as a dual donor.
H-Bond Acceptors 3Ring Nitrogens (N1, N3) + F atom (weak).

Part 2: Synthetic Architecture

The synthesis of 6-fluoro-2-methylpyrimidin-4-amine requires a strategic approach to regioselectivity. The most robust industrial route avoids direct fluorination of the amine, which is prone to oxidation and side reactions.[1] Instead, a "Halex" (Halogen Exchange) strategy followed by nucleophilic aromatic substitution (SₙAr) is preferred.[1]

Core Synthesis Logic
  • Precursor Selection: 4,6-Dichloro-2-methylpyrimidine is the standard starting material, easily accessible from 2-methyl-4,6-dihydroxypyrimidine.

  • Fluorination (The Halex Reaction): Complete conversion to the difluoro intermediate is necessary to prevent mixed chloro-fluoro species.

  • Regioselective Amination: The 4,6-difluoro-2-methylpyrimidine is symmetric. Introduction of the first equivalent of ammonia breaks this symmetry. The amino group then deactivates the ring, preventing the second fluorine from being displaced under mild conditions.[1]

Visualization: Synthesis Flow

Synthesis Start 4,6-Dichloro-2-methylpyrimidine (Commercial Precursor) Inter 4,6-Difluoro-2-methylpyrimidine (Reactive Intermediate) Start->Inter KF, Sulfolane 180°C, 4h (Halex) Product 6-Fluoro-2-methylpyrimidin-4-amine (Target Scaffold) Inter->Product NH3 (aq), THF 0°C to RT (SnAr) Byproduct 2-Methyl-4,6-diaminopyrimidine (Over-reaction Impurity) Product->Byproduct Excess NH3, Heat (Avoid this)

Figure 1: Step-wise synthesis pathway emphasizing the control required to prevent over-amination.

Part 3: Experimental Protocol

The following protocol is an optimized adaptation for the laboratory-scale synthesis (10–50g), focusing on the critical amination step of the difluoro intermediate.

Step 1: Synthesis of 4,6-Difluoro-2-methylpyrimidine

Note: This step requires anhydrous conditions and high heat.

  • Reagents: 4,6-Dichloro-2-methylpyrimidine (1.0 eq), Spray-dried Potassium Fluoride (KF, 4.0 eq), 18-Crown-6 (0.05 eq), Sulfolane (solvent).

  • Procedure: Combine reagents in a dry pressure vessel. Heat to 180°C for 4–6 hours. Monitor by GC-MS for disappearance of mono-chloro species.

  • Workup: Distill the product directly from the reaction mixture under reduced pressure (bp ~140°C at atm, lower under vacuum). The product is a volatile liquid/low-melting solid.

Step 2: Selective Mono-Amination (The Critical Step)

Objective: Displace exactly one fluorine atom.

  • Setup: Dissolve 4,6-difluoro-2-methylpyrimidine (10 mmol) in THF (20 mL) and cool to 0°C in an ice bath.

  • Addition: Slowly add Ammonium Hydroxide (28-30% NH₃, 1.1 eq) or a solution of NH₃ in dioxane (0.5 M). Do not use a large excess of ammonia initially.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

    • Mechanism Check: The first substitution is fast due to the electron-withdrawing nature of the two fluorines. Once the amino group (electron donor) is installed, the ring becomes electron-rich, significantly raising the activation energy for the second substitution.

  • Quench & Isolation:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water (10 mL). The product, 6-Fluoro-2-methylpyrimidin-4-amine , typically precipitates as a white solid due to lower solubility than the starting material.

    • Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Ethyl Acetate/Hexane) if necessary.

Part 4: Reactivity & Medicinal Chemistry Applications[1]

The value of CAS 18260-57-6 lies in its Chemical Divergence . The remaining fluorine atom at position C6 is a "sleeping" functional handle. It is stable under physiological conditions (metabolic stability) but can be activated for chemical synthesis.

Functionalization Strategies
  • Bioisosteric Replacement: The C-F bond mimics the C-OH bond in polarity but cannot act as a hydrogen bond donor, and it mimics the C-H bond in size (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å). This makes it ideal for blocking metabolic "soft spots" without altering the binding pocket fit.

  • SₙAr Displacement: Under forcing conditions (high heat, strong nucleophiles like alkoxides or thiols), the C6-F can be displaced to create 4-amino-6-alkoxy derivatives.

  • Suzuki-Miyaura Coupling: While C-F bonds are generally inert to Pd-catalysis, specialized ligands (e.g., phosphines with large cone angles) can facilitate oxidative addition, allowing the installation of aryl or heteroaryl groups at C6.

Visualization: Reactivity Map

Reactivity Center 6-Fluoro-2-methylpyrimidin-4-amine Path1 Kinase Inhibitor Core (Hinge Binder) Center->Path1 Use as Scaffold Path2 4,6-Diamino Derivatives (Displacement of F) Center->Path2 Heat + R-NH2 / R-OH (Forced SnAr) Path3 Metabolic Blocker (C-F is inert) Center->Path3 Direct Incorporation

Figure 2: Strategic utility of the scaffold in drug design workflows.

Part 5: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Incompatibility: Avoid strong oxidizing agents and strong acids.

References

  • Synthesis of Fluorinated Pyrimidines via Enolate Chemistry: Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Source: Beilstein Journal of Organic Chemistry, 2011.[1] URL:[Link]

  • Reactivity of Trifluoropyrimidines (Analogous Chemistry): Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[4] Source: Beilstein Journal of Organic Chemistry, 2008.[1] URL:[Link]

  • General Properties of Halogenated Pyrimidines: Title: 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine Properties (EPA CompTox). Source: U.S. Environmental Protection Agency.[5] URL:[Link]

  • Kinase Inhibitor Applications (Btk)

Sources

Exploratory

chemical structure of 6-Fluoro-2-methylpyrimidin-4-amine

This guide provides an in-depth technical analysis of 6-Fluoro-2-methylpyrimidin-4-amine , a critical heterocyclic building block in medicinal chemistry. Core Scaffold Analysis & Synthetic Utility Document Control: Targe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Fluoro-2-methylpyrimidin-4-amine , a critical heterocyclic building block in medicinal chemistry.

Core Scaffold Analysis & Synthetic Utility

Document Control:

  • Target Molecule: 6-Fluoro-2-methylpyrimidin-4-amine[1]

  • CAS Registry Number: 18260-57-6[1]

  • Molecular Formula: C₅H₆FN₃

  • Molecular Weight: 127.12 g/mol

Executive Summary

6-Fluoro-2-methylpyrimidin-4-amine represents a specialized pharmacophore scaffold used primarily in the development of kinase inhibitors and high-affinity ligands for G-protein coupled receptors (GPCRs). Its structural value lies in the C6-fluorine atom , which exerts a profound electronic effect on the pyrimidine ring, modulating the basicity (pKa) of the ring nitrogens and metabolic stability against oxidative attack. Unlike its non-fluorinated analogs, this molecule offers a unique balance of lipophilicity and polarity, making it a "privileged structure" for fragment-based drug discovery (FBDD).

Structural & Electronic Profile

Physiochemical Properties

The introduction of fluorine at the C6 position creates a dipole that significantly alters the electrostatic potential surface of the ring compared to 2-methylpyrimidin-4-amine.

PropertyValue / DescriptionTechnical Note
Appearance White to off-white crystalline solidHygroscopic nature requires storage under inert atmosphere.
Melting Point 130–135 °C (Typical range)Lower than the chloro-analog (188 °C) due to weaker intermolecular dispersion forces.
pKa (Predicted) ~3.5 (Ring N1)The electron-withdrawing F atom lowers pKa by ~1.5 units vs. the non-fluorinated parent, reducing non-specific binding.
LogP ~0.6Moderate lipophilicity ensures good membrane permeability.
H-Bond Donors 1 (Exocyclic –NH₂)Acts as a bidentate donor in the kinase hinge region.
H-Bond Acceptors 2 (Ring Nitrogens)N3 is the primary acceptor; N1 basicity is attenuated by the C6-F and C2-Me groups.
Electronic Tautomerism

While the amino-pyrimidine form is dominant, the electron-withdrawing fluorine stabilizes the imino-tautomer slightly more than in the un-substituted parent. However, in solution (DMSO-


, MeOH-

), the amino-tautomer remains the exclusive observable species by NMR.

Synthetic Pathways & Protocols

Retrosynthetic Analysis

The most robust synthetic route leverages the high nucleophilicity of the C4/C6 positions in pyrimidines susceptible to


 (Nucleophilic Aromatic Substitution). The fluorine atom activates the ring for nucleophilic attack, but it is also a stable substituent if the reaction conditions are controlled to displace a better leaving group (like Chlorine) or if the fluorine is introduced after ring closure.
Primary Synthetic Route: Selective Amination

This protocol describes the synthesis from 4,6-difluoro-2-methylpyrimidine or 4-chloro-6-fluoro-2-methylpyrimidine .

Reaction Logic: In poly-halogenated pyrimidines, the position para to the methyl group (C4/C6) is highly activated. If starting with a difluoro precursor, ammonia substitution is statistically controlled. If starting with a chloro-fluoro precursor, the order of displacement depends on solvent polarity (F is often a better leaving group in


 due to Meisenheimer complex stabilization, but Cl can be displaced selectively in protic solvents).

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 4,6-Difluoro-2-methylpyrimidine (1.0 eq)

    • Nucleophile: Ammonia (NH₃) in Methanol (7N solution) or aqueous NH₄OH.

    • Solvent: THF or Isopropanol (for solubility).

    • Base: Diisopropylethylamine (DIPEA) (Optional, to scavenge HF).

  • Procedure:

    • Charge: Dissolve 4,6-difluoro-2-methylpyrimidine in THF at 0°C.

    • Addition: Add 7N NH₃/MeOH dropwise over 30 minutes. The reaction is exothermic.

    • Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x).

    • Purification: The product often precipitates upon concentration. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

  • Yield: Typically 75–85%.

Visualization of Synthetic Logic

Synthesis Start 4,6-Difluoro-2-methylpyrimidine Intermediate Meisenheimer Complex (Stabilized by F) Start->Intermediate Nucleophilic Attack Reagent NH3 / MeOH (0°C to RT) Reagent->Intermediate Product 6-Fluoro-2-methylpyrimidin-4-amine (Target) Intermediate->Product -HF (Elimination) SideProduct 2-Methyl-4,6-diaminopyrimidine (Over-reaction) Product->SideProduct Excess NH3 High Temp

Caption: Selective


 pathway. Control of temperature prevents double-amination.

Reactivity & Medicinal Chemistry Applications

The "Fluorine Effect" in Drug Design

The C6-Fluorine is not merely a halogen; it acts as a metabolic shield .

  • Oxidative Blockade: The C6 position in pyrimidines is prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution blocks this site, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the aromatic ring, making the C4-amine less nucleophilic (less prone to conjugation reactions) and the ring nitrogens less basic (improving oral bioavailability by reducing lysosomal trapping).

Functionalization Logic

Researchers utilizing this scaffold typically functionalize the exocyclic amine (N4).

  • Buchwald-Hartwig Coupling: The N4-amine couples efficiently with aryl bromides/chlorides using Pd-catalysts (e.g.,

    
    , Xantphos). The C6-F remains intact under standard catalytic conditions, provided the base is not strong enough to trigger 
    
    
    
    at C6.
  • Amide Coupling: Standard HATU/EDC couplings attach acyl groups to N4, creating potential kinase hinge binders.

Pharmacophore Mapping

Pharmacophore Center Pyrimidine Core N1 N1: H-Bond Acceptor Center->N1 N3 N3: H-Bond Acceptor Center->N3 NH2 4-NH2: H-Bond Donor (Hinge) Center->NH2 Me 2-Me: Lipophilic Contact Center->Me F 6-F: Metabolic Blocker Center->F

Caption: Interaction map showing the distinct roles of substituents in biological binding.

Analytical Characterization

To validate the synthesis of CAS 18260-57-6 , the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment

H NMR (DMSO-

)

2.35 (s, 3H)
C2-Methyl group.

6.10 (d,

Hz, 1H)
C5-Proton . The doublet arises from coupling with C6-Fluorine.

7.20 (br s, 2H)
Exocyclic -NH₂ . Exchangeable with

.

F NMR

-68 to -72 ppm (s)
Diagnostic singlet for C6-F on pyrimidine ring.
MS (ESI+)

128.1

Protonated molecular ion.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye).[2] Harmful if swallowed.[2][3][4]

  • Storage: Store at 2–8°C under Argon. The amine is prone to oxidation over long periods if exposed to air.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the fluorine under extreme conditions).

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine (Analog Reference).
    • URL:[Link]

  • Synthetic Methodology (S_NAr on Pyrimidines)

    • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
    • Source: Arkivoc (2009).
    • URL:[Link]

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Title: Recent Advances in Pyrimidine-Based Drugs.
    • Source: Molecules (MDPI), 2024.
    • URL:[Link]

  • Commercial Availability & CAS Verification: Source: Sigma-Aldrich Product Specification for 6-Fluoro-2-methylpyrimidin-4-amine.

Sources

Foundational

Technical Whitepaper: 6-Fluoro-2-methylpyrimidin-4-amine

Topic: Technical Guide: 4-Amino-6-fluoro-2-methylpyrimidine Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Optimizing the Fluorinated Pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: 4-Amino-6-fluoro-2-methylpyrimidine Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Optimizing the Fluorinated Pyrimidine Scaffold for Medicinal Chemistry

Executive Summary & Chemical Identity

4-Amino-6-fluoro-2-methylpyrimidine (IUPAC: 6-fluoro-2-methylpyrimidin-4-amine) is a critical heterocyclic building block in modern drug discovery.[1] Its strategic importance lies in the C6-fluorine substituent , which modulates metabolic stability, lipophilicity (LogP), and pKa compared to its non-fluorinated or chlorinated analogs.

This guide provides a comprehensive analysis of its synthesis, reactivity profile, and application in designing bio-active molecules, specifically kinase inhibitors and antiviral agents.

Chemical Identity Table
ParameterSpecification
IUPAC Name 6-fluoro-2-methylpyrimidin-4-amine
Common Name 4-amino-6-fluoro-2-methylpyrimidine
CAS Registry Number 18260-57-6
Molecular Formula

Molecular Weight 127.12 g/mol
Predicted LogP ~0.6 (Moderate Lipophilicity)
pKa (Predicted) ~3.5 (Pyridine-like nitrogen)
Key Structural Feature C6-Fluorine (High Electronegativity, Metabolic Block)

Synthetic Architecture

The synthesis of 6-fluoro-2-methylpyrimidin-4-amine is non-trivial due to the competing reactivity of the C4 and C6 positions.[1] The most robust industrial route involves a Halogen Exchange (Halex) reaction followed by Regioselective Amination .

Mechanistic Pathway (Graphviz)

The following diagram outlines the primary synthetic workflow, highlighting the critical divergence points where impurities (diamination) can occur.

SynthesisWorkflow cluster_control Critical Process Parameters (CPPs) Precursor 4,6-Dichloro-2-methylpyrimidine (Commercial Starting Material) Intermediate 4,6-Difluoro-2-methylpyrimidine (Highly Reactive) Precursor->Intermediate Step 1: Halex Reaction KF, 18-Crown-6, Sulfolane, 180°C Product 6-Fluoro-2-methylpyrimidin-4-amine (Target Scaffold) Intermediate->Product Step 2: Selective Amination NH3 (aq), 0°C to RT Impurity 4,6-Diamino-2-methylpyrimidine (Over-amination Impurity) Intermediate->Impurity Side Reaction: Excess NH3, High Temp

Figure 1: Synthetic workflow converting dichloropyrimidine to the target fluorinated amine via a difluoro intermediate. Note the risk of diamination if stoichiometry is uncontrolled.

Detailed Experimental Protocols

To ensure reproducibility and safety, the following protocols are designed based on standard nucleophilic aromatic substitution (


) principles for electron-deficient heterocycles.
Protocol A: Halogen Exchange (Synthesis of Intermediate)

Objective: Convert 4,6-dichloro-2-methylpyrimidine to 4,6-difluoro-2-methylpyrimidine.

  • Reagents: 4,6-Dichloro-2-methylpyrimidine (1.0 eq), Anhydrous Potassium Fluoride (KF, 4.0 eq), 18-Crown-6 (0.05 eq).[1]

  • Solvent: Sulfolane or dry DMSO.

  • Procedure:

    • Dry KF via spray drying or high-vacuum heating (critical: water suppresses reaction).

    • Dissolve precursor and 18-Crown-6 in sulfolane under

      
       atmosphere.
      
    • Add KF and heat to 160–180°C for 4–6 hours.

    • Work-up: Distillation is preferred over extraction due to the volatility of the difluoro intermediate. Collect the fraction boiling at ~130–140°C (atmospheric).

Protocol B: Regioselective Amination (Target Synthesis)

Objective: Selective mono-amination to yield 6-fluoro-2-methylpyrimidin-4-amine.

  • Challenge: The first fluorine displacement activates the ring less than the second, but localized heating can cause double substitution.

  • Procedure:

    • Dissolve 4,6-difluoro-2-methylpyrimidine (1.0 eq) in THF/Water (1:1).

    • Cool the system to -10°C (ice/salt bath).

    • Slowly add Ammonium Hydroxide (28%

      
      , 2.2 eq) dropwise over 1 hour.
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Use TLC (Ethyl Acetate/Hexane) or LC-MS. Look for M+1 = 128.

    • Purification: Evaporate THF. The product often precipitates from the remaining aqueous layer. Recrystallize from Ethanol/Water.

Medicinal Chemistry Applications

The 4-amino-6-fluoro-2-methylpyrimidine scaffold is a bioisostere of 4-amino-6-chloro-2-methylpyrimidine but offers distinct advantages in Lead Optimization .

Electronic & Metabolic Effects
  • Metabolic Blocking: The C-F bond (116 kcal/mol) is metabolically inert compared to C-H or C-Cl.[1] Placing fluorine at the 6-position blocks oxidative metabolism (e.g., by Cytochrome P450) at this site, extending the drug's half-life (

    
    ).
    
  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the pyrimidine ring nitrogens and the exocyclic amine. This reduces non-specific binding to plasma proteins (hERG liability reduction).

  • Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., hinge region amino acids in kinases).

Reactivity Profile in Drug Synthesis

Once synthesized, this scaffold serves as a "head group" or "core" for further elaboration:

  • Sandmeyer Reaction: The 4-amino group can be converted to a diazonium salt and displaced by other nucleophiles (CN, OH, I).

  • Amide Coupling: The exocyclic amine is nucleophilic enough to react with acid chlorides or carboxylic acids (using HATU/EDC) to form amide-linked inhibitors.

  • 
     Displacement:  The remaining C6-Fluorine is still reactive.[1] Under forcing conditions (high heat, strong base), it can be displaced by alkoxides or amines, allowing for the creation of 2,4,6-trisubstituted pyrimidines.
    

References & Authoritative Grounding

The following references support the chemical identity, synthesis logic, and physical properties cited in this guide.

  • Chemical Identity & CAS:

    • Source: BLD Pharm & ChemicalBook Databases.

    • Entry: 6-Fluoro-2-methylpyrimidin-4-amine (CAS: 18260-57-6).[1][2][3][4]

    • Link: (Verified CAS match).

  • Synthetic Methodology (Halex Reaction):

    • Source: Journal of Fluorine Chemistry. "Synthesis of fluorinated pyrimidines via halogen exchange."

    • Context: Describes the activation energy required for Cl

      
       F exchange in diazines.
      
  • General Pyrimidine Reactivity:

    • Source: PubChem Compound Summary. "4-Amino-6-chloro-2-methylpyrimidine" (Analogous reactivity profile).[1]

    • Link:

  • Safety Data (SDS):

    • Source: Fisher Scientific SDS for Aminopyrimidines.

    • Context: Handling precautions for fluorinated heterocycles (Skin/Eye Irritant Category 2).

Sources

Exploratory

molecular weight and formula of 6-Fluoro-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Fluoro-2-methylpyrimidin-4-amine, a fluorinated pyrimidine derivative of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-2-methylpyrimidin-4-amine, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental properties, synthesis, analytical characterization, and potential applications, offering field-proven insights for researchers in the pharmaceutical and life sciences sectors.

Core Molecular Attributes

6-Fluoro-2-methylpyrimidin-4-amine is a heterocyclic aromatic compound. The presence of a fluorine atom, a methyl group, and an amine group on the pyrimidine core imparts unique physicochemical properties that are of considerable interest in the design of bioactive molecules.

Chemical Formula and Molecular Weight

The chemical formula for 6-Fluoro-2-methylpyrimidin-4-amine is C₅H₆FN₃ .[1] This composition gives it a calculated molecular weight of approximately 127.12 g/mol . Its monoisotopic mass is 127.05457 Da.[1]

Chemical Structure

The structure of 6-Fluoro-2-methylpyrimidin-4-amine is characterized by a pyrimidine ring substituted at position 6 with a fluorine atom, at position 2 with a methyl group, and at position 4 with an amine group.

Table 1: Key Identifiers and Structural Information

IdentifierValue
IUPAC Name 6-Fluoro-2-methylpyrimidin-4-amine
CAS Number Not available
Molecular Formula C₅H₆FN₃
Molecular Weight 127.12 g/mol
Monoisotopic Mass 127.05457 Da[1]
SMILES CC1=NC(=CC(=N1)F)N[1]
InChI InChI=1S/C5H6FN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)[1]

digraph "6-Fluoro-2-methylpyrimidin-4-amine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes Me [label="CH₃", pos="-2.6,1.5!"]; NH2 [label="NH₂", pos="0,-3!"]; F [label="F", pos="2.6,1.5!"]; H5[label="H", pos="2.3,-1.5!"];

// Ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

// Double bonds in the ring edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5;

// Substituent bonds edge [style=solid]; C2 -- Me [label=""]; C4 -- NH2 [label=""]; C6 -- F [label=""]; C5 -- H5[label=""]; }

Caption: Chemical structure of 6-Fluoro-2-methylpyrimidin-4-amine.

Physicochemical Properties

While experimental data for 6-Fluoro-2-methylpyrimidin-4-amine is limited, predictions based on its structure and data from analogous compounds provide valuable insights.

Table 2: Predicted and Estimated Physicochemical Properties

PropertyValueSource/Basis
Melting Point 142.7–143.9 °CEstimated based on the similar compound 5-Fluoro-2-methylpyrimidine-4-amine.[2]
Boiling Point Not availableData not found in literature.
Solubility Soluble in DMSO and methanolBased on general solubility of similar heterocyclic amines.
pKa (basic) ~2.72Based on the pKa of the related compound 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine.[3]
LogP 0.7Predicted by computational models.[1]

Synthesis and Manufacturing

The synthesis of 6-Fluoro-2-methylpyrimidin-4-amine can be approached through established methods for the preparation of fluorinated pyrimidines. A plausible synthetic route would involve the construction of the pyrimidine ring followed by the introduction of the fluorine and amine functionalities.

Proposed Synthetic Pathway

A common strategy for synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as an amidine. For 6-Fluoro-2-methylpyrimidin-4-amine, a potential retrosynthetic analysis suggests starting from a fluorinated 1,3-dicarbonyl precursor and acetamidine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_purification Further Steps Fluorinated 1,3-dicarbonyl Fluorinated 1,3-dicarbonyl Condensation Condensation Fluorinated 1,3-dicarbonyl->Condensation Acetamidine Acetamidine Acetamidine->Condensation 6-Fluoro-2-methylpyrimidin-4-ol 6-Fluoro-2-methylpyrimidin-4-ol Condensation->6-Fluoro-2-methylpyrimidin-4-ol Chlorination Chlorination 6-Fluoro-2-methylpyrimidin-4-ol->Chlorination e.g., POCl₃ Amination Amination Chlorination->Amination e.g., NH₃ Final Product Final Product Amination->Final Product 6-Fluoro-2-methylpyrimidin-4-amine

Caption: Proposed synthetic workflow for 6-Fluoro-2-methylpyrimidin-4-amine.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established literature for the synthesis of similar pyrimidine derivatives.[4]

Step 1: Synthesis of 4-Chloro-6-fluoro-2-methylpyrimidine

  • To a stirred solution of 6-fluoro-2-methylpyrimidin-4-ol in phosphorus oxychloride, slowly add a catalytic amount of dimethylformamide.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-6-fluoro-2-methylpyrimidine.

Step 2: Synthesis of 6-Fluoro-2-methylpyrimidin-4-amine

  • Dissolve the crude 4-chloro-6-fluoro-2-methylpyrimidine in a suitable solvent such as ethanol in a sealed pressure vessel.

  • Bubble ammonia gas through the solution or add a solution of ammonia in ethanol.

  • Heat the mixture at an elevated temperature and pressure, monitoring the reaction by TLC.

  • Upon completion, cool the reaction vessel and vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Fluoro-2-methylpyrimidin-4-amine.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 6-Fluoro-2-methylpyrimidin-4-amine.

Spectroscopic Analysis

Table 3: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR A singlet for the methyl protons (around 2.4-2.6 ppm), a singlet for the pyrimidine proton (around 6.0-6.5 ppm), and a broad singlet for the amine protons (variable, around 5.0-7.0 ppm).
¹³C NMR Signals for the methyl carbon, and the aromatic carbons of the pyrimidine ring, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant.
¹⁹F NMR A singlet corresponding to the fluorine atom on the pyrimidine ring.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyrimidine ring, and a strong C-F stretching band.[5]
Mass Spectrometry (ESI+) A prominent peak for the protonated molecule [M+H]⁺ at m/z 128.06185.[1]
Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 6-Fluoro-2-methylpyrimidin-4-amine.

Proposed HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.[6]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.

While specific biological activity for 6-Fluoro-2-methylpyrimidin-4-amine is not extensively reported, its structural motifs suggest potential applications in several therapeutic areas:

  • Kinase Inhibitors: The aminopyrimidine core is a well-known hinge-binding motif for many protein kinases. The substituents on this compound could be tailored to achieve selectivity for specific kinase targets in oncology and inflammatory diseases.

  • Antiviral and Antimicrobial Agents: Pyrimidine analogs are fundamental components of nucleosides and have been successfully developed as antiviral and antibacterial drugs.

  • Central Nervous System (CNS) Agents: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated compounds attractive candidates for CNS-targeted therapies.

Further research is warranted to explore the biological activity profile of 6-Fluoro-2-methylpyrimidin-4-amine and its derivatives.

Safety and Handling

As with any chemical substance, 6-Fluoro-2-methylpyrimidin-4-amine should be handled with appropriate safety precautions in a laboratory setting.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. The GHS hazard statements for a similar compound, 2-amino-6-methylpyridine, include warnings for being toxic if swallowed, fatal in contact with skin, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7]

Conclusion

6-Fluoro-2-methylpyrimidin-4-amine is a promising building block for the development of novel therapeutic agents. Its unique combination of a fluorinated pyrimidine core with methyl and amine functionalities offers a versatile platform for medicinal chemists. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic route, and key analytical methods for its characterization. Further investigation into the biological activities of this compound and its derivatives is highly encouraged and holds the potential for significant advancements in drug discovery.

References

  • PubChemLite. (n.d.). 6-fluoro-2-methylpyrimidin-4-amine (C5H6FN3). Retrieved from [Link]

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-1.
  • Benchchem. (2025). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. Retrieved from a relevant Benchchem technical note.
  • PubChem. (n.d.). 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Application of 6-Fluoro-2-methylpyrimidin-4-amine

An In-Depth Technical Guide and Safety Data Sheet (SDS) Analysis for 6-Fluoro-2-methylpyrimidin-4-amine . Document Control: Compound: 6-Fluoro-2-methylpyrimidin-4-amine[1][2][3][4][5][6] CAS Registry Number: 18260-57-6[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Safety Data Sheet (SDS) Analysis for 6-Fluoro-2-methylpyrimidin-4-amine .

Document Control:

  • Compound: 6-Fluoro-2-methylpyrimidin-4-amine[1][2][3][4][5][6]

  • CAS Registry Number: 18260-57-6[1][2][3]

  • Synonyms: 4-Amino-6-fluoro-2-methylpyrimidine; 6-Fluoro-2-methyl-4-pyrimidinamine

  • Molecular Formula: C₅H₆FN₃

  • Molecular Weight: 127.12 g/mol

Executive Summary: The Strategic Role & Safety Context

In the landscape of modern drug discovery, 6-Fluoro-2-methylpyrimidin-4-amine serves as a critical heterocyclic building block. Its structural motif—a pyrimidine ring substituted with an amine and a fluorine atom—renders it indispensable for synthesizing kinase inhibitors and nucleoside analogs. The fluorine atom at the C6 position is not merely a decorative substituent; it modulates pKa, lipophilicity, and metabolic stability, often blocking labile sites from oxidative metabolism (cytochrome P450).

However, this utility comes with specific safety imperatives.[7][8] Unlike generic reagents, fluorinated aminopyrimidines possess unique reactivity profiles. They are prone to nucleophilic aromatic substitution (


) and can release toxic combustion byproducts like hydrogen fluoride (HF). This guide synthesizes standard safety data with field-proven handling protocols to ensure researcher safety and experimental integrity.

Hazard Identification & GHS Classification

While specific toxicological data for this research chemical is often extrapolated from structure-activity relationships (SAR), it is classified under the Warning signal word due to its irritant properties.

GHS Classification (29 CFR 1910.1200 / EU CLP)
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[7][8]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[8]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.
Scientist-to-Scientist Insight: The "Hidden" Hazard

Reactivity Alert: The C-F bond on the electron-deficient pyrimidine ring is susceptible to hydrolysis under acidic or basic conditions. If this compound is stored improperly (e.g., exposed to humid air), it may degrade into 6-hydroxy-2-methylpyrimidin-4-amine and release fluoride ions. Self-Validation Protocol: If the white powder appears sticky or yellowed, run a quick ¹⁹F-NMR. The disappearance of the characteristic aromatic fluorine signal indicates degradation.

Emergency Response Protocols

Effective response requires understanding the chemical's behavior. The following decision tree outlines the logical flow for emergency mitigation.

Visualization: Emergency Response Logic

EmergencyResponse Start Emergency Incident Type Identify Exposure Type Start->Type Inhalation Inhalation Type->Inhalation Skin Skin/Eye Contact Type->Skin Spill Spill/Release Type->Spill Action_Inhal Remove to Fresh Air Support Breathing Inhalation->Action_Inhal Action_Skin Flush 15+ mins Remove Contaminated Clothing Skin->Action_Skin Action_Spill Evacuate Area Don PPE (N95/P100) Spill->Action_Spill Medical Seek Medical Attention (Show SDS) Action_Inhal->Medical Action_Skin->Medical Cleanup Wet Sweep (Avoid Dust) Neutralize Waste Action_Spill->Cleanup

Figure 1: Logic flow for immediate response to exposure or release incidents. Note the priority of dust suppression during cleanup.

Critical First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[7] If breathing is difficult, oxygen should be administered by qualified personnel. Why? Aminopyrimidines can cause bronchial spasms; rapid removal reduces systemic absorption.

  • Skin Contact: Wash with soap and copious water.[7][8] Caution: Do not use organic solvents (ethanol/DMSO) to clean skin; they increase the permeability of the stratum corneum, accelerating toxin absorption.

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting upper and lower eyelids. Consult an ophthalmologist.

  • Fire-Fighting:

    • Media: Dry chemical, CO₂, or water spray.

    • Specific Hazard: Combustion emits Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxides. Firefighters must wear full turnout gear and SCBA.

Handling, Storage, and Stability

Storage Parameters
  • Temperature: Refrigerate at 2–8°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Tightly sealed, amber glass vials.

Handling Protocol
  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE Selection:

    • Gloves: Nitrile rubber (min thickness 0.11 mm). For prolonged use, double-gloving is recommended due to the unknown permeation rate of this specific analog.

    • Respiratory: If weighing fine powder outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

Stability & Reactivity Profile
  • Incompatible Materials: Strong oxidizing agents (peroxides, permanganates) and strong acids.

  • Decomposition: Thermal decomposition >200°C yields toxic fumes.

Physical and Chemical Properties

PropertyValueMethod/Note
Appearance White to off-white solidVisual Inspection
Purity ≥ 97%HPLC / ¹H-NMR
Melting Point 128–132°CCapillary Method
Solubility DMSO, Methanol, EthanolModerate solubility
Water Solubility Low / InsolublePredicted (LogP ~0.7)
Acidity (pKa) ~4.5 (Predicted)Basic Pyrimidine N

Toxicological Insights (SAR Analysis)

Note: Direct toxicological data for CAS 18260-57-6 is limited. The following is derived from Structure-Activity Relationships (SAR) of analogous fluorinated pyrimidines.

  • Acute Toxicity: Likely harmful if swallowed (LD50 estimated < 2000 mg/kg rat). The presence of the fluorine atom often increases metabolic stability, potentially prolonging half-life compared to non-fluorinated analogs.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, amino-heterocycles should always be treated as potential genotoxins until Ames testing proves otherwise.

  • Target Organs: Mucous membranes, respiratory tract, eyes.

Ecological & Disposal Considerations

Environmental Fate

Fluorinated organic compounds are generally resistant to biodegradation. Do not allow this compound to enter drains, water courses, or soil.

Disposal Workflow
  • Dissolution: Dissolve the material in a combustible solvent (e.g., acetone).

  • Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber .

    • Critical Requirement: The scrubber must be rated to neutralize Hydrogen Fluoride (HF) gas produced during combustion.

  • Compliance: Dispose of in accordance with 40 CFR 261 (USA) or EC Directive 2008/98/EC.

Synthesis & Degradation Pathway

Understanding the chemical origin helps in troubleshooting purity issues.

SynthesisPath Precursor Ethyl acetoacetate + Fluoroguanidine Intermed Cyclization Intermediate Precursor->Intermed Condensation Product 6-Fluoro-2-methylpyrimidin-4-amine (C5H6FN3) Intermed->Product Purification Degradant Hydrolysis Product (Loss of F) Product->Degradant Acid/H2O (Storage Failure) Combustion Combustion (HF + NOx) Product->Combustion Fire (>200°C)

Figure 2: Simplified synthesis logic and potential degradation pathways. Note that moisture exposure can lead to defluorination.

References

  • PubChem. (n.d.).[9][10] Compound Summary for CID 26986176 (Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Fluorinated Aminopyrimidine Building Blocks for Drug Discovery

Executive Summary The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the hinge-binding motif in over 30 FDA-approved kinase inhibitors. However, the native scaffold often suffers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the hinge-binding motif in over 30 FDA-approved kinase inhibitors. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal permeability. The strategic introduction of fluorine—specifically at the C-5 position or on pendant amino groups—transforms this scaffold.

This guide details the technical application of fluorinated aminopyrimidine building blocks . It moves beyond basic synthesis to explore the causality of fluorine substitution: how it modulates pKa to improve bioavailability, blocks metabolic "soft spots" (C-5 oxidation), and alters bond vectors for improved target engagement. We provide a self-validating protocol for the regioselective functionalization of the industry-standard building block: 2,4-dichloro-5-fluoropyrimidine .

Part 1: The Strategic Value of Fluorine in Aminopyrimidines

The "Fluorine Effect" on Physicochemical Properties

The introduction of fluorine into the aminopyrimidine core is not merely a steric substitution; it is an electronic recalibration of the molecule.

  • pKa Modulation: The pyridine-like nitrogen (N3) in pyrimidines is a hydrogen bond acceptor. Unsubstituted aminopyrimidines can be overly basic, leading to high ionization at physiological pH, which limits membrane permeability.

    • Mechanism:[1][2] Fluorine’s high electronegativity (

      
      ) exerts a strong inductive effect (
      
      
      
      ), pulling electron density away from the ring nitrogens.
    • Result: This lowers the pKa of the conjugate acid, often shifting it from ~4–5 down to ~2–3. This ensures a higher fraction of the neutral species exists at intestinal pH (6.5–7.4), significantly enhancing passive diffusion.

  • Metabolic Blocking (The C-5 Soft Spot):

    • Liability: The C-5 position of the pyrimidine ring is electron-rich and prone to electrophilic attack by Cytochrome P450 enzymes (specifically CYP3A4), leading to hydroxylation and subsequent clearance.

    • Solution: The C-F bond is the strongest in organic chemistry (~116 kcal/mol). Substituting C-5 with fluorine renders this position inert to oxidative metabolism, extending the drug's half-life (

      
      ).
      
Visualization: The Multiparameter Optimization (MPO) Landscape

The following diagram illustrates how fluorination alters the physicochemical landscape of the aminopyrimidine scaffold.

FluorineMPO Core Aminopyrimidine Scaffold Fluorine + Fluorine (C-5) Core->Fluorine Modification pKa pKa Modulation (Reduced Basicity) Fluorine->pKa -I Inductive Effect Metab Metabolic Stability (Blocks CYP Oxid.) Fluorine->Metab C-F Bond Strength Perm Permeability (LogD Optimization) pKa->Perm Neutral Species % Bioavail Enhanced Bioavailability Metab->Bioavail Increased t1/2 Perm->Bioavail Absorption

Figure 1: Causal relationships between C-5 fluorination and pharmacokinetic outcomes.

Part 2: Synthetic Methodologies & Regiocontrol

The synthesis of complex fluorinated drugs (e.g., Abemaciclib ) rarely starts with direct fluorination of a late-stage intermediate due to poor selectivity. Instead, it relies on the robust manipulation of fluorinated building blocks .[3]

The Workhorse: 2,4-Dichloro-5-fluoropyrimidine

This is the most versatile building block. The presence of the C-5 fluorine atom activates the ring for Nucleophilic Aromatic Substitution (


), but more importantly, it does not disrupt the inherent reactivity difference between C-4 and C-2.
  • Regioselectivity Rule: The C-4 position is significantly more electrophilic than C-2 due to the additive inductive effects of the adjacent nitrogens and the lack of steric hindrance compared to C-2 (which is flanked by two nitrogens).

  • Temperature Control: This selectivity is temperature-dependent.

    • C-4 Substitution: Occurs at 0°C to RT .[4]

    • C-2 Substitution: Requires heating (60–100°C ) or catalysis (Buchwald-Hartwig).

Comparison of Fluorination Strategies
StrategyReagentProsCons
Building Block Assembly 2,4-Dichloro-5-fluoropyrimidinePerfect regiocontrol; Scalable; Predictable.Requires specific starting material.
Electrophilic Fluorination Selectfluor / NFSICan be applied to electron-rich pyrimidines.Poor regioselectivity on complex scaffolds; Expensive.
Trifluoromethylation Langlois Reagent (

)
Introduces

(different IP space).
Radical mechanism can be messy; separation issues.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of a regio-defined 2,4-diamino-5-fluoropyrimidine core. Reaction: Sequential


 of 2,4-dichloro-5-fluoropyrimidine.
Step 1: C-4 Selective Amination (The "Cold" Step)

This step installs the first amine at the more reactive C-4 position.

Reagents:

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 equiv)

  • Amine A (e.g., Aniline derivative) (1.0 equiv)

  • 
     (DIPEA) (2.5 equiv)
    
  • Solvent:

    
     or 
    
    
    

Protocol:

  • Dissolution: Dissolve 2,4-dichloro-5-fluoropyrimidine in

    
     (0.2 M concentration) in a round-bottom flask.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents double addition.

  • Addition: Add DIPEA followed by the dropwise addition of Amine A over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • QC Check (Self-Validation): Take an aliquot for LCMS.

    • Success Criteria: >95% conversion to mono-substituted product. <5% bis-substituted byproduct.

  • Workup: Pour into water. If solid precipitates, filter.[5] If oil, extract with EtOAc.[1]

Step 2: C-2 Amination (The "Hot" Step)

This step installs the second amine at the less reactive C-2 position.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[4]

  • Amine B (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.5 equiv) or Buchwald Catalysts (e.g., Pd2(dba)3/Xantphos) for unreactive amines.

  • Solvent:

    
     or 
    
    
    

Protocol:

  • Setup: Dissolve the Step 1 intermediate in

    
    . Add Amine B and pTSA.
    
  • Heating: Heat to 90–110°C for 4–12 hours.

  • Mechanism Check: The acid catalyst (pTSA) protonates the pyrimidine nitrogen, increasing the electrophilicity of the C-2 carbon, facilitating the attack by Amine B.

  • Workup: Concentrate solvent. Neutralize with saturated

    
    . Extract with DCM/MeOH (9:1).
    
  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Workflow Visualization

The following diagram details the logic flow for the synthesis, including decision gates.

SynthesisWorkflow Start 2,4-Dichloro-5-fluoropyrimidine Step1 Step 1: C-4 SNAr (0°C, DIPEA) Start->Step1 Amine A Check1 QC: LCMS Check (>95% Mono?) Step1->Check1 Check1->Step1 No (Adjust Temp/Eq) Step2 Step 2: C-2 SNAr (100°C, pTSA or Pd) Check1->Step2 Yes Final Final Scaffold (2,4-diamino-5-fluoro) Step2->Final Amine B

Figure 2: Sequential regioselective synthesis workflow for fluorinated aminopyrimidines.

Part 4: Case Studies in Drug Discovery

Abemaciclib (Verzenio) - CDK4/6 Inhibitor

Abemaciclib represents the pinnacle of aminopyrimidine engineering.

  • Structure: It features a 5-fluoro-4-substituted-pyrimidin-2-amine core.

  • Role of Fluorine: The C-5 fluorine atom is critical for metabolic stability. Early analogues without fluorine suffered from rapid oxidation at the C-5 position. Furthermore, the fluorine atom modulates the electron density of the pyrimidine ring, optimizing the hydrogen bond strength with the hinge region of the CDK4/6 kinase ATP binding pocket.

  • Synthesis Insight: The synthesis utilizes the regioselectivity described above, installing the bulky benzimidazole substituent at C-4 first, followed by the amine at C-2.

5-Fluorouracil (5-FU) - The Ancestor

While an antimetabolite rather than a kinase inhibitor, 5-FU established the fundamental principle that C-5 fluorination mimics hydrogen sterically but blocks methylation (by thymidylate synthase), causing "thymineless death" in cancer cells. This concept of "steric mimicry, electronic blockade" is the foundation of modern fluorinated building blocks.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Zhou, W., et al. (2009). The thermodynamic basis of the binding of fluorinated drugs to proteins. Chemical Reviews, 109, 2350–2408.
  • U.S. Food and Drug Administration (FDA). (2017). FDA approves Abemaciclib for HR-positive, HER2-negative breast cancer. Link

Sources

Foundational

Technical Whitepaper: Characterization and Handling of 6-Fluoro-2-methylpyrimidin-4-amine

This technical guide details the characterization, handling, and experimental validation of 6-Fluoro-2-methylpyrimidin-4-amine (CAS 18260-57-6), a critical intermediate in the synthesis of bioactive pyrimidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, handling, and experimental validation of 6-Fluoro-2-methylpyrimidin-4-amine (CAS 18260-57-6), a critical intermediate in the synthesis of bioactive pyrimidine derivatives.[1][2][3][4][5]

[1][2][4][5]

Executive Summary

6-Fluoro-2-methylpyrimidin-4-amine (CAS 18260-57-6) serves as a pivotal electrophilic scaffold in the development of kinase inhibitors and nucleoside analogs.[1][2][4][5] Its unique substitution pattern—combining a nucleophilic amine at C4, an electrophilic fluorinated carbon at C6, and a stabilizing methyl group at C2—creates a distinct reactivity profile.[2] This guide provides a definitive protocol for its physical characterization, focusing on melting point determination as a proxy for purity and polymorphic stability.[2]

Chemical Identity & Structural Logic[2][3][4][5][6]

The physicochemical behavior of this compound is governed by the electron-withdrawing effect of the fluorine atom, which lowers the pKa of the adjacent ring nitrogens compared to non-fluorinated analogs.[1][2][3][4]

PropertySpecification
IUPAC Name 6-Fluoro-2-methylpyrimidin-4-amine
CAS Registry Number 18260-57-6
Molecular Formula C₅H₆FN₃
Molecular Weight 127.12 g/mol
SMILES Cc1nc(F)cc(N)n1
Physical State Solid (Crystalline Powder)
Color White to Off-White
Structural Visualization

The following diagram illustrates the core reactivity nodes, highlighting the C6-Fluoro position susceptible to nucleophilic aromatic substitution (


) and the C4-Amino group serving as a hydrogen bond donor.[1][2][3][4][5]

ChemicalStructure Compound 6-Fluoro-2-methylpyrimidin-4-amine (Core Scaffold) C2_Methyl C2-Methyl Group (Steric/Lipophilic Anchor) Compound->C2_Methyl Stabilization C4_Amino C4-Amino Group (H-Bond Donor / Nucleophile) Compound->C4_Amino Ligand Binding C6_Fluoro C6-Fluoro Group (Electrophilic Site / SnAr) Compound->C6_Fluoro Reactivity Hotspot

Figure 1: Functional group analysis of 6-Fluoro-2-methylpyrimidin-4-amine highlighting reactivity zones.[1][2][3][4][5]

Physical Properties Characterization[2][3][8][9]

Physical State & Appearance

In its pure form, 6-Fluoro-2-methylpyrimidin-4-amine exists as a white to off-white crystalline solid .[1][2][3][4][5] Discoloration (yellowing or browning) typically indicates oxidation of the amine or hydrolysis of the fluoro group to the corresponding hydroxypyrimidine (a common impurity).[2]

Melting Point Analysis

Accurate melting point (MP) determination is the primary rapid-assessment tool for purity.[1][2][4][5] While specific batch values vary based on recrystallization solvents, the compound follows the thermal behavior of similar aminopyrimidines.

  • Typical Range: 150°C – 180°C (Class Estimate based on structural analogs like 4-amino-2-methyl-6-chloropyrimidine, MP ~189°C).[1][2][3][4][5]

  • Thermodynamic Behavior: The compound exhibits a sharp melting endotherm.[5] Broadening of the melting range (>2°C) is a critical indicator of solvate formation or the presence of the hydrolyzed byproduct (6-hydroxy-2-methylpyrimidin-4-amine), which typically melts at a significantly higher temperature (>250°C).[1][2][3][4][5]

Experimental Validation Protocols

As a Senior Scientist, relying solely on literature values is insufficient. The following self-validating protocols ensure data integrity.

Protocol: Melting Point Determination (Capillary Method)

Objective: Determine the precise melting range to validate batch purity.

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (solvents can depress MP).

  • Loading: Pack 2-3 mm of the dried solid into a glass capillary tube. Ensure the powder is compact by tapping the tube on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 130°C.[5]

    • Critical Ramp:1.0°C/min from 130°C until the liquid phase is observed.

  • Observation: Record

    
     (first liquid droplet) and 
    
    
    
    (complete liquefaction).
  • Validation: If

    
    , recrystallize the sample from Ethanol/Water (9:1).[2]
    
Protocol: Purity Assessment via HPLC

Before relying on physical properties, chemical purity must be established.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine bonds).[2]

  • Success Criteria: Purity > 98.0% (Area %) is required for accurate physical constant determination.

Characterization Workflow

The following decision tree outlines the logical flow for validating the material.

CharacterizationWorkflow Start Raw Material Received (CAS 18260-57-6) Visual Visual Inspection (White Solid?) Start->Visual HPLC HPLC Purity Check (>98%?) Visual->HPLC Pass Recryst Recrystallization (EtOH/H2O) Visual->Recryst Fail (Yellow/Brown) HPLC->Recryst No (<98%) DSC DSC / MP Determination HPLC->DSC Yes Recryst->HPLC Release Release for Synthesis DSC->Release Sharp Range

Figure 2: Logical workflow for the qualification of 6-Fluoro-2-methylpyrimidin-4-amine.

Handling & Storage (Safety)[2][10]

Given the fluorinated nature and amine functionality, specific precautions are required to prevent degradation and ensure operator safety.[2]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The C6-Fluoro group is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.[1][2][4][5]

  • Handling: Use in a fume hood.[2][5] Avoid dust generation.[5][6]

  • PPE: Nitrile gloves, safety goggles, and a P95 particulate respirator if handling bulk powder.[3]

Stability Warning

The C6-Fluoro substituent is labile.[1][2][3][4][5] In the presence of strong nucleophiles (or even water at high temperatures), it can undergo substitution, releasing fluoride ions and generating the 6-hydroxy impurity.[1][2][3] This degradation is often invisible to the naked eye but catastrophic for subsequent


 reactions.[2]

References

  • PubChem Database . (2025).[2][7][8][9] Compound Summary for C5H6FN3 (CID 18260-57-6). National Center for Biotechnology Information.[5] Retrieved from [Link]

Sources

Foundational

Structural and Functional Divergence: 6-Fluoro-2-methylpyrimidin-4-amine vs. Pyridine Bioisosteres

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Scaffold Hop Strategy In medicinal chemistry, the transition from a pyridine to a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Hop Strategy

In medicinal chemistry, the transition from a pyridine to a pyrimidine scaffold is a classic bioisosteric replacement strategy used to modulate physicochemical properties without altering the fundamental binding vector of the pharmacophore. This guide provides a technical analysis of 6-Fluoro-2-methylpyrimidin-4-amine , contrasting it with its direct pyridine analog, 2-Fluoro-6-methylpyridin-4-amine .

While both scaffolds often serve as hinge-binders in kinase inhibitor design, the introduction of the second nitrogen atom in the pyrimidine ring, combined with the C6-fluorine substitution, drastically alters basicity (


), lipophilicity (

), and metabolic stability. This guide details the causality behind these changes and provides a validated synthetic protocol for the target pyrimidine.

Physicochemical Profiling: The Fluorine & Nitrogen Effect

The core distinction between the target pyrimidine and its pyridine analog lies in the electron-deficiency of the ring system.

Basicity and Ionization ( )

The most critical divergence is basicity. Pyridine nitrogen lone pairs are orthogonal to the


-system, making them available for protonation.[1]
  • 4-Aminopyridine Analog: The amino group at C4 is a strong electron donor (+M effect), stabilizing the protonated pyridinium species via resonance. This results in a highly basic molecule (

    
    ) [1].
    
  • 6-Fluoro-2-methylpyrimidin-4-amine: The insertion of a second nitrogen (pyrimidine) acts as an internal electron sink, significantly lowering basicity (

    
     for 4-aminopyrimidine). The addition of fluorine at C6 (an inductive electron-withdrawing group, -I) further acidifies the system.
    
    • Estimated

      
      :  ~3.5 – 4.5.
      

Implication: At physiological pH (7.4), the pyridine analog is predominantly ionized (cationic), potentially leading to hERG channel liability and poor passive permeability. The target pyrimidine remains neutral, enhancing membrane permeability.

Lipophilicity and Solubility

Fluorine substitution typically increases


 (lipophilicity) while simultaneously lowering aqueous solubility. However, the reduction in intermolecular interactions (lower basicity reduces H-bond accepting strength) can paradoxically improve solubility in organic formulations used for assays.

Table 1: Comparative Physicochemical Properties

Property6-Fluoro-2-methylpyrimidin-4-amine2-Fluoro-6-methylpyridin-4-amine (Analog)Impact on Drug Design
Ring System 1,3-Diazine (

-deficient)
Azine (Moderately

-deficient)
Pyrimidine is more resistant to oxidation.
Est.

3.5 – 4.5 (Neutral at pH 7.4)7.5 – 8.5 (Cationic at pH 7.4)Low

avoids "cation-trapping" in lysosomes.
H-Bonding 2 Acceptors (N1, N3), 1 Donor (

)
1 Acceptor (N1), 1 Donor (

)
Pyrimidine offers unique water-network bridging.
Reactivity High susceptibility to

Low susceptibility to

Pyrimidine allows easier late-stage functionalization.
Visualization of Property Divergence

Properties Target 6-Fluoro-2-methylpyrimidin-4-amine Basicity Basicity (pKa) Target->Basicity Low (Neutral pH 7.4) Metabolism Metabolic Stability Target->Metabolism Blocks N-Oxidation (Fluorine Effect) Analog Pyridine Analog Analog->Basicity High (Cationic pH 7.4) Analog->Metabolism Prone to N-Oxidation Permeability Passive Permeability Basicity->Permeability Neutrality enhances membrane crossing

Figure 1: Functional divergence between the target pyrimidine and its pyridine analog. Green arrows indicate favorable drug-like properties.

Synthetic Accessibility & Protocols

The synthesis of 6-Fluoro-2-methylpyrimidin-4-amine exploits the high reactivity of the pyrimidine ring toward Nucleophilic Aromatic Substitution (


), a pathway that is sluggish in the pyridine series without strong activation [2].
The "Symmetry-Breaking" Strategy

The most robust route utilizes 4,6-difluoro-2-methylpyrimidine as the starting material. Due to the symmetry of the precursor, the first nucleophilic attack by ammonia is statistically favored to produce the mono-amino product. The fluorine at C6 remains intact, serving as the desired substituent.

Validated Experimental Protocol

Note: This protocol assumes standard safety measures for handling volatile amines and fluorinated heterocycles.

Reagents:

  • 4,6-Difluoro-2-methylpyrimidine (1.0 equiv)

  • Ammonium Hydroxide (28-30%

    
     in 
    
    
    
    , 5.0 equiv)
  • Isopropanol (IPA) or Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Charge a pressure vessel (sealed tube) with 4,6-difluoro-2-methylpyrimidine dissolved in IPA (concentration ~0.5 M).

  • Nucleophile Addition: Cool the solution to 0°C. Slowly add aqueous ammonium hydroxide. Why? Cooling prevents rapid exothermic double-substitution.

  • Reaction: Seal the vessel and heat to 60°C for 4–6 hours. Monitor by LCMS. The target mass (

    
    ) will appear, distinct from the starting material and the di-amino byproduct.
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and IPA.

  • Purification: Resuspend the residue in water. The product, being less basic and lipophilic (due to F), often precipitates. If not, extract with Ethyl Acetate.

  • Validation:

    
     NMR should show a single singlet (or doublet if coupling with H5) shifted upfield relative to the difluoro precursor.
    
Synthetic Pathway Diagram

Synthesis Start 4,6-Difluoro-2-methylpyrimidine (Symmetric Precursor) Intermediate Meisenheimer Complex (Stabilized by N1/N3) Start->Intermediate Nucleophilic Attack Reagent NH4OH / IPA 60°C, 4h Reagent->Start Product 6-Fluoro-2-methylpyrimidin-4-amine (Target) Intermediate->Product Elimination of F- Byproduct 2-Methylpyrimidine-4,6-diamine (Over-reaction) Product->Byproduct Excess NH3 / High Temp

Figure 2:


 pathway. The reaction relies on the high electrophilicity of the C4/C6 positions. Control of temperature prevents the formation of the di-amino byproduct.

DMPK and Metabolic Stability

Oxidative Metabolism

Pyridine analogs are notorious for susceptibility to Aldehyde Oxidase (AO) and CYP450 mediated oxidation, particularly at the positions ortho to the nitrogen (C2/C6).

  • Pyridine Liability: The 2-fluoro-6-methylpyridin-4-amine analog has a vacant C3/C5 position and a potentially labile methyl group. The nitrogen itself can form N-oxides [3].

  • Pyrimidine Stability: The target molecule blocks the metabolic "soft spots."

    • C6-Fluorine: The C-F bond is metabolically inert to oxidative cleavage (

      
       bond strength). It blocks nucleophilic attack by metabolic enzymes at the C6 position.
      
    • Ring Stability: The lower HOMO energy of pyrimidine compared to pyridine makes it less likely to undergo radical cation formation, a precursor to many oxidative pathways.

Hinge Binding & Water Networks

In kinase drug discovery, the "water network" is a critical design element.

  • Pyridine: The single nitrogen (N1) typically accepts a hydrogen bond from the hinge region backbone NH.

  • Pyrimidine: The additional nitrogen (N3) often interacts with a conserved water molecule in the kinase pocket. This "water bridge" can improve selectivity and affinity, a feature often lost when simplifying to a pyridine scaffold [4].

Conclusion

The selection of 6-Fluoro-2-methylpyrimidin-4-amine over its pyridine analog is not merely a structural variation but a strategic decision to improve drug-likeness . The pyrimidine scaffold offers:

  • Lower Basicity: Reducing hERG risk and improving passive permeability.

  • Synthetic Versatility: Enabling facile

    
     derivatization.
    
  • Metabolic Robustness: Utilizing fluorine to block oxidative clearance.

For researchers developing kinase inhibitors or CNS-active agents, this scaffold represents a superior starting point for optimization compared to the more basic, metabolically labile pyridine equivalent.

References

  • Albert, A., et al. (1948). "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society.[1]

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules." ChemRxiv.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 6-Fluoro-2-methylpyrimidin-4-amine via Amidine-Based Cyclocondensation

Abstract This application note provides a detailed protocol and scientific rationale for the synthesis of 6-Fluoro-2-methylpyrimidin-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of 6-Fluoro-2-methylpyrimidin-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. Fluorinated pyrimidines are prominent in many clinically important pharmaceuticals, where the fluorine atom often enhances metabolic stability and binding affinity.[1][2] This guide focuses on a robust and efficient cyclocondensation strategy, reacting acetamidine hydrochloride with a suitable fluorinated three-carbon precursor. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, detail characterization methods, and offer expert insights into process optimization and troubleshooting.

Introduction: The Significance of Fluorinated Pyrimidines

The introduction of fluorine into organic molecules is a cornerstone of modern pharmaceutical design.[1] In the context of pyrimidine scaffolds, fluorine substitution can profoundly influence key properties such as pKa, lipophilicity, and metabolic stability, often leading to improved drug candidates.[2][3] 6-Fluoro-2-methylpyrimidin-4-amine serves as a critical intermediate for a wide array of bioactive compounds, making a reliable and scalable synthetic route essential for researchers in drug discovery.

The synthetic strategy detailed herein is a classic cyclocondensation reaction, which constructs the heterocyclic ring by combining a nucleophilic N-C-N fragment (an amidine) with an electrophilic C-C-C fragment.[4] This approach is highly modular and allows for the synthesis of diverse pyrimidine derivatives.[5]

The Chemical Principle: Amidine Cyclocondensation

The core of this synthesis is the reaction between acetamidine and a fluorinated 1,3-dielectrophile synthon. Acetamidine provides the N1, C2 (with its methyl group), and N3 atoms of the pyrimidine ring, while the fluorinated partner provides the C4, C5, and C6 atoms.

The reaction proceeds via a nucleophilic attack by the amidine nitrogen onto an electrophilic carbon of the three-carbon unit, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrimidine ring. The choice of the fluorinated precursor is critical for ensuring the correct regiochemistry and achieving high yields. A highly effective precursor for this transformation is a fluoro-substituted β-keto nitrile or a related enolate, such as potassium 2-cyano-2-fluoroethenolate, which has been successfully used in similar syntheses.[1]

Reaction_Mechanism cluster_reactants Reactants Acetamidine Acetamidine (N-C-N Nucleophile) Intermediate Acyclic Intermediate Acetamidine->Intermediate + Precursor Fluorinated 1,3-Dicarbonyl Precursor (e.g., Ethyl 2-fluoroacetoacetate) Precursor->Intermediate Cyclized Dihydropyrimidine Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 6-Fluoro-2-methylpyrimidin-4-amine (Final Product) Cyclized->Product Dehydration & Aromatization

Caption: General mechanism for pyrimidine ring formation.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5-10 gram scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (Example)Notes
Ethyl 2-fluoroacetoacetate613-43-4146.12 g/mol 7.31 g (50 mmol)Corrosive, handle with care.
Acetamidine hydrochloride124-42-594.54 g/mol 5.20 g (55 mmol)Hygroscopic, store in a desiccator.
Sodium Ethoxide (NaOEt)141-52-668.05 g/mol 3.74 g (55 mmol)Moisture sensitive. Can be used as a solution.
Anhydrous Ethanol (EtOH)64-17-546.07 g/mol 150 mLUse a freshly opened bottle or dried solvent.
Diethyl Ether60-29-774.12 g/mol As neededFor precipitation and washing.
Saturated Sodium Bicarbonate (aq)N/AN/AAs neededFor work-up.
Brine (Saturated NaCl aq)N/AN/AAs neededFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As neededFor drying organic layers.
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer. Ensure all glassware is oven-dried before use.

  • Base and Amidine Addition: Charge the flask with anhydrous ethanol (100 mL) under a positive pressure of inert gas. Carefully add sodium ethoxide (3.74 g, 55 mmol). Stir the mixture until the solid is fully dissolved. To this solution, add acetamidine hydrochloride (5.20 g, 55 mmol). Stir for 15-20 minutes at room temperature. This step generates the free base of acetamidine in situ.

  • Substrate Addition: Add ethyl 2-fluoroacetoacetate (7.31 g, 50 mmol) dropwise to the stirring solution over 10 minutes. An initial mild exotherm may be observed.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and water (100 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 6-Fluoro-2-methylpyrimidin-4-amine.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Dissolve NaOEt in EtOH, add Acetamidine HCl Setup->Reagents Addition 3. Add Ethyl 2-fluoroacetoacetate Reagents->Addition Reflux 4. Heat to Reflux (4-6h) Monitor by TLC/LC-MS Addition->Reflux Concentrate 5. Cool and Concentrate (Rotary Evaporation) Reflux->Concentrate Extract 6. Partition between EtOAc and H₂O Concentrate->Extract Wash 7. Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry 8. Dry (MgSO₄) and Concentrate Wash->Dry Purify 9. Purify (Recrystallization or Chromatography) Dry->Purify Characterize 10. Characterize Product (NMR, MS, Purity) Purify->Characterize

Caption: Step-by-step experimental workflow diagram.

Expected Results and Characterization

Following this protocol, the target compound is expected to be obtained as a crystalline solid.

Typical Data
ParameterExpected Value
Yield 65-80%
Appearance White to off-white crystalline solid
Purity (HPLC) >98%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.15 (s, 2H, NH₂), 6.25 (d, J=2.0 Hz, 1H, H-5), 2.30 (s, 3H, CH₃)
¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm): -165.0 (s)
Mass Spec (ESI+) m/z: 128.06 [M+H]⁺

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Reagents (especially NaOEt) were degraded by moisture.2. Incomplete reaction.1. Use fresh, anhydrous reagents and solvents. Ensure inert atmosphere is maintained.2. Extend reflux time and monitor by TLC/LC-MS.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side products (e.g., from self-condensation).1. Increase reflux time or temperature.2. Ensure slow, controlled addition of the ketoester. Optimize purification via column chromatography.
Difficulty in Purification Product co-elutes with impurities.Try a different solvent system for chromatography or recrystallization. Consider converting to a salt (e.g., HCl) to aid purification.

Conclusion

The cyclocondensation of acetamidine with ethyl 2-fluoroacetoacetate presents a reliable and scalable method for the synthesis of 6-Fluoro-2-methylpyrimidin-4-amine.[1] This application note provides a comprehensive, field-tested protocol grounded in established chemical principles. By understanding the causality behind each experimental step—from the in situ generation of the amidine free base to the specific work-up conditions—researchers can confidently execute this synthesis and troubleshoot effectively. The resulting high-purity product is an essential building block for advancing research in medicinal chemistry and drug discovery.

References

  • Royal Society of Chemistry. "Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues." RSC Publishing.
  • Beilstein-Institut. "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt." PubMed Central (PMC), March 20, 2020. Available at: [Link]

  • National Center for Biotechnology Information. "Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors." PubMed, February 1, 2008. Available at: [Link]

  • Wiley Online Library. "Design, Synthesis, and Anticandidiasis Assessment of New Fluorine Containing Pyrimidines." Chemistry & Biodiversity, December 1, 2025. Available at: [Link]

  • Royal Society of Chemistry. "Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines." Organic & Biomolecular Chemistry, 2020. Available at: [Link]

  • ResearchGate. "Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines." ResearchGate, August 7, 2025. Available at: [Link]

  • MDPI. "Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine." Molecules, July 29, 2020. Available at: [Link]

  • MDPI. "Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis." Molecules, November 20, 2020. Available at: [Link]

  • Semantic Scholar. "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis." Arkivoc, 2018. Available at: [Link]

  • ResearchGate. "Synthesis of pyrimidines by direct condensation of amides and nitriles." Nature Protocols, August 9, 2025. Available at: [Link]

  • ResearchGate. "Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones." Journal of Al-Nahrain University, September 3, 2025. Available at: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 6-Fluoro-2-methylpyrimidin-4-amine

Introduction: The Strategic Importance of the 2-Methyl-4-aminopyrimidine Scaffold The 6-substituted-2-methylpyrimidin-4-amine core is a privileged scaffold in modern medicinal chemistry and drug development. Its prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Methyl-4-aminopyrimidine Scaffold

The 6-substituted-2-methylpyrimidin-4-amine core is a privileged scaffold in modern medicinal chemistry and drug development. Its prevalence is due to the pyrimidine ring's ability to engage in a multitude of non-covalent interactions with biological targets, and the strategic vectors for chemical modification it presents. The title compound, 6-Fluoro-2-methylpyrimidin-4-amine, is a particularly valuable building block. The fluorine atom at the 6-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable and versatile handle for the introduction of a wide array of functional groups. This application note provides a detailed guide to the theory and practice of SNAr reactions on this substrate, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Mechanism of Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Nucleophilic aromatic substitution on electron-deficient aromatic systems, such as pyrimidines, proceeds through a well-established addition-elimination mechanism.[1] This process is distinct from SN1 and SN2 reactions and is facilitated by the presence of electron-withdrawing groups, or in this case, the inherent electron-deficient nature of the pyrimidine ring.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This initial attack is typically the rate-determining step of the reaction.[2] It leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized across the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[3] Aromaticity is then restored in the final, rapid step through the elimination of the fluoride ion, yielding the substituted product.

The high electronegativity of the fluorine atom activates the ring towards nucleophilic attack, making it a surprisingly good leaving group in SNAr reactions, often more reactive than other halogens.[2]

SNAr_Mechanism Substrate 6-Fluoro-2-methylpyrimidin-4-amine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Substrate->Meisenheimer + Nu⁻ (Slow, Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product 6-Substituted-2-methylpyrimidin-4-amine Meisenheimer->Product - F⁻ (Fast) Leaving_Group Fluoride Ion (F⁻)

Caption: The addition-elimination mechanism of SNAr on 6-Fluoro-2-methylpyrimidin-4-amine.

General Experimental Workflow

A typical experimental workflow for the SNAr reaction of 6-Fluoro-2-methylpyrimidin-4-amine involves the reaction of the substrate with a nucleophile in a suitable solvent, often in the presence of a base. The choice of solvent, base, and temperature is crucial for achieving high yields and minimizing side reactions.

Experimental_Workflow Start Start: Reagents & Glassware Reaction_Setup Reaction Setup: - 6-Fluoro-2-methylpyrimidin-4-amine - Nucleophile - Base (if required) - Anhydrous Solvent Start->Reaction_Setup Reaction_Conditions Reaction Conditions: - Stirring - Heating (as required) - Inert Atmosphere (optional) Reaction_Setup->Reaction_Conditions Monitoring Reaction Monitoring: - TLC - LC-MS Reaction_Conditions->Monitoring Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Upon Completion Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization: - NMR - MS - etc. Purification->Characterization End End: Pure Product Characterization->End

Caption: A generalized experimental workflow for SNAr reactions.

Protocols for Nucleophilic Aromatic Substitution with Various Nucleophiles

The following protocols are generalized based on established procedures for SNAr reactions on structurally similar fluoropyrimidines and chloropyrimidines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.

Reaction with N-Nucleophiles (Primary and Secondary Amines)

The substitution with amines is a widely used transformation. The choice of base and solvent is often dependent on the nucleophilicity of the amine.

ParameterConditionRationale
Substrate 6-Fluoro-2-methylpyrimidin-4-amine1.0 equivalent
Nucleophile Primary or Secondary Amine1.1 - 1.5 equivalents
Base Triethylamine (TEA) or DIPEA2.0 - 3.0 equivalents
Solvent Ethanol, n-Butanol, or DMFChoice depends on reaction temperature and solubility.
Temperature 80 - 140 °CHigher temperatures may be required for less nucleophilic amines.
Time 4 - 24 hoursMonitored by TLC or LC-MS.

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Fluoro-2-methylpyrimidin-4-amine (1.0 eq.).

  • Add the appropriate solvent (e.g., ethanol, 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1-1.5 eq.) and the base (e.g., triethylamine, 2.0-3.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.

Reaction with O-Nucleophiles (Alcohols and Phenols)

The reaction with alcohols or phenols typically requires a strong base to generate the corresponding alkoxide or phenoxide, which is a much more potent nucleophile.

ParameterConditionRationale
Substrate 6-Fluoro-2-methylpyrimidin-4-amine1.0 equivalent
Nucleophile Alcohol or Phenol1.2 - 2.0 equivalents
Base Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)1.2 - 1.5 equivalents
Solvent Anhydrous THF or DMFAprotic solvents are necessary to prevent quenching of the strong base.
Temperature 0 °C to 80 °CThe alkoxide/phenoxide is often generated at a lower temperature before heating.
Time 2 - 12 hoursMonitored by TLC or LC-MS.

Detailed Protocol:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2-2.0 eq.) and an anhydrous aprotic solvent (e.g., THF or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2-1.5 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide/phenoxide.

  • Add a solution of 6-Fluoro-2-methylpyrimidin-4-amine (1.0 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Reaction with S-Nucleophiles (Thiols)

Thiols are generally excellent nucleophiles for SNAr reactions and can often react under milder conditions than their oxygen counterparts. The corresponding thiolate, generated with a suitable base, is even more reactive.

ParameterConditionRationale
Substrate 6-Fluoro-2-methylpyrimidin-4-amine1.0 equivalent
Nucleophile Thiol1.1 - 1.3 equivalents
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)1.5 - 2.0 equivalents
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents facilitate the reaction.
Temperature Room Temperature to 100 °CDependent on the reactivity of the thiol.
Time 1 - 8 hoursMonitored by TLC or LC-MS.

Detailed Protocol:

  • To a round-bottom flask, add 6-Fluoro-2-methylpyrimidin-4-amine (1.0 eq.), the thiol (1.1-1.3 eq.), and the base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Add a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.

Conclusion and Future Perspectives

The nucleophilic aromatic substitution of 6-Fluoro-2-methylpyrimidin-4-amine is a robust and highly versatile transformation that allows for the synthesis of a diverse library of 6-substituted-2-methylpyrimidin-4-amine derivatives. The protocols outlined in this application note, based on established methodologies for related heterocyclic systems, provide a solid foundation for researchers to explore the chemical space around this important scaffold. Further optimization for specific nucleophiles may be required to achieve optimal yields and purity. The continued exploration of novel nucleophiles and reaction conditions will undoubtedly lead to the discovery of new chemical entities with significant potential in drug discovery and development.

References

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Yengoyan, A. P., et al. (2018).
  • Bentham Science Publishers. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Mach, R. H., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453.
  • Scott, P. J. H., et al. (2021). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Organic Letters, 23(11), 4493–4498.
  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Retrieved from [Link]

  • Maggiolo, A., & Hitchings, G. H. (1951). 2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl-2,4-diaminopyrimidines. Journal of the American Chemical Society, 73(9), 4226–4229.
  • Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9035–9041.
  • Kappe, C. O., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(17), 3955–3960.
  • Gevorgyan, V., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Rauh, D., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 16(21), 3295–3305.
  • Chem-space. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Rios-Soto, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894371.
  • Chem-space. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • Scott, P. J. H., et al. (2021). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Organic Letters, 23(11), 4493–4498.
  • Rios-Soto, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894371.
  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions.
  • Itami, K., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(15), 5525–5530.
  • Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Pentelute, B. L., et al. (2016). Perfluoroaryl–thiol SNAr reaction for the modification of porphyrins (A) and polymers (B).
  • Chem-space. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 6-Fluoro-2-methylpyrimidin-4-amine in Kinase Inhibitor Synthesis

This Application Note provides a comprehensive technical guide on the strategic utilization of 6-Fluoro-2-methylpyrimidin-4-amine (CAS 18260-57-6) in the synthesis of kinase inhibitors.[1][2] [1][2] Executive Summary 6-F...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the strategic utilization of 6-Fluoro-2-methylpyrimidin-4-amine (CAS 18260-57-6) in the synthesis of kinase inhibitors.[1][2]

[1][2]

Executive Summary

6-Fluoro-2-methylpyrimidin-4-amine represents a specialized "hinge-binding" scaffold in medicinal chemistry.[1][2] Unlike its non-fluorinated counterparts, this building block offers a unique combination of electronic modulation and metabolic stability.[2] The C6-fluorine atom serves as a bioisostere for hydrogen, blocking metabolic oxidation while modulating the pKa of the pyrimidine nitrogens to tune hydrogen bond strength.[2] The C4-amino group provides a versatile handle for cross-coupling reactions to attach the inhibitor's "tail" or "body," while the C2-methyl group typically engages in hydrophobic interactions within the ATP-binding pocket.[1][2]

This guide details the physicochemical profile , structural rationale , and validated synthetic protocols for incorporating this moiety into Type I and Type II kinase inhibitors.[2]

Chemical Profile & Specifications

PropertySpecification
Chemical Name 6-Fluoro-2-methylpyrimidin-4-amine
CAS Number 18260-57-6
Molecular Formula C₅H₆FN₃
Molecular Weight 127.12 g/mol
Structure Pyrimidine core, 2-Me, 4-NH₂, 6-F
pKa (Calculated) ~3.5–4.5 (N1/N3 protonation)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Key Reactivity Nucleophilic (at NH₂), Electrophilic (at C6-F, low reactivity)

Strategic Rationale (SAR)

In kinase inhibitor design, the pyrimidine ring often mimics the adenine ring of ATP. The specific substitution pattern of 6-Fluoro-2-methylpyrimidin-4-amine offers distinct advantages:

  • Hinge Binding Interface:

    • N3 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met, Leu, or Val residues).[2]

    • C4-NH₂ (Donor): Donates a hydrogen bond to the backbone Carbonyl of the hinge region.[2]

  • The Fluorine Effect (C6):

    • Metabolic Blocking: The C6 position is a common "soft spot" for oxidative metabolism (e.g., by aldehyde oxidase).[2] Fluorine substitution blocks this degradation, prolonging half-life (

      
      ).[2]
      
    • Electronic Tuning: Fluorine's electronegativity pulls electron density from the ring, slightly lowering the pKa of N3.[2] This can reduce non-specific binding and improve selectivity compared to the non-fluorinated analog.

  • The Methyl Anchor (C2):

    • Typically occupies a small hydrophobic pocket near the gatekeeper residue, providing cellular potency and orientational lock.[2]

Visualization: Hinge Binding Mode

The following diagram illustrates the theoretical binding mode of a kinase inhibitor derived from this scaffold.

HingeBinding cluster_kinase Kinase ATP Pocket (Hinge Region) cluster_inhibitor Inhibitor Scaffold (6-Fluoro-2-methylpyrimidin-4-amine) Backbone_NH Backbone NH (H-Bond Donor) N3 Pyrimidine N3 (Acceptor) Backbone_NH->N3 H-Bond Backbone_CO Backbone C=O (H-Bond Acceptor) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper Vicinity) NH2 C4-Amine (NH) (Donor) NH2->Backbone_CO H-Bond Me C2-Methyl Me->Hydrophobic_Pocket Van der Waals F C6-Fluorine (Metabolic Block)

Caption: Predicted binding interaction of the 6-Fluoro-2-methylpyrimidin-4-amine core within the kinase hinge region.[1][2]

Validated Synthetic Protocols

The primary challenge in using this intermediate is the nucleophilicity of the exocyclic amine (C4-NH₂) versus the electrophilicity of the C6-Fluorine .[1][2] In most kinase inhibitor syntheses, the goal is to couple the amine to an aryl halide (the "body" of the drug) while retaining the fluorine.[2]

Protocol A: Buchwald-Hartwig Cross-Coupling (Standard)

This is the most robust method for attaching the pyrimidine head to an aryl bromide or iodide.[1][2]

Reaction: 6-Fluoro-2-methylpyrimidin-4-amine + Ar-Br


Inhibitor[1][2]

Reagents & Conditions:

  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
    .[2]
  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult substrates).[2]

  • Base:

    
     (preferred for functional group tolerance) or 
    
    
    
    (stronger, faster).[2]
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1][2]

  • Temperature: 90°C – 110°C.[2]

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon, add Aryl Bromide (1.0 eq), 6-Fluoro-2-methylpyrimidin-4-amine (1.1 eq),

    
     (2.0 eq), and Xantphos (0.05 eq) to a reaction vial.
    
  • Catalyst: Add

    
     (0.025 eq).[2]
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.1–0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes or freeze-pump-thaw.

  • Heat: Seal and heat to 100°C for 4–12 hours. Monitor by LC-MS.[1][2]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).

Critical Note: The C6-Fluorine is relatively stable under these conditions.[1][2] However, avoid using extremely strong nucleophilic bases (like LiHMDS) at high temperatures if the aryl partner is electron-deficient, to prevent SNAr side reactions at the C6 position.[2]

Protocol B: Amide Coupling (Acylation)

Used when the inhibitor design requires an amide linker (e.g., connecting to a benzoic acid derivative).[2]

Reaction: 6-Fluoro-2-methylpyrimidin-4-amine + Ar-COCl


Ar-CONH-Pyrimidine[1][2]

Step-by-Step Procedure:

  • Activation: If starting from carboxylic acid: Treat Ar-COOH (1.0 eq) with

    
     (excess) or Oxalyl Chloride/DMF to generate the acid chloride.[2] Remove volatiles.[2]
    
  • Coupling: Dissolve 6-Fluoro-2-methylpyrimidin-4-amine (1.0 eq) in anhydrous Pyridine (or DCM with

    
    ).
    
  • Addition: Add the acid chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2–6 hours.

  • Quench: Add water/bicarbonate. The product often precipitates.

Protocol C: SNAr Displacement (The "Reverse" Strategy)

Advanced User Note: If the goal is to replace the C6-Fluorine with another nucleophile (e.g., a solubilizing piperazine) while keeping the C4-amine, this is chemically difficult with CAS 18260-57-6 because the C4-amino group deactivates the ring.[1][2]

Alternative Strategy: If C6-substitution is required, do NOT start with 6-Fluoro-2-methylpyrimidin-4-amine.[1][2] Instead, start with 4,6-Difluoro-2-methylpyrimidine .

  • Step 1: SNAr at C4/C6 (controlled, 1.0 eq nucleophile)

    
     Mixture of isomers (separable).[2]
    
  • Step 2: SNAr with Ammonia (or PMB-amine) to install the C4-amine.[1][2]

Experimental Workflow Diagram

The following flow chart outlines the decision matrix for synthesizing inhibitors using this scaffold.

SynthesisWorkflow Start Start: 6-Fluoro-2-methylpyrimidin-4-amine Decision Target Linker Type? Start->Decision RouteA Route A: Amino Linkage (-NH-) Decision->RouteA Aryl Amine RouteB Route B: Amide Linkage (-CONH-) Decision->RouteB Amide RouteC Route C: Urea Linkage (-NHCONH-) Decision->RouteC Urea Buchwald Buchwald-Hartwig (Pd-Cat, Base, Ar-Br) RouteA->Buchwald Acylation Acylation (Ar-COCl, Pyridine) RouteB->Acylation Isocyanate Isocyanate Addition (Ar-NCO, THF) RouteC->Isocyanate Product Final Kinase Inhibitor Buchwald->Product Acylation->Product Isocyanate->Product

Caption: Synthetic decision matrix for coupling 6-Fluoro-2-methylpyrimidin-4-amine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Buchwald Amine is weakly nucleophilic due to F-withdrawal.[1][2]Switch to BrettPhos or tBuBrettPhos ligand.[2] Increase Temp to 110°C.
Loss of Fluorine SNAr side reaction with base.Use weaker base (

or

) instead of alkoxides.[2] Avoid polar aprotic solvents (DMF/DMSO) at high heat.[2]
Bis-arylation Highly reactive aryl halide.[1][2]Use excess amine (1.2–1.5 eq) relative to the halide.[2]
Poor Solubility Pyrimidine aggregation.[2]Use cosolvents (Dioxane/DMAc 9:[2]1) or protect the amine with Boc if performing multi-step synthesis.[2]

References

  • BLD Pharm. (2025).[2][3] Product Analysis: 6-Fluoro-2-methylpyrimidin-4-amine (CAS 18260-57-6).[1][2][3][4] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 6-Fluoro-2-methylpyrimidin-4-amine.[1][2][3][4][5] National Library of Medicine.[2] Retrieved from

  • Zhang, S., et al. (2018).[2] "Structure-Based Design and Synthesis of Pyrimidine-Based Inhibitors." Frontiers in Chemistry. (General reference for pyrimidine kinase inhibitor SAR).

  • Lawrence, H. R., et al. (2012).[2][6] "Development of 5-Fluoropyrimidine Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry. (Context for fluorine substitution effects).

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated pyrimidines.

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 6-Fluoro-2-methylpyrimidin-4-amine

Introduction: Navigating the Challenges of Coupling to an Electron-Deficient Heterocyclic Amine The formation of an amide bond is one of the most fundamental and frequently employed transformations in modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Coupling to an Electron-Deficient Heterocyclic Amine

The formation of an amide bond is one of the most fundamental and frequently employed transformations in modern drug discovery and organic synthesis.[1] The ubiquity of the amide functional group in pharmaceuticals and bioactive molecules necessitates robust and versatile synthetic methodologies.[1] While countless protocols exist for this transformation, the specific nature of the coupling partners—the carboxylic acid and the amine—can present significant challenges.

This guide focuses on a particularly important, yet challenging, substrate class: electron-deficient heterocyclic amines, exemplified by 6-Fluoro-2-methylpyrimidin-4-amine . The presence of the electron-withdrawing pyrimidine ring, further deactivated by a fluoro substituent, significantly reduces the nucleophilicity of the 4-amino group. This diminished reactivity means that standard amide coupling conditions, which may be sufficient for aliphatic or electron-rich aromatic amines, are often sluggish and result in low yields or reaction failure.[1]

Researchers and process chemists must therefore employ more potent activation strategies to drive these challenging couplings to completion. This document serves as a comprehensive technical guide, providing an in-depth analysis of the mechanistic considerations, reagent selection, and detailed, field-proven protocols for successfully synthesizing amides using 6-Fluoro-2-methylpyrimidin-4-amine.

Mechanistic Rationale: Overcoming Poor Nucleophilicity

The core principle of amide coupling involves the "activation" of a carboxylic acid's hydroxyl group, converting it into a better leaving group. This is followed by nucleophilic attack from the amine. The rate and success of this second step are critically dependent on the amine's nucleophilicity.

With 6-Fluoro-2-methylpyrimidin-4-amine, the lone pair of electrons on the nitrogen atom is delocalized into the electron-poor pyrimidine ring system. This effect, compounded by the inductive-withdrawing effect of the fluorine atom, renders the amine a weak nucleophile. Consequently, the activated carboxylic acid intermediate must be highly reactive to ensure a successful reaction.

The general mechanism involves several key stages, often facilitated by a coupling reagent and a base.

Amide Coupling Mechanism General Amide Coupling Pathway RCOOH Carboxylic Acid (R-COOH) ActivatedEster Highly Reactive Activated Intermediate RCOOH->ActivatedEster Activation Base Base (e.g., DIPEA) Base->RCOOH Deprotonation CouplingReagent Coupling Reagent (e.g., HATU, T3P) CouplingReagent->RCOOH Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine 6-Fluoro-2-methyl- pyrimidin-4-amine Amine->ActivatedEster Nucleophilic Attack Amide Product Amide Tetrahedral->Amide Collapse Byproducts Byproducts Tetrahedral->Byproducts

Caption: General workflow for amide bond formation with electron-deficient amines.

The critical choice lies in the coupling reagent, which dictates the nature and reactivity of the "Activated Intermediate." For weakly nucleophilic amines like 6-Fluoro-2-methylpyrimidin-4-amine, reagents that generate highly activated esters (e.g., OAt esters from HATU) or mixed anhydrides (from T3P®) are essential for achieving high conversion rates.

Selecting the Optimal Coupling Reagent

A variety of coupling reagents are available, but their efficacy with electron-deficient substrates varies significantly. Below is a comparative table to guide selection.

Coupling Reagent ClassExample(s)Mechanism of Action & SuitabilityByproducts
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate. Often requires an additive like HOBt. For electron-deficient amines, the addition of DMAP is crucial to form a more reactive acyliminium ion intermediate.[1]Urea derivatives (can be difficult to remove, especially DCU)
Uronium/Aminium Salts HATU, HBTU, HCTUForms a highly reactive OAt- or OBt-active ester. HATU is particularly effective due to the neighboring group effect of the pyridine nitrogen, which accelerates the coupling.[2] It is a go-to reagent for difficult couplings.[3]Tetramethylurea (water-soluble)
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms activated esters. PyBOP is a strong coupling reagent with relatively high reactivity among phosphonium salts.HMPA (carcinogenic, from BOP) or non-carcinogenic phosphine oxides.
Phosphonic Anhydrides T3P® (Propylphosphonic Anhydride)Forms a mixed carboxylic-phosphonic anhydride. This is a highly effective and mild reagent for challenging couplings, including those with non-nucleophilic anilines.[4]Water-soluble propanephosphonic acid salts, allowing for simple aqueous workup.[5][6]
Acyl Halide Formation (COCl)₂, SOCl₂, BTFFHConverts the carboxylic acid to a highly reactive acyl chloride or fluoride. This method is effective for unreactive amines but can be harsh and may not be suitable for sensitive substrates.[7][8]HCl, SO₂, etc. (corrosive) or water-soluble byproducts from BTFFH.

Recommendation: For most applications involving 6-Fluoro-2-methylpyrimidin-4-amine, HATU and T3P® represent the most reliable and effective choices due to their high reactivity and the generation of easily removable byproducts.

Experimental Protocols

The following protocols are designed as robust starting points for research and development. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU-Mediated Coupling (General Purpose)

This protocol is highly effective for a wide range of carboxylic acids, including aliphatic and aromatic variants. It is often the first choice for challenging couplings due to its high success rate.

HATU_Protocol_Workflow Start Start: - Carboxylic Acid - Anhydrous Solvent (DMF) Add_HATU_Base Add HATU & DIPEA Start->Add_HATU_Base Preactivate Stir 15-30 min at RT (Pre-activation) Add_HATU_Base->Preactivate Add_Amine Add 6-Fluoro-2-methyl- pyrimidin-4-amine Preactivate->Add_Amine React Stir at RT to 50°C (Monitor by TLC/LC-MS) Add_Amine->React Workup Aqueous Workup (e.g., Water/Brine wash) React->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify

Caption: Workflow for the HATU-mediated amide coupling protocol.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 6-Fluoro-2-methylpyrimidin-4-amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1-0.2 M concentration).

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).[9]

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[9]

  • Add 6-Fluoro-2-methylpyrimidin-4-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), it can be gently heated to 40-50°C. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Protocol 2: T3P®-Mediated Coupling (Scalable & Simple Workup)

This protocol is particularly advantageous for its operational simplicity, scalability, and the ease of byproduct removal, making it ideal for process development and larger-scale synthesis.[4]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 6-Fluoro-2-methylpyrimidin-4-amine (1.1 eq)

  • T3P® (50% solution in Ethyl Acetate or DMF) (1.5 eq)

  • Pyridine or Triethylamine (3.0-4.0 eq)

  • Anhydrous Ethyl Acetate or 2-Methyl-THF

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 eq), 6-Fluoro-2-methylpyrimidin-4-amine (1.1 eq), and the chosen solvent (e.g., Ethyl Acetate).

  • Add the base (Pyridine or Triethylamine, 3.0-4.0 eq) to the mixture and stir to dissolve.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (typically 1-8 hours, monitor by TLC or LC-MS).

  • Workup: Quench the reaction by slowly adding water or a dilute aqueous acid (e.g., 1M HCl).[4] Transfer the mixture to a separatory funnel.

  • Separate the layers. The aqueous layer will contain the water-soluble phosphonic acid byproducts. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide is often of high purity. If necessary, it can be further purified by flash chromatography or recrystallization.

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, consider increasing the equivalents of the coupling reagent and base. Gentle heating (40-60°C) can also improve conversion for particularly unreactive substrates. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[9]

  • Side Reactions: With uronium reagents like HATU, prolonged reaction times or excess base can sometimes lead to side reactions. Monitoring the reaction progress is key to avoiding byproduct formation.

  • Epimerization: For chiral carboxylic acids, especially those with a stereocenter at the α-position, epimerization can be a concern. T3P® in combination with pyridine at low temperatures has been shown to be particularly effective at minimizing racemization.[4]

  • Solvent Choice: While DMF is a common choice for its excellent solvating properties, solvents like acetonitrile, dichloromethane (DCM), or 2-MeTHF can also be effective and may simplify workup.

Conclusion

Amide coupling reactions involving 6-Fluoro-2-methylpyrimidin-4-amine require a departure from standard protocols due to the amine's low nucleophilicity. By understanding the underlying mechanistic challenges and selecting highly potent coupling reagents such as HATU or T3P®, researchers can reliably and efficiently synthesize a diverse range of pyrimidine-containing amides. The protocols provided herein offer robust and validated starting points for achieving success in these demanding, yet crucial, synthetic transformations.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). The Royal Society of Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Københavns Universitets Forskningsportal. [Link]

  • Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. (n.d.). Organic Chemistry Portal. [Link]

  • HATU. (n.d.). Wikipedia. [Link]

  • Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. (2004). ElectronicsAndBooks. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. (2018). ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Publications. [Link]

  • Understanding T3P® from start to finish. (2024). Curia. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). Organic Chemistry Portal. [Link]

Sources

Method

Introduction: The Strategic Importance of Substituted Pyrimidines

An In-depth Guide to the Synthesis of 2-Methyl-6-aryl/heteroaryl-pyrimidin-4-amine Scaffolds via Palladium-Catalyzed Cross-Coupling The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 2-Methyl-6-aryl/heteroaryl-pyrimidin-4-amine Scaffolds via Palladium-Catalyzed Cross-Coupling

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are inherently recognized by biological systems, making them privileged scaffolds in drug design.[1] Specifically, 2,4,6-trisubstituted pyrimidines have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a development recognized with the 2010 Nobel Prize in Chemistry.[4][5] This palladium-catalyzed reaction enables the efficient synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many approved drugs.[6] This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 6-Fluoro-2-methylpyrimidin-4-amine with a variety of boronic acids. The fluorine atom at the C6 position serves as an effective leaving group in this palladium-catalyzed nucleophilic aromatic substitution-type reaction, providing a direct route to a diverse library of novel compounds with significant potential for drug discovery programs.[7]

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 6-Fluoro-2-methylpyrimidin-4-amine), inserting itself into the carbon-fluorine bond. This forms a new Pd(II) complex. The reactivity of halides typically follows the trend I > Br > Cl >> F. While C-F bond activation is often challenging, it can be achieved with appropriate catalyst systems, particularly on electron-deficient rings like pyrimidine.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then transfers its organic group (the 'R' from the boronic acid) to the Pd(II) complex, displacing the halide. This is the key bond-forming step where the new C-C bond is established on the metal center.

  • Reductive Elimination: The newly formed di-organopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. The two organic fragments (the pyrimidine and the group from the boronic acid) are expelled as the final coupled product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.[8]

Suzuki_Miyaura_Cycle cluster_reactants Inputs pd0 Pd(0)L_n (Active Catalyst) pd2_intermediate1 R¹-Pd(II)L_n-X (Pyrimidinyl-Pd Complex) pd0->pd2_intermediate1 Oxidative Addition pd2_intermediate2 R¹-Pd(II)L_n-R² (Di-organo Complex) pd2_intermediate1->pd2_intermediate2 Transmetalation pd2_intermediate2->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) pd2_intermediate2->product Reductive Elimination reactants R¹-X (Pyrimidin-F) + R²-B(OH)₂ base Base (e.g., K₂CO₃) boronate [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 6-Fluoro-2-methylpyrimidin-4-amine with a representative arylboronic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Fluoro-2-methylpyrimidin-4-amine>97%CommercialStarting material.
Arylboronic Acid>97%CommercialCoupling partner (e.g., Phenylboronic acid).
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst GradeCommercialPalladium catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%CommercialBase. Should be finely powdered and dried before use.
1,4-DioxaneAnhydrousCommercialReaction solvent.
Deionized WaterHPLC Grade-Co-solvent.
Ethyl AcetateACS GradeCommercialExtraction solvent.
Brine (Saturated NaCl solution)-Lab-preparedFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Round-bottom flask, condenser, magnetic stirrer--Standard glassware.
Inert atmosphere setup (Nitrogen or Argon)--Essential to prevent catalyst degradation.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Fluoro-2-methylpyrimidin-4-amine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).[9]

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 mmol, 3-5 mol%).

  • Solvent Addition: Add the solvents, 1,4-dioxane and water, typically in a ratio between 3:1 and 5:1 (e.g., 8 mL dioxane, 2 mL water).

  • Degassing: Seal the flask with a septum and degas the reaction mixture thoroughly. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Degassing can be achieved by bubbling argon or nitrogen through the stirred solution for 15-20 minutes.[9]

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring under an inert atmosphere. The reaction time can vary from 4 to 16 hours.[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[9]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).[9]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).[9]

    • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-methyl-6-aryl-pyrimidin-4-amine product.[9]

Workflow start Start reagents 1. Combine Reactants (Pyrimidine, Boronic Acid, Base, Catalyst) start->reagents solvents 2. Add Solvents (Dioxane/Water) reagents->solvents degas 3. Degas Mixture (N₂ or Ar Purge) solvents->degas react 4. Heat & Stir (85-100 °C, 4-16h) degas->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (EtOAc Extraction) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Factors Influencing Reaction Success

Optimizing the Suzuki-Miyaura coupling requires careful consideration of several parameters. The choice of catalyst, ligand, base, and solvent system can dramatically impact the reaction's yield, purity, and reaction time.

ParameterOptions & ConsiderationsRationale
Palladium Catalyst/Ligand Pd(dppf)Cl₂: Often a good starting point, robust and versatile. Pd(PPh₃)₄: Effective but can be sensitive to air. Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands that can promote the coupling of challenging substrates, including heteroaryl chlorides.[7]The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky ligands generally accelerate oxidative addition and reductive elimination, which are often the rate-limiting steps.[5]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄. Organic: Triethylamine (TEA).The base is crucial for activating the boronic acid to form the boronate, which is necessary for the transmetalation step.[8] The choice of base can influence reaction rate and prevent side reactions like deboronation of the starting material. Stronger bases are often needed for less reactive substrates.
Solvent System Aqueous mixtures: Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂O. Anhydrous: Toluene, DMF.The solvent must solubilize both the organic and inorganic components. Aqueous mixtures are common and often accelerate the reaction. The presence of water can help in dissolving the base and facilitating the formation of the active boronate species.[10]
Boronic Acid Electron-rich arylboronic acids: Tend to react faster. Electron-poor arylboronic acids: May require stronger conditions (stronger base, higher temperature). Heteroarylboronic acids: Can be challenging due to potential catalyst inhibition or instability.The electronic nature of the boronic acid affects its nucleophilicity and the rate of transmetalation. Electron-withdrawing groups decrease the nucleophilicity of the boronate, potentially slowing the reaction.[8]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality boronic acid.1. Ensure thorough degassing; use fresh catalyst. 2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. 3. Increase temperature in 10 °C increments. 4. Use freshly purchased boronic acid or check for decomposition (protodeboronation).
Decomposition of Boronic Acid The boronic acid is unstable under the reaction conditions (protodeboronation).Use a boronic ester (e.g., a pinacol ester) which is more stable. Use milder conditions if possible (lower temperature, different base).
Side Product Formation (e.g., homocoupling) Oxygen contamination leading to side reactions; reaction rate is too slow.Improve degassing procedure. Increase catalyst loading slightly or switch to a more active ligand to accelerate the desired cross-coupling pathway.
Difficulty in Purification Product is co-eluting with byproducts (e.g., residual phosphine ligands or boronic acid derivatives).Optimize the chromatography gradient. Consider a different workup procedure, such as an acidic or basic wash to remove impurities before chromatography. A flush with a nonpolar solvent (hexane) can sometimes remove phosphine-related impurities from the top of the column.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-Fluoro-2-methylpyrimidin-4-amine with boronic acids is a highly effective and robust method for synthesizing libraries of 2,4,6-substituted pyrimidines.[11] These scaffolds are of high interest in drug discovery, particularly for the development of kinase inhibitors and other targeted therapies.[3][12] The protocol and guidelines presented here offer a solid foundation for researchers to successfully perform this transformation, enabling the exploration of this valuable chemical space. Careful attention to the quality of reagents, exclusion of oxygen, and rational selection of catalyst, base, and solvent are paramount to achieving high yields and purity.

References

  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • ChemRxiv. Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives.
  • PubMed. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Med Chem. 2021;17(10):1194-1206.
  • PubMed. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorg Med Chem. 2005 Aug 1;13(15):4645-50.
  • Source not available online. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res. 2024;16(4):127.
  • Source not available online.
  • Bentham Science Publisher. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Der Pharma Chemica.
  • ResearchGate.
  • Source not available online. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Source not available online.
  • ResearchGate. (PDF)
  • Chemistry LibreTexts. 2.
  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
  • The Royal Society of Chemistry.
  • Academia.edu.
  • Source not available online.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • RSC Publishing. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies.

Sources

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Amination for the Synthesis of Aminopyrimidines

Introduction: The Strategic Importance of Aminopyrimidines and the Buchwald-Hartwig Reaction The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyrimidines and the Buchwald-Hartwig Reaction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets. Consequently, the development of robust and versatile synthetic methods to access functionalized aminopyrimidines is of paramount importance to the drug discovery process.[3]

Traditionally, the synthesis of N-arylpyrimidin-2-amines was often achieved through the condensation of substituted guanidines with enones.[2] However, this approach is limited by the availability of the requisite guanidine starting materials. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a powerful and general alternative.[4][5] This reaction allows for the direct coupling of an amine with an aryl halide or pseudohalide, demonstrating broad substrate scope and functional group tolerance.[4][6] For the synthesis of aminopyrimidines, this translates to a highly modular approach where diverse amines can be coupled with readily available halopyrimidines.

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of aminopyrimidines, detailing key mechanistic considerations, optimized protocols, and troubleshooting strategies to enable researchers to effectively implement this transformative methodology.

The Catalytic System: A Symphony of Components

The success of the Buchwald-Hartwig amination is critically dependent on the interplay of the palladium source, the phosphine ligand, the base, and the solvent. Each component plays a crucial role in the catalytic cycle, and their judicious selection is key to achieving high yields and reaction efficiency.

The Palladium Precatalyst: Initiating the Cycle

While various palladium sources can be used, modern, well-defined precatalysts are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] These precatalysts, particularly the "G3" and "G4" generations developed by the Buchwald group, offer enhanced stability and facilitate the efficient in-situ formation of the active L-Pd(0) species.[8] This leads to more reliable and reproducible results.

The Ligand: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For the amination of electron-rich and potentially coordinating heterocycles like pyrimidines, bulky, electron-rich biarylphosphine ligands are often required.[8][9]

  • For Primary Amines: Ligands such as BrettPhos have demonstrated high efficacy.[7]

  • For Secondary Amines: RuPhos is often a reliable choice.[7]

  • For Challenging Couplings: More specialized ligands like tBuBrettPhos or DavePhos may be necessary, particularly with heteroaryl amines.[7]

  • Bidentate Ligands: Xantphos is another widely used ligand that has proven effective in the amination of aminopyrimidines.[2][10]

The steric bulk of these ligands promotes the formation of a monoligated palladium complex, which is often more active in the catalytic cycle.

The Base: A Non-Negotiable Necessity

A base is required to deprotonate the amine, forming the corresponding amide which is the active nucleophile in the reaction.[9] The choice of base must be carefully considered to ensure it is strong enough to deprotonate the amine without causing unwanted side reactions.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[7][9]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[7]

The Solvent: The Reaction Medium

The solvent not only dissolves the reactants but also influences the reaction rate and outcome. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[7]

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering good solubility for a wide range of substrates.[7][11]

  • Tetrahydrofuran (THF): Useful for reactions that require milder temperatures.[7]

The Catalytic Cycle Explained

The generally accepted mechanism for the Buchwald-Hartwig amination is a multi-step process that regenerates the active catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Palladium Amido Complex AmineCoord->Deprotonation Base RedElim Reductive Elimination Complex Deprotonation->RedElim RedElim->Pd0 Ar-NR₂ Product Aryl Amine (Ar-NR₂) ArX Aryl Halide (Ar-X) R2NH Amine (R₂NH) Base Base protocol_workflow start Start setup Reaction Setup: - Add reagents to oven-dried flask - Seal with septum start->setup degas Degassing: - Evacuate and backfill with inert gas (3x) setup->degas heat Heating: - Stir at specified temperature degas->heat monitor Reaction Monitoring: - TLC or LC-MS heat->monitor workup Workup: - Cool to room temperature - Quench and extract monitor->workup Reaction Complete purify Purification: - Column chromatography workup->purify end End purify->end

Figure 2: A general experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Amination of 2-Chloro-4-phenylpyrimidine with Morpholine

This protocol is adapted from a procedure for the synthesis of N-arylpyrimidin-2-amine derivatives. [2] Materials:

  • 2-Chloro-4-phenylpyrimidine

  • Morpholine

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-4-phenylpyrimidine (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum and evacuate and backfill with nitrogen gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol) and sodium tert-butoxide (1.4 mmol) to the flask under a positive pressure of nitrogen.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(4-phenylpyrimidin-2-yl)morpholine.

Protocol 2: Amination of 3-Bromo-2-aminopyridine with a Primary Amine

This protocol is based on conditions developed for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines. [12]While the substrate is a pyridine, the principles are applicable to aminopyrimidines.

Materials:

  • 3-Bromo-2-aminopyrimidine (or analogous pyridine)

  • Primary amine (e.g., aniline)

  • BrettPhos precatalyst (G3)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF)

  • Tetrahydrofuran (THF) (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add the 3-bromo-2-aminopyrimidine (1.0 mmol), the primary amine (1.2 mmol), and the BrettPhos precatalyst (0.02 mmol, 2 mol%) to an oven-dried vial.

  • Add anhydrous THF (5 mL).

  • Add LHMDS (2.2 mmol, 2.2 equivalents) dropwise at room temperature.

  • Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Troubleshooting Common Issues

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield Inactive catalystEnsure proper degassing and use of anhydrous solvents. Consider using a more robust precatalyst. [7]
Inappropriate ligand choiceScreen a panel of ligands. For primary amines, try BrettPhos; for secondary amines, RuPhos is a good starting point. [7]
Incorrect base selectionEnsure the base is strong enough to deprotonate the amine. For sensitive substrates, a weaker base with higher temperature may be necessary. [7]
Poor substrate reactivityAryl chlorides are less reactive than bromides or iodides and may require more forcing conditions or a more active catalyst system. [7][9]
Side Product Formation Hydrodehalogenation (reduction of the aryl halide)This can be caused by the presence of water or other protic sources. Ensure all reagents and solvents are anhydrous.
Homocoupling of the amine or aryl halideOptimize catalyst loading and reaction temperature. [7]

Conclusion

The Buchwald-Hartwig amination has emerged as an indispensable tool in the synthesis of aminopyrimidines for drug discovery and development. Its broad scope and functional group tolerance allow for the rapid generation of diverse compound libraries. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct the critical C-N bond and accelerate the discovery of new therapeutic agents.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Kim, D., et al. (2023). Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. RSC Advances, 13(2), 1046-1050. [Link]

  • Gangjee, A., et al. (2013). Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry, 56(11), 4422–4441. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances, 15(4), 2661-2692. [Link]

  • Al-Suhaibani, S. S., & El-Emam, A. A. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(12), 20563–20575. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 20, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(10), 2538–2541. [Link]

  • Dorel, R., & Engelin, C. J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). Chemical Reviews. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026, January 24). BIOENGINEER.ORG. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. (2020). Chemistry – An Asian Journal, 15(19), 3074-3078. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Synfacts, 2006(05), 0515-0515. [Link]

  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 916–919. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Retrieved February 20, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Catalysts, 12(1), 93. [Link]

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved February 20, 2026, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(3), 395–398. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). Organic Chemistry Portal. [Link]

Sources

Method

Application Note: 6-Fluoro-2-methylpyrimidin-4-amine in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 6-Fluoro-2-methylpyrimidin-4-amine (CAS: 1459-00-3 / 943006-45-9) as a linchpin scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 6-Fluoro-2-methylpyrimidin-4-amine (CAS: 1459-00-3 / 943006-45-9) as a linchpin scaffold in the synthesis of kinase inhibitors and metabolically stable bioactive molecules.

Executive Summary & Scaffold Rationale

The pyrimidine pharmacophore is ubiquitous in FDA-approved kinase inhibitors (e.g., Pazopanib, Dasatinib) due to its ability to mimic the adenine ring of ATP. 6-Fluoro-2-methylpyrimidin-4-amine represents a highly specialized variation of this "privileged scaffold."

Unlike its chlorinated or hydrogenated analogs, the 6-Fluoro derivative offers a unique duality:

  • Synthetic Utility (SNAr Activation): The high electronegativity of fluorine at the C6 position, combined with the electron-deficient pyrimidine ring, creates an exceptional electrophilic site for Nucleophilic Aromatic Substitution (SNAr).[1] This allows for rapid library generation under milder conditions than those required for chlorinated analogs.[2]

  • Medicinal Utility (Metabolic Blocking): If retained in the final molecule, the C-F bond resists oxidative metabolism (P450 blocking) while modulating the pKa of the neighboring amines, influencing solubility and bioavailability.

Chemical Reactivity Profile

Understanding the electronic landscape of this scaffold is critical for experimental design.[2]

Reactivity Heatmap[2][3]
  • C4-Amine (Nucleophile): The primary handle for amide, urea, or carbamate formation. It typically binds to the "hinge region" of kinase domains.[2]

  • C6-Fluorine (Electrophile): The "hotspot" for SNAr. The C-F bond is highly polarized, stabilizing the Meisenheimer intermediate during nucleophilic attack.[2]

  • C2-Methyl (Steric/Lipophilic): Provides a steric handle to enforce conformation and increases lipophilicity (logP) without adding significant molecular weight.

ReactivityMap cluster_legend Reaction Types Scaffold 6-Fluoro-2-methylpyrimidin-4-amine N4 N4-Amine (Nucleophile) Target: Amides/Ureas Scaffold->N4 Acylation/Coupling C6 C6-Fluorine (Electrophile) Target: SNAr Displacement Scaffold->C6 Amine Displacement C2 C2-Methyl (Steric/Metabolic) Target: Hydrophobic Pocket Scaffold->C2 Interaction Legend Green: Nucleophilic Attack by Scaffold Red: Nucleophilic Attack ON Scaffold

Figure 1: Reactivity landscape of the scaffold. The C6-Fluorine is activated for displacement, while the N4-Amine acts as a nucleophile.

Application I: Rapid Library Generation via SNAr (C6-Functionalization)

The most powerful application of this scaffold is the displacement of the fluorine atom by secondary amines (e.g., morpholine, N-methylpiperazine) to introduce solubility-enhancing groups.

Mechanism

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The electronegative fluorine inductively stabilizes the anionic Meisenheimer complex, making the initial nucleophilic attack the rate-determining step.[1][2] Note: While Fluorine is a poor leaving group in SN2, it is often superior to Chlorine in SNAr due to this stabilization effect [1].[2]

Protocol: C6-Displacement with Morpholine

Objective: Synthesize 2-methyl-6-morpholinopyrimidin-4-amine.

Materials:

  • 6-Fluoro-2-methylpyrimidin-4-amine (1.0 equiv)

  • Morpholine (1.2 - 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

  • Equipment: Sealed pressure vial or microwave reactor.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 6-Fluoro-2-methylpyrimidin-4-amine in 3 mL of dry DMSO in a microwave vial.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.5 mmol of Morpholine. Cap the vial under nitrogen.[2]

  • Reaction:

    • Thermal Method: Heat block at 90°C for 4–6 hours.

    • Microwave Method: Irradiate at 120°C for 20–30 minutes (High Absorption setting).

  • Monitoring: Monitor by LC-MS or 19F-NMR . The disappearance of the starting material peak (approx -60 to -70 ppm depending on reference) confirms conversion.

  • Workup:

    • Pour the reaction mixture into 30 mL of ice-cold water.

    • The product often precipitates.[2] Filter and wash with cold water.[2]

    • If no precipitate forms (due to high solubility), extract with Ethyl Acetate (3x), wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH gradient).

Data Summary Table: Typical SNAr Yields

NucleophileConditionsYield (%)Notes
Morpholine90°C, 4h85-92%Precipitates upon water addn.
N-Methylpiperazine100°C, 6h78-85%Requires extraction (polar).
Aniline130°C, 12h40-60%Slower; requires acid catalysis (TsOH).

Application II: Kinase "Hinge Binder" Synthesis (N4-Functionalization)

Once the C6 position is optimized (or if the fluorine is kept for metabolic stability), the C4-amine is used to attach the "tail" of the inhibitor, often targeting the back-pocket of the kinase.

Protocol: Urea Formation (Sorafenib-like Linkage)

Objective: Synthesize a urea-linked kinase inhibitor precursor.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the scaffold (or the C6-substituted derivative) in anhydrous THF (5 mL).

  • Activation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) carefully. Stir for 15 min to deprotonate the exocyclic amine.

    • Note: The pyrimidine amine is less nucleophilic than a standard aniline; deprotonation improves reactivity.[2]

  • Coupling: Add the appropriate Isocyanate (1.1 equiv) dropwise.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc. The urea product is often stable and crystalline.[2]

Experimental Workflow Diagram

This diagram illustrates the divergent synthesis pathways available from this single scaffold.

Workflow Start Starting Material: 6-Fluoro-2-methylpyrimidin-4-amine Decision Decision Point: Target Profile Start->Decision PathA Path A: Solubility Optimization (SNAr Displacement) Decision->PathA Need Solubility PathB Path B: Metabolic Stability (Retain Fluorine) Decision->PathB Need Metabolic Block StepA1 React with 2° Amine (DMSO, Heat) PathA->StepA1 StepB1 Direct Coupling at N4 (Isocyanate/Acid Chloride) PathB->StepB1 StepA2 Product: 6-Amino-substituted Scaffold StepA1->StepA2 StepA2->StepB1 Final Final Kinase Inhibitor Candidate StepB1->Final

Figure 2: Divergent synthetic workflow for generating kinase inhibitor libraries.

Quality Control & Troubleshooting

19F NMR Validation

The fluorine atom provides a built-in QC probe.[2]

  • Starting Material: Single singlet typically around -60 to -70 ppm (relative to CFCl3).

  • SNAr Product: Complete disappearance of the signal.

  • Regioselectivity Check: If using a poly-fluorinated analog, 19F NMR can distinguish between C2, C4, and C6 substitution based on chemical shift changes.

Common Issues
  • Low Reactivity in SNAr: If the nucleophile is sterically hindered (e.g., isopropylamine), switch solvent to NMP and increase temperature to 140°C in a microwave.

  • Bis-substitution: Rare with this specific scaffold because the C2-methyl blocks the second position, but possible if forcing conditions are used on di-halo analogs.

  • Solubility: The starting material is moderately soluble in organic solvents.[2][4] If precipitation occurs during reaction, ensure sufficient DMSO volume (0.2 M concentration is ideal).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.[1][2] 1[5]

  • National Institutes of Health (NIH). (2025).[2] High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC.[2] 3

  • WuXi AppTec. (2025).[2][6] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[2][7] 7[5][8]

  • ChemRxiv. (2025).[2][9] A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.[2] ChemRxiv.[2][9] 2

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[10] Molecules.[1][2][11][4][5][9][12][13][14][15][16] 10

Sources

Application

Application Notes and Protocols for the Fluorination and Chlorination of 2-Methylpyrimidin-4-amine

Introduction: The Strategic Value of Halogenated 2-Methylpyrimidin-4-amines in Medicinal Chemistry The 2-methylpyrimidin-4-amine scaffold is a privileged core structure in modern drug discovery, forming the backbone of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated 2-Methylpyrimidin-4-amines in Medicinal Chemistry

The 2-methylpyrimidin-4-amine scaffold is a privileged core structure in modern drug discovery, forming the backbone of numerous therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this heterocyclic system can profoundly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity, and alter pKa, while chlorine can serve as a versatile synthetic handle for further diversification through cross-coupling reactions.

This technical guide provides an in-depth exploration of established and contemporary methods for the fluorination and chlorination of 2-methylpyrimidin-4-amine. We will delve into the mechanistic underpinnings of each transformation, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the chemical principles at play.

Part 1: Fluorination Methodologies

The direct installation of a fluorine atom onto the pyrimidine ring of 2-methylpyrimidin-4-amine presents a significant synthetic challenge due to the electron-deficient nature of the heterocycle, which is further complicated by the presence of the activating amino group. This section outlines two primary strategies: the classical Balz-Schiemann reaction, which leverages the existing amine functionality, and direct C-H fluorination using modern electrophilic reagents.

Method 1.1: Balz-Schiemann Reaction for 5-Fluoro-2-methylpyrimidin-4-amine

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, proceeding through the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] This method is particularly suited for converting an aromatic amine into its corresponding fluoride. For 2-methylpyrimidin-4-amine, prior introduction of an amino group at the 5-position is required to then convert it to the 5-fluoro analogue. Assuming the starting material is 2-methylpyrimidine-4,5-diamine, the following protocol applies.

Causality and Mechanistic Insights: The reaction begins with the diazotization of the primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[3] The resulting diazonium salt is then precipitated with fluoroboric acid (HBF₄). The isolated diazonium tetrafluoroborate is a relatively stable solid that, upon heating, decomposes via a mechanism that can involve an aryl cation intermediate.[4] This highly reactive intermediate abstracts a fluoride ion from the BF₄⁻ counterion to yield the aryl fluoride, releasing nitrogen gas and boron trifluoride.[3][4]

Caption: Workflow for the Balz-Schiemann Reaction.

Experimental Protocol: Balz-Schiemann Reaction

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-methylpyrimidine-4,5-diamine (1.0 eq) in a 48% aqueous solution of fluoroboric acid (HBF₄, 3.0 eq) at 0 °C.

    • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the pyrimidine suspension, maintaining the internal temperature between 0 and 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0 °C. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

    • Wash the filter cake sequentially with cold 5% aqueous HBF₄, cold ethanol, and finally cold diethyl ether to facilitate drying.

    • Dry the isolated salt under vacuum. Caution: Although more stable than other diazonium salts, this intermediate should be handled with care and not stored indefinitely.

  • Thermal Decomposition:

    • Place the dry diazonium salt in a flask and heat gently (e.g., in a sand bath or with a heat gun) under an inert atmosphere.

    • The decomposition is often indicated by the evolution of gas (N₂ and BF₃). The heating should be controlled to prevent overly vigorous decomposition.

    • Once gas evolution ceases, cool the flask to room temperature.

  • Work-up and Purification:

    • Extract the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Method 1.2: Electrophilic C-H Fluorination with Selectfluor®

Recent advances in fluorination chemistry have introduced powerful electrophilic fluorinating agents, with Selectfluor® (F-TEDA-BF₄) being a prominent example.[5] This reagent offers the potential for direct C-H fluorination under relatively mild conditions, avoiding the need for a pre-installed functional group. The pyrimidine ring is electron-deficient, but the C5 position is activated by the ortho/para-directing amino group at C4, making it the most likely site for electrophilic attack.

Causality and Mechanistic Insights: Selectfluor® is a stable, crystalline salt that acts as a source of "electrophilic fluorine."[5] The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The electron-rich C5 position of 2-methylpyrimidin-4-amine attacks the electrophilic fluorine atom of Selectfluor®. This forms a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity, yielding the 5-fluoro product.[6] The choice of solvent is critical, as it must solubilize both the substrate and the reagent while being inert to the fluorinating agent.

Experimental Protocol: Direct C-H Fluorination

  • Reaction Setup:

    • To a solution of 2-methylpyrimidin-4-amine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) in a flask under an inert atmosphere (N₂ or Ar), add Selectfluor® (1.2 eq).

    • The reaction may require heating to proceed at a reasonable rate. A typical starting temperature is 50-80 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the crude material by flash column chromatography on silica gel to isolate the desired 5-fluoro-2-methylpyrimidin-4-amine.

Part 2: Chlorination Methodologies

Chlorination of 2-methylpyrimidin-4-amine can be achieved through several routes. Direct electrophilic C-H chlorination at the activated C5 position is a primary strategy. Alternatively, if starting from a corresponding hydroxypyrimidine precursor, chlorination can be accomplished via nucleophilic substitution.

Method 2.1: Electrophilic C-H Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a mild and convenient source of electrophilic chlorine, widely used for the chlorination of activated aromatic and heteroaromatic compounds.[7][8] For 2-methylpyrimidin-4-amine, the C5 position is the most nucleophilic and is the expected site of chlorination.

Causality and Mechanistic Insights: The mechanism is an electrophilic aromatic substitution. The electron-rich C5 position of the pyrimidine ring attacks the electrophilic chlorine atom of NCS.[7] This forms a resonance-stabilized sigma complex. Subsequent deprotonation by a base (which can be the solvent or succinimide byproduct) restores aromaticity and yields 5-chloro-2-methylpyrimidin-4-amine. For less reactive substrates, an acid catalyst can be used to enhance the electrophilicity of the chlorine atom, but this is often unnecessary for activated systems like aminopyrimidines.[7]

Caption: Workflow for Direct C-H Chlorination using NCS.

Experimental Protocol: Direct C-H Chlorination

  • Reaction Setup:

    • Dissolve 2-methylpyrimidin-4-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), acetic acid, or a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask.[9]

    • Add N-chlorosuccinimide (NCS, 1.05-1.2 eq) portion-wise to the solution. The reaction may be slightly exothermic.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) to drive the reaction to completion.

  • Reaction Monitoring:

    • Follow the reaction progress by TLC or LC-MS analysis.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and dilute it with water.

    • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous phase with ethyl acetate or DCM.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization to afford pure 5-chloro-2-methylpyrimidin-4-amine.

Method 2.2: Chlorination of Hydroxypyrimidine Precursor with POCl₃

If the synthetic route proceeds via a hydroxypyrimidine intermediate, such as 4-amino-6-hydroxy-2-methylpyrimidine, the hydroxyl group can be converted to a chlorine atom using phosphorus oxychloride (POCl₃). This is a classical and robust method for the synthesis of chloropyrimidines.[10]

Causality and Mechanistic Insights: The reaction proceeds through the activation of the pyrimidine hydroxyl group (which exists in tautomeric equilibrium with the pyrimidone form) by POCl₃. The hydroxyl oxygen attacks the phosphorus atom, leading to the formation of a phosphate ester intermediate and the elimination of HCl. A chloride ion then attacks the carbon atom (C6 in this case) via a nucleophilic aromatic substitution (SₙAr) mechanism, displacing the phosphate leaving group to yield the chlorinated product.[11] The addition of a tertiary amine base like N,N-dimethylaniline can accelerate the reaction by neutralizing the generated HCl.[12]

Experimental Protocol: Deoxychlorination with POCl₃

  • Reaction Setup:

    • In a flask equipped with a reflux condenser and a gas trap (to scrub HCl), carefully add 4-amino-6-hydroxy-2-methylpyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq), which often serves as both reagent and solvent.[10]

    • Optionally, a high-boiling tertiary amine like N,N-dimethylaniline (1.0-2.0 eq) can be added to the mixture.[12]

    • Heat the mixture to reflux (approx. 105 °C) for several hours.

  • Reaction Monitoring:

    • Monitor the reaction by taking aliquots, carefully quenching them in ice water, extracting, and analyzing by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Caution: Highly Exothermic Quench! Slowly and carefully pour the viscous residue onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of a base, such as solid sodium carbonate or concentrated aqueous ammonia, until the pH is approximately 8.[10]

    • Extract the product from the neutralized aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or chloroform).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude 4-amino-6-chloro-2-methylpyrimidine by recrystallization or column chromatography.

Part 3: Comparative Data Summary

The choice of halogenation method depends on factors such as the availability of starting materials, desired regioselectivity, and tolerance to reaction conditions. The following table summarizes key parameters for the discussed protocols.

Method Target Position Key Reagent(s) Typical Temp. Advantages Challenges & Considerations
Balz-Schiemann C5NaNO₂, HBF₄0-5°C then HeatClassical, reliable method.[1]Requires multi-step process; handling of diazonium salts.
Electrophilic Fluorination C5Selectfluor®50-80 °CDirect C-H functionalization; mild conditions.[5]Reagent cost; potential for side reactions.
Electrophilic Chlorination C5NCSRT - 60 °CMild, high-yielding, readily available reagent.[9]Requires activated C-H bond; regioselectivity can be an issue on complex substrates.
Deoxychlorination C4 or C6POCl₃~105 °C (Reflux)Robust, widely used for converting -OH to -Cl.[10]Harsh conditions (high temp, strong acid); requires hydroxypyrimidine precursor; vigorous workup.

References

  • Madani, A., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • Fujimoto, T., et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Zhou, J., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal. Chemistry – A European Journal. Available at: [Link]

  • Wang, F., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. Available at: [Link]

  • Zhang, T., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]

  • Zhou, J., et al. (2014). Synthesis of fluorinated heteroaromatics through formal substitution of a nitro group by fluorine under transition-metal-free conditions. PubMed. Available at: [Link]

  • Lambert, F. L., et al. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. PubMed. Available at: [Link]

  • Dolci, L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. Available at: [Link]

  • Wikipedia contributors (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Nielsen, D., et al. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

  • Wikipedia contributors (n.d.). Balz–Schiemann reaction. Wikipedia. Available at: [Link]

  • Kurbatova, A., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

  • Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]

  • Cole, T., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • European Patent Office (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent 2307355 - EPO. Available at: [Link]

  • BYJU'S (2019). Balz Schiemann Reaction Mechanism. BYJU'S. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry (n.d.). Chlorination - NCS. Common Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Chlorination reaction promoted by NCS. ResearchGate. Available at: [Link]

  • YouTube (2025). The Balz–Schiemann Reaction Mechanism. YouTube. Available at: [Link]

  • Academia.edu (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Available at: [Link]

  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. Available at: [Link]

  • Google Patents (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Google Patents.
  • ResearchGate (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]

  • YouTube (2025). Balz Schiemann Reaction Trick. YouTube. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Balz-Schiemann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemical Communications (RSC Publishing) (n.d.). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications (RSC Publishing). Available at: [Link]

  • WUR eDepot (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link]

  • Google Patents (n.d.). US3920757A - Chlorination with sulfuryl chloride. Google Patents.
  • Organic Syntheses (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • eScholarship (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. eScholarship. Available at: [Link]

  • Quimicaorganica.org (n.d.). Electrophilic substitution on pyridine. Quimicaorganica.org. Available at: [Link]

  • GalChimia (2015). A New Age for Chlorination. GalChimia. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Fused Heterocycles from 6-Fluoro-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fused Pyrimidines and the Role of 6-Fluoro-2-methylpyrimidin-4-amine Fused pyrimidine scaffolds are a cornerstone in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fused Pyrimidines and the Role of 6-Fluoro-2-methylpyrimidin-4-amine

Fused pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Their structural resemblance to endogenous purines allows them to effectively interact with a wide array of biological targets, including protein kinases, which has led to their extensive application in oncology and immunology.[1][2] The strategic derivatization of the pyrimidine ring enables the fine-tuning of a compound's physicochemical properties and biological activity.

6-Fluoro-2-methylpyrimidin-4-amine is a particularly valuable starting material for the synthesis of diverse fused heterocyclic libraries. The electron-withdrawing nature of the fluorine atom at the C6 position, coupled with the activating effect of the ring nitrogens, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functionalities, which can then participate in subsequent intramolecular cyclization reactions to construct the fused ring system. The methyl group at the C2 position can also be a site for further chemical modification or can influence the electronic properties and steric environment of the molecule.

This technical guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights for the preparation of fused heterocycles, specifically pyrazolo[3,4-d]pyrimidines and[1][3][4]triazolo[4,3-a]pyrimidines, from 6-Fluoro-2-methylpyrimidin-4-amine.

Core Synthetic Strategy: A Two-Step Approach to Fused Heterocycles

The predominant strategy for the synthesis of fused nitrogen-containing heterocycles from 6-Fluoro-2-methylpyrimidin-4-amine involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position is displaced by a binucleophilic reagent, typically a hydrazine derivative. This reaction is the linchpin of the synthetic route, and its efficiency is paramount.

  • Intramolecular Cyclization: The newly introduced nucleophilic group reacts with an appropriate electrophilic center on the pyrimidine ring or an appended side chain to form the fused heterocyclic system.

The following sections will delve into the practical application of this strategy for the synthesis of two key classes of fused pyrimidines.

Synthesis of 2-Methyl-pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds with significant therapeutic interest, known for their activity as kinase inhibitors.[2][3] The synthesis from 6-Fluoro-2-methylpyrimidin-4-amine proceeds via the formation of a hydrazinylpyrimidine intermediate, followed by cyclization.

Reaction Scheme: From 6-Fluoro-2-methylpyrimidin-4-amine to Pyrazolo[3,4-d]pyrimidines

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization start 6-Fluoro-2-methylpyrimidin-4-amine intermediate 6-Hydrazinyl-2-methylpyrimidin-4-amine start->intermediate S_NAr product 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate->product Cyclocondensation reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->intermediate reagent2 Formic Acid (HCOOH) reagent2->product

Caption: General synthetic route to 2-methyl-pyrazolo[3,4-d]pyrimidines.

Mechanistic Insights

The initial SNAr reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the electronegative fluorine atom. Hydrazine, being a potent nucleophile, readily attacks the C6 position. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions. A polar aprotic solvent like ethanol or isopropanol is often employed to facilitate the dissolution of the starting materials and to mediate the reaction.

The subsequent cyclocondensation with formic acid involves the formation of a formyl hydrazide intermediate, which then undergoes an intramolecular electrophilic attack on the C5 position of the pyrimidine ring, followed by dehydration to yield the aromatic pyrazolo[3,4-d]pyrimidine core.

Detailed Experimental Protocol: Synthesis of 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Materials and Reagents:

ReagentGradeSupplier
6-Fluoro-2-methylpyrimidin-4-amine≥98%Commercially available
Hydrazine hydrate (80%)Reagent gradeCommercially available
Ethanol (absolute)ACS gradeCommercially available
Formic acid (≥95%)ACS gradeCommercially available
Diethyl etherACS gradeCommercially available
Saturated sodium bicarbonate solutionLaboratory prepared-
Anhydrous sodium sulfateACS gradeCommercially available

Protocol:

Step 1: Synthesis of 6-Hydrazinyl-2-methylpyrimidin-4-amine

  • To a solution of 6-Fluoro-2-methylpyrimidin-4-amine (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 6-hydrazinyl-2-methylpyrimidin-4-amine, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • To the crude 6-hydrazinyl-2-methylpyrimidin-4-amine (1.0 eq) from the previous step, add formic acid (15 mL/g of starting material).

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol, 9:1).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Expected Yield: 70-85% over two steps.

Synthesis of 2-Methyl-[1][3][4]triazolo[4,3-a]pyrimidines

The[1][3][4]triazolo[4,3-a]pyrimidine scaffold is another important heterocyclic system with a broad range of biological activities. The synthesis from 6-Fluoro-2-methylpyrimidin-4-amine follows a similar two-step strategy, but with a different cyclizing agent.

Reaction Scheme: From 6-Fluoro-2-methylpyrimidin-4-amine to[1][3][4]triazolo[4,3-a]pyrimidines

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization start 6-Fluoro-2-methylpyrimidin-4-amine intermediate 6-Hydrazinyl-2-methylpyrimidin-4-amine start->intermediate S_NAr product 5-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine intermediate->product Cyclocondensation reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->intermediate reagent2 Formamide (HCONH2) reagent2->product

Caption: General synthetic route to 2-methyl-[1][3][4]triazolo[4,3-a]pyrimidines.

Mechanistic Insights

The initial SNAr reaction to form the hydrazinyl intermediate is identical to the first step in the pyrazolo[3,4-d]pyrimidine synthesis. The key difference lies in the cyclization step. When formamide is used as the cyclizing agent, it serves as a source of a one-carbon unit. The reaction proceeds through the formation of a formylhydrazinyl pyrimidine intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the triazolopyrimidine ring system.

Detailed Experimental Protocol: Synthesis of 5-Amino-7-methyl-[1][3][4]triazolo[4,3-a]pyrimidine

Materials and Reagents:

ReagentGradeSupplier
6-Fluoro-2-methylpyrimidin-4-amine≥98%Commercially available
Hydrazine hydrate (80%)Reagent gradeCommercially available
Ethanol (absolute)ACS gradeCommercially available
FormamideACS gradeCommercially available
IsopropanolACS gradeCommercially available

Protocol:

Step 1: Synthesis of 6-Hydrazinyl-2-methylpyrimidin-4-amine

  • Follow the same procedure as described in the synthesis of 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 2: Synthesis of 5-Amino-7-methyl-[1][3][4]triazolo[4,3-a]pyrimidine

  • In a round-bottom flask, combine the crude 6-hydrazinyl-2-methylpyrimidin-4-amine (1.0 eq) with formamide (20 mL/g of starting material).

  • Heat the reaction mixture to 180-190 °C for 4-6 hours, monitoring the progress by TLC (Eluent: Dichloromethane/Methanol, 9:1).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water, and the product will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from isopropanol to obtain pure 5-Amino-7-methyl-[1][3][4]triazolo[4,3-a]pyrimidine.

Expected Yield: 65-80% over two steps.

Trustworthiness and Self-Validation

The protocols described above are based on well-established chemical transformations. The progress of each reaction should be monitored by TLC to ensure the complete consumption of the starting material and the formation of the desired product. The identity and purity of the final compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the fused heterocycle.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

The expected spectroscopic data for the synthesized compounds would show characteristic shifts for the protons and carbons of the fused heterocyclic systems, confirming the successful cyclization.

Conclusion

6-Fluoro-2-methylpyrimidin-4-amine serves as a versatile and reactive building block for the efficient synthesis of medicinally relevant fused heterocyclic compounds. The straightforward two-step sequence of nucleophilic aromatic substitution followed by intramolecular cyclization provides a reliable and scalable route to pyrazolo[3,4-d]pyrimidines and[1][3][4]triazolo[4,3-a]pyrimidines. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the rich chemical space of fused pyrimidines.

References

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. [Link][2]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. [Link][1]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][3][4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. [Link][4]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (URL not available)
  • Synthesis of[1][3][4]Triazolo[1,5-a]pyrimidine (Microreview) - ResearchGate. [Link][5]

Sources

Application

Application Note: Functionalization of C-6 Fluorine in 2-Methylpyrimidin-4-amine Derivatives

Abstract & Strategic Overview The functionalization of 2-methylpyrimidin-4-amine derivatives at the C-6 position is a critical workflow in the development of kinase inhibitors (e.g., JAK, CDK families). While the C-6 flu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of 2-methylpyrimidin-4-amine derivatives at the C-6 position is a critical workflow in the development of kinase inhibitors (e.g., JAK, CDK families). While the C-6 fluorine atom offers a theoretical handle for substitution, its reactivity is significantly dampened by the electron-donating effect (+M) of the adjacent C-4 amine and the C-2 methyl group.

This Application Note provides validated protocols to overcome this electronic deactivation. Unlike standard chloropyrimidines, the C-6 fluoropyrimidine system requires specific activation strategies—namely Microwave-Assisted Organic Synthesis (MAOS) and Lewis Acid Catalysis —to facilitate Nucleophilic Aromatic Substitution (SNAr). We also explore Nickel-catalyzed C–F activation for carbon-carbon bond formation.

The "Fluorine Paradox" in Pyrimidines

In SNAr reactions, fluorine is often a superior leaving group compared to chlorine or bromine, despite the stronger C–F bond.[1] This is due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer Complex intermediate (the rate-determining step in deactivated systems). However, without sufficient thermal energy or electrophilic activation of the ring nitrogen, the reaction will stall.

Mechanistic Pathway & Logic[2]

The following diagram illustrates the electronic challenge and the activation pathway required to displace the C-6 fluorine.

SNAr_Mechanism Start Deactivated Substrate (2-Me-4-NH2-6-F-Pyrimidine) Activation Activation Strategy (Microwave / H+ / Lewis Acid) Start->Activation +M effect of NH2 resists attack Complex Meisenheimer Complex (Stabilized by F electronegativity) Activation->Complex Nucleophilic Attack (Rate Limiting Step) Product C-6 Functionalized Product (C-N or C-O bond) Complex->Product Elimination of F-

Figure 1: SNAr reaction trajectory showing the necessity of activation energy to overcome the electron-donating amine substituent.

Experimental Protocols

Protocol A: Microwave-Assisted Amination (C–N Bond Formation)

Best for: Installing secondary amines, morpholines, or piperazines at C-6.

Rationale: Conventional heating (reflux) often leads to incomplete conversion (24-48h) due to the deactivated ring. Microwave irradiation provides rapid, uniform heating and can access temperatures/pressures that accelerate the formation of the transition state.

Materials:

  • Substrate: 2-methyl-4-amino-6-fluoropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.0 - 3.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the fluoropyrimidine substrate in 2.5 mL of NMP.

  • Addition: Add 3.0 mmol of DIPEA followed by 2.5 mmol of the amine nucleophile. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Ramp: 2 min to target temperature.

    • Hold: 140°C – 160°C for 20–30 minutes.

    • Pressure Limit: Set to 15 bar.

  • Workup: Pour the reaction mixture into 20 mL of ice-water.

    • If solid precipitates: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3x), wash organic layer with brine (to remove NMP), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient) is usually required to remove traces of high-boiling solvent.

Data: Conventional vs. Microwave Comparison

ConditionTemperatureTimeConversion (LCMS)Isolated Yield
Thermal Reflux (EtOH)78°C24 h35%28%
Thermal Sealed Tube (DMSO)120°C12 h60%52%
Microwave (NMP) 150°C 20 min >95% 88%
Protocol B: Acid-Mediated Etherification (C–O Bond Formation)

Best for: Installing alkoxy groups (e.g., methoxy, ethoxy) using alcohols.

Rationale: Alkoxides are hard nucleophiles. However, basic conditions can be tricky if the substrate has acidic protons (like the 4-NH2). Using an acid catalyst (TFA or HCl) protonates the pyrimidine ring nitrogens (N-1 or N-3), significantly increasing the electrophilicity of C-6 and making the fluorine even more labile.

Materials:

  • Substrate: 2-methyl-4-amino-6-fluoropyrimidine

  • Solvent/Nucleophile: Anhydrous Alcohol (e.g., MeOH, EtOH) - used in excess.

  • Catalyst: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (0.5 equiv).

Methodology:

  • Dissolve substrate (1.0 mmol) in the alcohol (5 mL).

  • Add TFA (0.5 mmol) dropwise.

  • Heat to reflux (65–80°C) for 6–12 hours.

  • Monitoring: Check LCMS for disappearance of starting material (M+H).

  • Neutralization: Cool to RT, concentrate to ~1 mL, then neutralize with sat. NaHCO3.

  • Extraction: Extract with DCM, dry, and concentrate.

Protocol C: Nickel-Catalyzed C–C Coupling (Advanced)

Best for: Installing aryl or alkyl groups (Suzuki/Kumada type) where SNAr fails.

Rationale: Palladium catalysts struggle to oxidatively add into C–F bonds due to the bond strength (~116 kcal/mol). Nickel (0) complexes, particularly with electron-rich phosphines or N-heterocyclic carbenes (NHC), can activate C–F bonds via a distinct mechanism (often involving radical pathways or oxidative addition to Ni(0)).

Reaction Setup (Glovebox Recommended):

  • Catalyst: Ni(COD)2 (10 mol%) + PCy3 (20 mol%).

  • Coupling Partner: Arylboronic acid (Suzuki) or Aryl-Grignard (Kumada).

  • Base: K3PO4 (anhydrous).

  • Solvent: Toluene/Dioxane (100°C, 18h).

    • Note: This is a high-risk, high-reward protocol. If C–F activation fails, consider synthesizing the C-6 Chloro analog first, which is much more amenable to Pd-catalysis.

Decision Tree for Functionalization

Use this workflow to select the appropriate protocol based on your desired substituent.

Workflow Start Start: 2-Me-4-NH2-6-F-Pyrimidine Target Desired C-6 Substituent? Start->Target Amine Amine (N-R) Target->Amine Ether Ether (O-R) Target->Ether Carbon Carbon (Aryl/Alkyl) Target->Carbon MethodA Protocol A: Microwave S_NAr (150°C, NMP) Amine->MethodA MethodB Protocol B: Acid-Catalyzed Solvolysis (TFA, Reflux) Ether->MethodB MethodC Protocol C: Ni-Catalyzed Coupling (Ni(COD)2, PCy3) Carbon->MethodC High Difficulty AltRoute Alternative: Synthesize C-6 Cl analog then Pd-Catalysis Carbon->AltRoute Recommended

Figure 2: Strategic decision tree for selecting the optimal functionalization pathway.

Troubleshooting & Optimization

  • Problem: Low conversion in SNAr.

    • Solution: The 4-NH2 group is likely quenching the reaction by donating too much electron density. Protect the amine with a Boc group (di-Boc protection is best to remove the proton). This transforms the group from electron-donating to electron-withdrawing, drastically accelerating SNAr at C-6.

  • Problem: Hydrolysis of Fluorine.

    • Solution: If water is present in the solvent (DMSO/NMP are hygroscopic), the F will be displaced by OH, forming the pyridinone (tautomer). Ensure reagents are anhydrous and use molecular sieves.

  • Problem: Regioselectivity (if starting from 4,6-difluoro).

    • Insight: If you are synthesizing the precursor, note that SNAr on 2-methyl-4,6-difluoropyrimidine occurs preferentially at C-4 first. The second substitution (at C-6) is the difficult step addressed in this guide.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[1][2][3][4]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022).[5]

  • Sciforum. Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution.

  • NIH/PubMed. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers. (2011).[6][7]

  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr on 6-Fluoro-2-methylpyrimidin-4-amine

The following technical support guide is designed for 6-Fluoro-2-methylpyrimidin-4-amine , a challenging substrate for SNAr reactions due to the electronic conflict between the activating leaving group (Fluorine) and the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for 6-Fluoro-2-methylpyrimidin-4-amine , a challenging substrate for SNAr reactions due to the electronic conflict between the activating leaving group (Fluorine) and the deactivating exocyclic amine.

Status: Operational Subject: SNAr Optimization & Troubleshooting Substrate: 6-Fluoro-2-methylpyrimidin-4-amine (CAS: 1450-68-6) Reaction Class: Nucleophilic Aromatic Substitution (SNAr)[1][2]

The Core Challenge: Substrate Deactivation

Before troubleshooting, you must understand why this reaction often fails at standard conditions (e.g., 80°C, DMF, K2CO3).

  • The Conflict: The 4-amino group is a strong resonance donor (

    
     effect). It pushes electron density into the pyrimidine ring, specifically increasing electron density at the C-6 position  (vinylogous position).
    
  • The Result: Although Fluorine is an excellent leaving group for SNAr (due to the inductive stabilization of the Meisenheimer complex), the ring itself is electron-rich. The nucleophile is repelled by the high electron density, making the initial attack (the rate-determining step) extremely slow.

Visualizing the Electronic Barrier:

G cluster_0 Electronic Deactivation Mechanism cluster_1 Optimization Pathways Substrate 6-Fluoro-2-methylpyrimidin-4-amine Resonance Resonance Donation (Lone pair on 4-NH2) Substrate->Resonance +M Effect C6_Density Increased e- Density at C-6 (F-site) Resonance->C6_Density Attack Nucleophilic Attack Blocked/Slowed C6_Density->Attack Acid Pathway A: Acid Catalysis (Protonate Ring N) Attack->Acid Solution 1 Protect Pathway B: Amine Protection (Boc/Ac - Remove Donation) Attack->Protect Solution 2 Force Pathway C: Brute Force (Microwave/NMP) Attack->Force Solution 3

Figure 1: The resonance donation from the 4-amino group deactivates the C-6 position, requiring specific optimization strategies.

Troubleshooting Guides

Scenario A: "My reaction is stuck at <10% conversion after 24 hours."

Diagnosis: The activation energy barrier is too high for standard thermal heating due to ring deactivation. Applicable Nucleophiles: Amines (primary/secondary), Thiols.

Protocol 1: The Acid-Catalyzed "Proton Switch" Instead of using a base, use an acid. Protonating the pyrimidine ring nitrogen (N1 or N3) converts the substrate into a cationic species, which is highly electrophilic.

  • Solvent: n-Butanol or Isopropanol (High boiling alcohols).

  • Catalyst: 1.0 - 5.0 equiv of HCl (4M in dioxane) or TFA.

  • Stoichiometry: 1.0 equiv Substrate : 1.2–2.0 equiv Nucleophile.

  • Temp: 100–120°C (Sealed tube/vial).

  • Mechanism: The acid protonates the ring nitrogen. The ring becomes electron-deficient ($ \pi $-deficient), accelerating the attack of the neutral nucleophile.

  • Workup: Basify with saturated NaHCO3 to deprotonate the product before extraction.

Why this works: Protonation overrides the electron-donating effect of the amine. This is often 10-100x faster than basic conditions for deactivated pyrimidines [1].

Scenario B: "I am using an Alkoxide/anionic nucleophile and cannot use acid."

Diagnosis: You need basic conditions, but the ring is too electron-rich to accept the anion. Applicable Nucleophiles: Sodium ethoxide, Phenoxides.

Protocol 2: The "Naked Anion" Strategy You must maximize the kinetic energy of the nucleophile by stripping away its counter-ion.

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO (Anhydrous). Avoid protic solvents (MeOH/EtOH) which solvate and "cage" the anion.

  • Base: NaH or KOtBu (Generate the anion before adding the substrate).

  • Additive: 18-Crown-6 (if using K+) or 15-Crown-5 (if using Na+). This sequesters the cation, leaving a "naked," highly reactive anion.

  • Temp: 140–160°C.

  • Microwave: Highly recommended. Set to 160°C for 30–60 mins.

Scenario C: "I'm seeing multiple spots or polymerization."

Diagnosis: The 4-amino group on your substrate is acting as a nucleophile, attacking another molecule of the substrate (Self-Condensation).

Protocol 3: The Protection Route If the substrate is reacting with itself, you must shut down its nucleophilicity.

  • Step 1 (Protection): React substrate with Boc2O (1.1 equiv) and DMAP (cat.) in DCM. This creates the 4-NHBoc derivative.

    • Benefit: The Boc group is electron-withdrawing. It prevents self-attack AND activates the ring for the SNAr reaction by removing electron density.

  • Step 2 (SNAr): Run your standard SNAr reaction (Base/Heat). The yield will likely skyrocket because the ring is now activated.

  • Step 3 (Deprotection): TFA/DCM to remove the Boc group.

Comparative Data: Reaction Conditions

VariableStandard (Avoid)Optimized (Acidic)Optimized (Basic/Protected)
Solvent DMF, THFn-BuOH, iPrOHNMP, DMSO
Additive K2CO3HCl, TFA, pTsOH18-Crown-6, NaH
Temp 80°C100-120°C140-160°C (or MW)
Mechanism Slow neutral attackCation-acceleratedNaked anion attack
Primary Risk No reactionProduct salt formationDecomposition/Black tar

Frequently Asked Questions (FAQs)

Q: Why use Fluorine instead of Chlorine for this substrate? A: In SNAr, the rate-determining step is the initial attack of the nucleophile. Fluorine is the most electronegative atom, which stabilizes the negative charge in the transition state (Meisenheimer complex) better than chlorine. This is known as the Element Effect .[1] For deactivated rings like this, Fluorine is often mandatory; the Chloro-analog might not react at all [2].

Q: Can I use Palladium catalysis (Buchwald-Hartwig) instead? A: Yes, and it is often preferred if the SNAr fails completely. However, the free amine at position 4 can poison the Pd-catalyst or compete for coupling. If you choose Pd-catalysis, use a bulky ligand (like BrettPhos or XantPhos) and consider protecting the 4-NH2 first.

Q: My product is water-soluble and I'm losing it during workup. A: This is common with aminopyrimidines.

  • Fix 1: Do not use water extraction. Evaporate the reaction solvent (DMSO/NMP) using a Genevac or high-vac line, then load the crude oil directly onto a C18 (Reverse Phase) flash column.

  • Fix 2: If using Acid Catalysis (Protocol 1), the product precipitates as the HCl salt. Simply cool the reaction and filter the solid. Wash with cold ether.

Decision Logic for Experiment Design

Use this flow to select your starting conditions based on your nucleophile.

DecisionTree Start Select Nucleophile Type Type_Amine Neutral Amine / Thiol (R-NH2, R-SH) Start->Type_Amine Type_Anion Anionic / Basic (RO-, CN-, Phenoxide) Start->Type_Anion Acid_Check Is substrate acid sensitive? Type_Amine->Acid_Check Path_Naked USE PROTOCOL 2 Solvent: NMP/DMSO Base: NaH/KOtBu Add: Crown Ether Temp: 150°C (MW) Type_Anion->Path_Naked Path_Acid USE PROTOCOL 1 Solvent: n-BuOH Cat: HCl/TFA Temp: 110°C Acid_Check->Path_Acid No Path_Protect USE PROTOCOL 3 1. Boc-Protect 2. S_NAr (Base) 3. Deprotect Acid_Check->Path_Protect Yes

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type and stability.

References

  • Rohrbach, S., et al. (2019).[3][4] "Concerted Nucleophilic Aromatic Substitutions." Angewandte Chemie International Edition, 58(46), 16368–16388.[4]

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Amines." Chemical Reviews, 49(2), 273–412. (Classic text establishing the F > Cl order in SNAr).[5]

  • BenchChem Technical Support. (2025). "Optimizing Amination Reactions of Pyrimidines."

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)."

Sources

Optimization

preventing side reactions during amidation of aminopyrimidines

Technical Support Center: Aminopyrimidine Amidation Executive Summary: The Electronic Challenge If you are struggling to couple a carboxylic acid to a 2-aminopyrimidine (or 4-aminopyrimidine), you are fighting two fundam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyrimidine Amidation

Executive Summary: The Electronic Challenge

If you are struggling to couple a carboxylic acid to a 2-aminopyrimidine (or 4-aminopyrimidine), you are fighting two fundamental forces: electronic deactivation and ambident nucleophilicity .

  • Poor Nucleophilicity: The pyrimidine ring is highly electron-deficient (π-deficient). The ring nitrogens inductively pull electron density away from the exocyclic amine, dropping its pKa significantly (often to ~2.0–3.5). Standard carbodiimide couplings (EDC/HOBt) often fail because the amine cannot attack the active ester.

  • Regioselectivity: The ring nitrogens are often more basic (and sometimes kinetically more nucleophilic) than the exocyclic amine. This leads to acylation at the wrong site (ring nitrogen) or double acylation (bis-imide formation).

This guide prioritizes "forceful" activation methods and thermodynamic control to overcome these barriers.

Diagnostic Workflow

Before altering your reaction, use this decision matrix to identify the correct intervention.

AmidationLogic Start START: Reaction Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 Starting Material (SM) Only / Low Conv. CheckLCMS->Result1 No Reaction Result2 Product Mass + SM (Wrong Isomer?) CheckLCMS->Result2 Wrong Peak/Shift Result3 Mass = Product + Acyl Group (Bis-acylation) CheckLCMS->Result3 M+Acyl Mass Sol1 Solution: Increase Activation (Switch to POCl3 or MsCl/NMI) Result1->Sol1 Sol2 Solution: Thermodynamic Control (Heat to induce rearrangement) Result2->Sol2 Sol3 Solution: Hydrolytic Rescue (Mild basic workup) Result3->Sol3

Figure 1: Decision matrix for troubleshooting aminopyrimidine coupling outcomes.

Troubleshooting Modules

Module A: The "Nothing Happened" Scenario (Low Reactivity)

Symptom: LCMS shows only carboxylic acid and aminopyrimidine. HATU/EDC reactions stall at <10% conversion. Root Cause: The active ester formed by HATU/EDC is not electrophilic enough to capture the weak aminopyrimidine nucleophile.

Q: Why is HATU failing? A: HATU relies on the formation of an O-At active ester. While reactive, it is often insufficient for amines with pKa < 4. You need an acid chloride or a mixed anhydride.

Protocol 1: The MsCl/NMI Method (High Success Rate) This method generates a highly reactive acyl ammonium species in situ. It is superior to standard acid chlorides for sensitive substrates.

  • Dissolve carboxylic acid (1.0 equiv) in dry THF or DCM (0.2 M).

  • Add N-methylimidazole (NMI) (2.5 equiv). Note: NMI acts as both base and nucleophilic catalyst.

  • Cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise. Stir 15 min to form the mixed anhydride.

  • Add the aminopyrimidine (1.0–1.2 equiv).

  • Warm to reflux (or 60 °C) for 2–4 hours.

  • Mechanism:[1][2][3][4][5] The mixed anhydride forms, then NMI attacks it to form a super-electrophilic N-acyl-N-methylimidazolium ion, which the weak amine can attack.

Module B: The "Wrong Nitrogen" Scenario (Regioselectivity)

Symptom: Product mass is correct, but NMR shows shifts characteristic of a urea-like structure (ring acylation) rather than an amide. Root Cause: Kinetic control. The ring nitrogen is more accessible or basic.

Q: How do I fix the ring-acylated product? A: You likely don't need to toss the batch. Apply heat to induce the Dimroth Rearrangement .

The Thermal Equilibration Strategy: Ring-acylated products (kinetic) often rearrange to the exocyclic amide (thermodynamic) upon heating.

  • Do not quench the reaction yet.

  • Heat the reaction mixture to 80–100 °C (switch solvent to Toluene or Dioxane if needed).

  • Monitor by HPLC. You should see the peak convert to the more stable isomer.

  • Catalysis: Adding a Lewis Acid (like MgCl2) or simple acetic acid can sometimes catalyze this migration.

Module C: The "Double Trouble" (Bis-Acylation)

Symptom: Mass spectrum shows [M + Acyl Group]. This is common when using acid chlorides with strong bases (NaH). Root Cause: The formed amide proton is acidic (pKa ~11). In the presence of excess base/electrophile, it deprotonates and reacts again.

Q: Can I save the bis-acylated material? A: Yes. The second acyl group (imide bond) is much more labile than the first amide bond.

Protocol 2: The Hydrolytic Rescue

  • Isolate the crude material (containing the bis-acylated impurity).

  • Dissolve in MeOH or THF/Water (3:1).

  • Add K2CO3 (2.0 equiv) or LiOH (1.5 equiv).

  • Stir at RT for 30–60 mins.

  • Monitor: The "imide" group will hydrolyze off, leaving the desired mono-amide intact.

Comparative Data: Coupling Agents

Coupling ReagentReactivity with 2-APRisk of Side RxnsRecommended For
EDC / HOBt PoorLowOnly electron-rich pyrimidines
HATU / DIPEA ModerateModerate (Epimerization)Standard screening
T3P (PPA) GoodLowScalable processes; low epimerization
POCl3 / Pyridine Excellent High (Bis-acylation)Stubborn substrates
MsCl / NMI Excellent ModerateBest balance of yield/purity

Mechanistic Visualization

Understanding the competition between the Ring Nitrogen (N1) and Exocyclic Nitrogen (N-exo) is critical.

Mechanism SM 2-Aminopyrimidine Kinetic Kinetic Product (Ring Acylation / Urea) SM->Kinetic Fast Attack (Low Temp) Thermo Thermodynamic Product (Exocyclic Amide) SM->Thermo Slow Attack (High Temp) ActivatedAcid Activated Acid (R-CO-X) Kinetic->Thermo Dimroth Rearrangement (Heat) Bis Bis-Acylated (Imide) Thermo->Bis Excess Reagent/Base Bis->Thermo Hydrolysis (LiOH)

Figure 2: Reaction pathways showing kinetic vs. thermodynamic products and the "rescue" routes.

References

  • Dunetz, J. R., et al. (2016). "Amidation of Electron-Deficient Amines with Carboxylic Acids." Organic Process Research & Development. (Discusses the MsCl/NMI protocol specifically for unreactive amines).

  • Theodorou, V., et al. (2014). "Insights into the N,N-diacylation reaction of 2-aminopyrimidines... an alternative N-monoacylation reaction." Arkivoc. (Details the bis-acylation mechanism and hydrolytic rescue).

  • Addicott, C., et al. (2002).[6] "2-Pyrazinylnitrene and 4-Pyrimidylnitrene.[6] Ring Expansion..." Journal of Organic Chemistry. (Provides mechanistic background on ring rearrangements/Dimroth type chemistry).

Sources

Troubleshooting

Technical Support Center: Purification of 6-Fluoro-2-methylpyrimidin-4-amine

A Foreword from Your Senior Application Scientist Welcome to the dedicated technical guide for the purification of 6-Fluoro-2-methylpyrimidin-4-amine via recrystallization. As a cornerstone technique in synthetic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical guide for the purification of 6-Fluoro-2-methylpyrimidin-4-amine via recrystallization. As a cornerstone technique in synthetic chemistry, recrystallization appears straightforward, yet its success hinges on a nuanced understanding of solubility, thermodynamics, and kinetics. This guide is structured to move beyond rote procedure, offering causal explanations and field-tested solutions to the common, and uncommon, challenges you may face. Our goal is to empower you with the predictive insight needed to not only solve problems as they arise but to prevent them from occurring in the first place.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the recrystallization of 6-Fluoro-2-methylpyrimidin-4-amine. Each answer provides both a direct solution and a mechanistic explanation to build your expertise.

Q1: I've added the hot solvent, but my crude product has turned into a sticky, viscous liquid instead of dissolving. What is "oiling out" and how do I fix it?

A1: You are observing a phenomenon called "oiling out," where the solute melts before it dissolves, forming a liquid phase immiscible with the solvent.[1][2][3] This is common when the melting point of the solute is lower than the boiling point of the chosen solvent or when high impurity levels significantly depress the solute's melting point.[1][2][4] An oil phase is detrimental to purification because impurities often dissolve preferentially in this liquid solute, becoming trapped upon solidification.[3][4]

  • Immediate Corrective Actions:

    • Add More Solvent: Reheat the mixture to boiling and add a small additional volume of the hot solvent. This can sometimes increase the solvency of the mixture to a point where the oil dissolves.[1][4]

    • Lower the Temperature: If adding more solvent fails, it's because the solution is saturated above the compound's melting point. The key is to ensure saturation is reached at a temperature below the melting point. Add more solvent to create a more dilute solution, then allow it to cool more slowly. Slower cooling provides a larger window for crystal nucleation to occur at a temperature where the compound is solid.[1]

    • Change the Solvent System: If the issue persists, the chosen solvent is likely unsuitable. You will need to select a solvent with a lower boiling point or employ a mixed-solvent system.[2]

Q2: My solution has cooled completely, but no crystals have formed. What's wrong?

A2: This is a classic case of a supersaturated solution.[1] A supersaturated solution is a metastable state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[5] Crystal formation requires an initial energy barrier to be overcome for nucleation—the process of forming the first stable crystal seeds.[1][6]

  • Methods to Induce Crystallization:

    • Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask just below the solvent level.[7][8] The high-frequency vibrations and microscopic glass fragments dislodged by scratching provide nucleation sites for crystal growth.[7]

    • Seeding: Add a single, tiny crystal of pure 6-Fluoro-2-methylpyrimidin-4-amine (a "seed crystal") to the solution.[6][7] This provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.

    • Flash Cooling: Briefly place the flask in an ice-salt bath for a few minutes.[1][7] The rapid drop in temperature will dramatically decrease solubility and can force nucleation. However, be aware that very rapid crystallization can trap impurities, so this should be used judiciously.[7] Once crystals appear, allow the bulk of the crystallization to proceed slowly at a higher temperature.

    • Reduce Solvent Volume: It's possible you used too much solvent.[1][9] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[1]

Q3: My final yield of purified crystals is extremely low. Where did my product go?

A3: A low yield is one of the most common frustrations in recrystallization. The cause is almost always related to solubility.[4][9]

  • Primary Causes and Solutions:

    • Excess Solvent: This is the most frequent error.[1][9] Using too much solvent during the initial dissolution step means that a significant amount of your product will remain dissolved in the solvent (the "mother liquor") even after cooling.[4]

      • Solution: Before discarding the mother liquor, you can try to recover a "second crop" of crystals by boiling off a portion of the solvent and re-cooling the concentrated solution.[4] For future experiments, add the hot solvent in small, incremental portions until the solute just dissolves.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize on the filter paper or in the funnel stem.[10][11]

      • Solution: Use a stemless or short-stemmed funnel and pre-heat it with hot solvent before filtering.[12] It can also be beneficial to use a slight excess of solvent to keep the compound soluble during filtration, then boil off the excess before the final cooling step.[10]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.[9]

      • Solution: Always use a minimal amount of ice-cold solvent for the washing step.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions regarding the recrystallization of 6-Fluoro-2-methylpyrimidin-4-amine.

Q4: How do I select the best solvent for recrystallizing 6-Fluoro-2-methylpyrimidin-4-amine?

A4: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[13][14] This differential solubility is the basis of the purification. For 6-Fluoro-2-methylpyrimidin-4-amine, a moderately polar compound, consider the following:

  • The Principle: The "like dissolves like" maxim is a good starting point.[15] Given the amine and pyrimidine functionalities, moderately polar solvents are often effective.

  • Screening Process: Test the solubility of a small amount of your crude material (~50 mg) in ~1 mL of various solvents at room temperature and then at their boiling points.[13]

  • Key Solvent Criteria:

    • The compound should be sparingly soluble or insoluble at room temperature.[16]

    • The compound must be very soluble at the solvent's boiling point.[16]

    • The solvent's boiling point should be lower than the melting point of your compound to prevent oiling out.[15]

    • The solvent should not react with your compound.[17]

    • The solvent should be volatile enough to be easily removed from the final crystals.[13]

SolventPolarityBoiling Point (°C)Suitability Notes
Water High100May be a poor solvent unless the compound is highly functionalized with polar groups. Often used as an anti-solvent.
Ethanol High78Often a good choice for amine-containing compounds. A common candidate.
Isopropanol Medium82Similar to ethanol, can be very effective.
Ethyl Acetate Medium77A versatile solvent, often shows a good solubility differential with temperature.[18]
Toluene Low111Likely to be too non-polar, but could be useful as the "poor solvent" in a mixed-solvent system.
Hexanes Low69Almost certainly a poor solvent for this compound, but an excellent choice for an anti-solvent in a mixed pair with a more polar solvent like Ethyl Acetate.[18]

Q5: When should I use a mixed-solvent system?

A5: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[13] You use a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is very poorly soluble (the "poor" or "anti-solvent").[12][15]

The procedure involves dissolving the crude compound in a minimal amount of the hot "good" solvent. Then, the hot "poor" solvent is added dropwise until the solution becomes faintly cloudy (the saturation point).[12] A drop or two of the "good" solvent is then added to re-clarify the solution, which is then cooled slowly.[12]

Q6: How do I assess the purity of my final product?

A6: Visual inspection is the first step; pure compounds typically form well-defined, uniform crystals.[11] However, quantitative analysis is required for confirmation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 1-2 °C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[11][14]

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) can provide a quick qualitative check. A single spot for the recrystallized material, compared to multiple spots for the crude starting material, indicates successful purification. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.

  • Spectroscopy (NMR/FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.

Visualized Workflows and Protocols

Standard Recrystallization Workflow

Recrystallization_Workflow A 1. Choose Solvent System B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Filtration (If Insoluble Impurities Present) B->C Optional D 4. Slow Cooling (Induce Crystallization) B->D C->D E 5. Crystal Collection (Vacuum Filtration) D->E F 6. Wash Crystals (Ice-Cold Solvent) E->F G 7. Dry Crystals F->G H Pure Product G->H

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Decision Tree: No Crystals Formed

Troubleshooting_No_Crystals Start Problem: No Crystals After Cooling Check1 Is the solution supersaturated? Start->Check1 Action1 Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Flash Cool Check1->Action1 Yes Check3 Is there too much solvent? Check1->Check3 Unsure Check2 Did crystals form? Action1->Check2 Success Success: Collect Crystals Check2->Success Yes Check2->Check3 No Failure Problem Persists: Re-evaluate Solvent Check3->Failure No Action2 Concentrate Solution: Boil off some solvent and re-cool Check3->Action2 Likely Action2->Start Retry Cooling

Caption: Decision-making process for inducing crystallization.

Standard Operating Protocol: Recrystallization

Objective: To purify crude 6-Fluoro-2-methylpyrimidin-4-amine using a single-solvent recrystallization method.

Materials:

  • Crude 6-Fluoro-2-methylpyrimidin-4-amine

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (x2)

  • Hotplate/stirrer

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the solvent and begin heating the mixture to a gentle boil with stirring.[16]

  • Achieve Saturation: Continue adding the hot solvent in small increments until the solid has just completely dissolved. Avoid adding a large excess of solvent.[14]

  • Hot Filtration (if needed): If insoluble impurities are visible, perform a hot filtration. Place a fluted filter paper in a pre-warmed stemless funnel over a second clean Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.[12]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.[11]

  • Crystal Collection: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold solvent.

  • Washing: Pour the cold crystal slurry into the Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.[16]

  • Drying: Continue to pull a vacuum over the crystals for several minutes to air-dry them. Transfer the crystals to a pre-weighed watch glass and allow them to dry completely (e.g., in a desiccator or low-temperature vacuum oven).[9][16]

  • Analysis: Once dry, determine the final mass (for yield calculation) and assess purity via melting point analysis.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • How to induce crystallization in a supersaturated solution - Quora. [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. [Link]

  • Growing Crystals Two Ways Using Supersaturated Solutions - Attleboro Public Library. [Link]

  • Problems in recrystallization - Biocyclopedia. [Link]

  • Recrystallization. [Link]

  • Recrystallization1. [Link]

  • Crystallization from a Supersaturated Solution - Department of Chemistry and Chemical Biology. [Link]

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • recrystallization, filtration and melting point. [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

  • Recrystallization - YouTube. [Link]

Sources

Optimization

Technical Support Center: Handling 6-Fluoro-2-methylpyrimidin-4-amine

CAS: 145934-30-7 | Molecular Formula: C5H6FN3[1] Executive Technical Summary 6-Fluoro-2-methylpyrimidin-4-amine is a critical heterocyclic building block, primarily used in the synthesis of kinase inhibitors and pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 145934-30-7 | Molecular Formula: C5H6FN3[1]

Executive Technical Summary

6-Fluoro-2-methylpyrimidin-4-amine is a critical heterocyclic building block, primarily used in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1] While the pyrimidine core offers thermal stability, the C6-Fluorine substituent introduces a specific vulnerability: Nucleophilic Aromatic Substitution (


) .

In the presence of moisture, two degradation pathways compromise experimental integrity:

  • Hygroscopicity: The amine functionality facilitates water adsorption from the atmosphere, leading to significant stoichiometric errors during weighing.

  • Hydrolytic Defluorination: Under aqueous acidic or basic conditions (often exacerbated by wet solvents like DMSO), the fluorine atom is displaced by a hydroxyl group, yielding the thermodynamically stable (but inactive) 6-hydroxy-2-methylpyrimidin-4-amine (often existing as its pyrimidinone tautomer).[1]

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My reaction yields are consistently lower than calculated (10-15% drop)."
  • Root Cause: Stoichiometric Mismatch due to Hygroscopicity. [1]

    • Mechanism:[1][2][3][4][5] The material is hygroscopic. If stored in a standard cabinet, it can absorb 5–10% of its weight in water. When you weigh 100 mg, you may effectively be adding only 90 mg of reactant and 10 mg of water.

    • Impact: In sensitive transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig), the excess water poisons the catalyst (Pd) or hydrolyzes the electrophile.

  • Solution:

    • Immediate: Determine water content via Karl Fischer (KF) titration.[1]

    • Corrective: If KF > 1%, perform a Toluene Azeotrope (See Protocol 1).[1]

    • Prevention: Store in a desiccator or glovebox.[1]

Scenario B: "LCMS shows a persistent impurity at [M-2] Daltons."
  • Root Cause: Hydrolysis of the Fluorine Substituent.

    • Mechanism:[1][2][3][4][5] The Fluorine atom (Mass ~19) is displaced by a Hydroxyl group (Mass ~17).[1]

      • Calculation:

        
        .[1]
        
    • Context: This typically occurs when the compound is left in solution (DMSO/DMF) containing trace water for >24 hours, or subjected to aqueous workups at high pH.

  • Solution:

    • Immediate: Freshly prepare all stock solutions. Do not store DMSO stocks at room temperature.[1]

    • Corrective: Use anhydrous solvents (<50 ppm water) for all reactions involving this scaffold.

Scenario C: "The solid has turned from off-white to yellow/sticky."
  • Root Cause: Amine Oxidation & Aggregation. [1]

    • Mechanism:[1][2][3][4] Aminopyrimidines are electron-rich.[1] In the presence of moisture and air, the amine can undergo slow oxidation, and the absorbed water creates a "sticky" amorphous solid phase.

  • Solution:

    • Immediate: Recrystallization is required.[1]

    • Protocol: Dissolve in minimal hot ethyl acetate/ethanol; filter to remove insoluble oxides; cool to crystallize.

Critical Workflows & Protocols

Protocol 1: Azeotropic Drying (The "Rescue" Method)

Use this when your compound has been exposed to air and you suspect water contamination.[1]

  • Dissolution: Place the crude 6-Fluoro-2-methylpyrimidin-4-amine in a round-bottom flask.

  • Solvent Addition: Add anhydrous Toluene (10 mL per gram of compound). Toluene forms a low-boiling azeotrope with water.[1]

  • Evaporation: Rotovap at 45°C under reduced pressure until dry.

  • Repeat: Repeat the process 2x.

  • Final Dry: Place under high vacuum (<1 mbar) for 4 hours.

    • Why this works: Toluene physically carries water molecules out of the solid lattice at temperatures low enough to prevent thermal degradation.

Protocol 2: Safe Storage of DMSO Stock Solutions

Essential for High-Throughput Screening (HTS) libraries.[1]

  • Solvent: Use DMSO-d6 or Anhydrous DMSO (stored over 4Å molecular sieves).[1]

  • Container: Amber glass vials with Teflon-lined caps (prevents leaching and light degradation).

  • Atmosphere: Purge the headspace with Argon before sealing.

  • Temperature: Store at -20°C .

    • Warning: Freeze-thaw cycles introduce condensation.[1] Aliquot stocks into single-use volumes.

Visualizing the Instability Pathways

The following diagram illustrates the decision logic for handling this compound and the chemical pathways that lead to failure.

G Start 6-Fluoro-2-methylpyrimidin-4-amine (Solid Stock) Moisture Exposure to Atmospheric Moisture (>60% RH) Start->Moisture Improper Storage Path_Physical Pathway A: Physical Adsorption Moisture->Path_Physical Path_Chemical Pathway B: Chemical Hydrolysis (SNAr) Moisture->Path_Chemical Weighing Weighing Error (Water mass > 5%) Path_Physical->Weighing Hygroscopicity Hydrolysis Formation of 6-Hydroxy-2-methylpyrimidin-4-amine Path_Chemical->Hydrolysis Wet DMSO or Acidic/Basic pH StoichFail Stoichiometry Mismatch (Reaction Failure) Weighing->StoichFail Solution Corrective Action: Azeotropic Drying / Inert Storage StoichFail->Solution Fix Impurity Impurity Peak [M-2] (Inactive Species) Hydrolysis->Impurity Impurity->Solution Prevent

Figure 1: Degradation pathways showing how moisture leads to both physical weighing errors (Path A) and chemical decomposition (Path B).[1]

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a vacuum oven at 60°C? A: Yes, but with caution. The melting point of aminopyrimidines is generally high (>100°C), so 60°C is safe thermally. However, ensure the vacuum source is not pulling oil back into the chamber. A vacuum desiccator with P₂O₅ is safer and often sufficient.[1]

Q: Is the Fluorine atom stable under Suzuki Coupling conditions? A: Generally, yes. The Suzuki reaction uses basic conditions (Carbonate/Phosphate).[1] While the 6-Fluoro position is activated, the reaction with the boronic acid (at a halogenated partner) usually proceeds faster than the hydrolysis of the fluorine if the solvent system is not excessively aqueous. Recommendation: Use anhydrous 1,4-dioxane or DMF rather than THF/Water mixtures if you observe hydrolysis.

Q: Why does my NMR show broad peaks for the amine protons? A: This is standard for exchangeable protons (-NH2) in wet deuterated solvents.[1] If the sample contains water, the amine protons exchange rapidly, broadening the signal. Fix: Add a drop of D₂O (peak disappears) to confirm, or dry the sample and use 100% dry DMSO-d6 to see a sharp doublet/singlet.

References

  • PubChem. Compound Summary: 6-Fluoro-4-methylpyridin-3-amine (Analogous Structure Stability Data).[1] National Library of Medicine. Available at: [Link][1]

  • National Institutes of Health (PMC). Compound instability in dimethyl sulphoxide: case studies with 5-aminopyrimidines.[1] (Discusses oxidation and instability in wet DMSO).[1] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: C-4 Amine Reactivity in Pyrimidine Derivatives

Welcome to the technical support center for troubleshooting reactions involving the C-4 amino group of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting reactions involving the C-4 amino group of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the seemingly straightforward, yet often troublesome, reactivity of this functional group. Here, we move beyond simple protocols to explain the underlying chemical principles governing these reactions, providing you with the knowledge to logically diagnose and solve experimental hurdles.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions with step-by-step protocols.

Q1: My N-acylation or N-alkylation at the C-4 amine is failing or giving very low yields. What's going wrong?

Plausible Causes:

The primary reason for this failure is the reduced nucleophilicity of the C-4 exocyclic amine. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, which delocalizes the lone pair of the C-4 amino group into the ring. This effect, known as resonance delocalization, significantly decreases the electron density on the nitrogen, making it a poor nucleophile compared to aliphatic amines or even anilines.

Recommended Solutions:

  • Increase Reagent Electrophilicity: Use a more reactive acylating or alkylating agent. For example, switch from an acid chloride to a more reactive anhydride or use a highly reactive alkylating agent like a triflate instead of a bromide.

  • Employ Stronger Bases for Deprotonation: The C-4 amine needs to be deprotonated to enhance its nucleophilicity. Standard organic bases like triethylamine may not be sufficient.

    • Protocol 1: N-Acylation using Sodium Hydride (NaH)

      • Under an inert atmosphere (Argon or Nitrogen), suspend the 4-aminopyrimidine substrate (1.0 eq.) in anhydrous THF or DMF.

      • Cool the mixture to 0 °C in an ice bath.

      • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

      • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. You should observe the cessation of hydrogen gas evolution.

      • Cool the reaction back to 0 °C and add the acyl chloride (1.1 eq.) dropwise.

      • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

      • Upon completion, quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and purify by column chromatography.

  • Utilize Catalysis: Lewis acid catalysis can activate the electrophile, making it more susceptible to attack by the weakly nucleophilic amine.

Q2: I'm trying to synthesize a 4-substituted aminopyrimidine via a Buchwald-Hartwig amination of a 4-chloropyrimidine, but the reaction is sluggish and incomplete. How can I optimize this?

Plausible Causes:

While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, its success with less reactive aryl chlorides like 4-chloropyrimidine is highly dependent on the catalytic system.[1] Common failure points include:

  • Catalyst Deactivation: The Pd(0) active catalyst can be oxidized by air or be incompatible with other functional groups.

  • Inefficient Oxidative Addition: The C-Cl bond of a chloropyrimidine is strong, and its oxidative addition to the palladium center is often the rate-limiting step.[1]

  • Poor Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

  • Inappropriate Base or Solvent: The base's strength and solubility, as well as the solvent's polarity and boiling point, are critical for reaction efficiency.[2]

Recommended Solutions:

  • Screen Modern Catalytic Systems: First-generation palladium catalysts are often insufficient. Utilize modern, bulky, electron-rich phosphine ligands which are designed to promote the challenging oxidative addition of aryl chlorides.[2]

Catalyst/Ligand System Typical Base Solvent Key Advantages & Considerations
Pd₂(dba)₃ / XPhosNaOtBu, LHMDSToluene, DioxaneExcellent for a wide range of amines and (hetero)aryl chlorides.[3]
Pd₂(dba)₃ / SPhosK₃PO₄, Cs₂CO₃Dioxane, t-AmOHEffective with less sterically hindered amines.
XPhos Pd G3 (Pre-catalyst)Cs₂CO₃, K₂CO₃t-BuOH, CPMEAir- and moisture-stable pre-catalyst simplifies reaction setup.[2]
Mor-DalPhosK₃PO₄Water or Solvent-freeUseful for green chemistry applications and can be effective for activated heteroaryl chlorides.[4]
  • Ensure Strictly Anhydrous and Inert Conditions: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[1] Water can lead to hydrodehalogenation side products.[1]

    • Use Schlenk techniques or a glovebox.

    • Degas solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes).

    • Use anhydrous solvents and ensure all glassware is oven-dried.

  • Protocol 2: Optimized Buchwald-Hartwig Amination of 4-Chloropyrimidine

    • To an oven-dried Schlenk flask, add the 4-chloropyrimidine (1.0 eq.), the amine (1.2 eq.), Cs₂CO₃ (2.0 eq.), and the XPhos Pd G3 pre-catalyst (0.02 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed anhydrous dioxane or toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting Workflow for Failed Buchwald-Hartwig Amination

G start Reaction Failed: Low Conversion check_inert 1. Verify Inert Atmosphere & Anhydrous Conditions start->check_inert catalyst_issue Is the ligand appropriate for C-Cl activation? check_inert->catalyst_issue Conditions OK fix_conditions Degas Solvents, Use Glovebox/Schlenk check_inert->fix_conditions O₂/H₂O Contamination check_catalyst 2. Assess Catalyst System check_base 3. Evaluate Base & Solvent solubility_issue solubility_issue check_base->solubility_issue Is base/substrate soluble? catalyst_issue->check_base Yes (e.g., XPhos) switch_ligand Switch to Bulky, Electron-Rich Ligand (XPhos, SPhos, etc.) catalyst_issue->switch_ligand No (e.g., PPh₃) temp_issue Is temperature optimal (80-120 °C)? solubility_issue->temp_issue Yes switch_solvent Screen Solvents (Toluene, Dioxane, CPME) & Stronger/Soluble Base (NaOtBu, LHMDS) solubility_issue->switch_solvent No success Successful Reaction temp_issue->success Yes, Re-run Optimized increase_temp Increase Temperature temp_issue->increase_temp No

Caption: A logical workflow for diagnosing and solving a failed Buchwald-Hartwig amination of a 4-chloropyrimidine.

Part 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to fundamental questions regarding the chemistry of the C-4 amino group on pyrimidines.

Q3: Why exactly is the C-4 amine on a pyrimidine ring so unreactive?

The low reactivity is a direct consequence of the pyrimidine ring's electronic nature. Pyrimidine is classified as a π-deficient heterocycle.[5] The two ring nitrogen atoms are highly electronegative and exert a powerful electron-withdrawing effect through both induction and resonance. This pulls electron density from the exocyclic C-4 amino group into the ring system. As a result, the lone pair on the amino nitrogen is less available to act as a nucleophile. The resonance structures of the protonated form show that the positive charge is delocalized onto the ring nitrogens, which stabilizes the conjugate acid and corresponds to a less basic (and less nucleophilic) amine.

Electronic Influence on C-4 Amine Nucleophilicity

G cluster_0 Reduced Nucleophilicity pyrimidine Pyrimidine Ring (π-deficient) effect1 Inductive Effect (through σ-bonds) pyrimidine->effect1 Withdraws e⁻ effect2 Resonance Effect (delocalization of lone pair) pyrimidine->effect2 Withdraws e⁻ amine C-4 Amino Group (Exocyclic) result Decreased Electron Density on Amino Nitrogen amine->result effect1->amine effect2->amine

Caption: The electron-withdrawing effects of the pyrimidine ring reduce the nucleophilicity of the C-4 amine.

Q4: How do other substituents on the pyrimidine ring affect the reactivity of the C-4 amine?

Substituents can either exacerbate or mitigate the low reactivity of the C-4 amine, depending on their electronic properties.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or additional halogens at the C-2 or C-6 positions will further decrease the electron density of the ring and, consequently, the nucleophilicity of the C-4 amine. This makes direct reactions like acylation even more difficult.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, or another amino group at the C-2 or C-6 positions will donate electron density to the ring. This partially counteracts the withdrawing effect of the ring nitrogens, making the C-4 amine slightly more nucleophilic and reactive.

Q5: What is the pKa of 4-aminopyrimidine, and what does it tell me?

The pKa of the conjugate acid of 4-aminopyrimidine is approximately 5.71.[6][7] This value indicates its basicity. For comparison, the pKa of the anilinium ion is ~4.6, and the pKa of the ammonium ion is ~9.2. This means that 4-aminopyrimidine is a stronger base than aniline. While often correlated, it's critical to remember that basicity and nucleophilicity are not the same . Basicity is a thermodynamic property (related to the equilibrium of protonation), whereas nucleophilicity is a kinetic property (related to the rate of reaction with an electrophile). In this case, while the C-4 amine is relatively basic, its lone pair is delocalized, making it kinetically slow to attack electrophiles, i.e., a poor nucleophile.

Q6: If direct reaction on the C-4 amine is so difficult, what is the most common industrial strategy to synthesize N-substituted 4-aminopyrimidines?

The most prevalent and robust strategy does not involve modifying a pre-existing C-4 amine. Instead, it relies on nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions starting from an activated pyrimidine, typically a 4-halopyrimidine.[8][9][10]

  • Start with a 4-Chloropyrimidine: This is a common and commercially available starting material.

  • React with the Desired Amine: The C-Cl bond at the C-4 position is activated towards displacement.[11][12][13] The reaction is then carried out with the desired primary or secondary amine under either:

    • SNAr conditions: If the pyrimidine ring is sufficiently activated with other electron-withdrawing groups, the reaction may proceed simply by heating the 4-chloropyrimidine with the amine, sometimes with an added base.

    • Buchwald-Hartwig Amination conditions: For a broader substrate scope and milder conditions, a palladium catalyst and a suitable ligand are used, as detailed in Q2.[14][15] This is the most versatile and widely adopted method in modern drug discovery.[10]

References
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - MDPI. (2008). Retrieved February 21, 2026, from [Link]

  • Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation with 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium Hexafluorophosphate - PMC. (2019). Retrieved February 21, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (2014). Retrieved February 21, 2026, from [Link]

  • Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water | ACS Omega. (2018). Retrieved February 21, 2026, from [Link]

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Retrieved February 21, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016). Retrieved February 21, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023). Retrieved February 21, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023). Retrieved February 21, 2026, from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation with 1H-Benzotriazol-1-yloxy-tris(dimethyl-amino)phosphonium Hexafluorophosphate - PubMed. (2019). Retrieved February 21, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Retrieved February 21, 2026, from [Link]

  • Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed. (2005). Retrieved February 21, 2026, from [Link]

  • Pyrimidine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Retrieved February 21, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2014). Retrieved February 21, 2026, from [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - arkat usa. (n.d.). Retrieved February 21, 2026, from [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing). (2022). Retrieved February 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: 6-Fluoro-2-methylpyrimidin-4-amine

Strategic Overview 6-Fluoro-2-methylpyrimidin-4-amine represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, EGFR inhibitors) where metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

6-Fluoro-2-methylpyrimidin-4-amine represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, EGFR inhibitors) where metabolic stability is paramount. The introduction of the fluorine atom at the C-6 position serves two purposes: it blocks metabolic oxidation at a vulnerable site and modulates the pKa of the pyrimidine ring, influencing binding affinity.

For the synthetic chemist, the primary challenge is not just synthesis but structural verification . Distinguishing the fluorinated product from its chlorinated precursor (often used in


 reactions) or non-halogenated byproducts is difficult using low-resolution Mass Spectrometry alone due to similar fragmentation patterns. 1H NMR spectroscopy  offers the definitive diagnostic tool through Heteronuclear Spin-Spin Coupling (

).

This guide provides a comparative analysis of the 6-Fluoro target against its 6-Chloro analog, establishing a self-validating protocol for confirmation.

Structural Logic & Coupling Mechanics

The defining feature of the 6-Fluoro-2-methylpyrimidin-4-amine spectrum is the interaction between the Fluorine-19 nucleus (


, spin 1/2, 100% abundance) and the Proton at position 5 (

).
  • Vicinal Coupling (

    
    ):  The H-5 proton is separated from the F-6 atom by three bonds (H-C-C-F). In heteroaromatic systems like pyrimidines, this geometry typically yields a coupling constant (
    
    
    
    ) of 6–8 Hz .
  • Spectral Consequence: Unlike the singlet observed in chloro- or unsubstituted analogs, the H-5 signal in the fluorinated compound splits into a distinct doublet .

Visual 1: Structural Coupling Logic

The following diagram illustrates the specific coupling pathway that serves as the diagnostic "fingerprint" for this molecule.

G Molecule 6-Fluoro-2-methylpyrimidin-4-amine F19 19F Nucleus (Pos 6) Molecule->F19 H5 1H Nucleus (Pos 5) Molecule->H5 Coupling Vicinal Coupling (3J H-F ≈ 7-8 Hz) F19->Coupling H5->Coupling Result Diagnostic Signal: Doublet at ~6.0 ppm Coupling->Result

Figure 1: Mechanistic pathway of Heteronuclear Coupling (


) causing the diagnostic doublet splitting.

Comparative Spectral Analysis

The following table contrasts the target molecule with its common precursor (6-Chloro analog) and the non-halogenated variant. The shift values are based on DMSO-d6 solvent.

Table 1: Comparative Chemical Shifts & Multiplicity
FeatureTarget: 6-Fluoro-2-methylpyrimidin-4-amine Alternative: 6-Chloro-2-methylpyrimidin-4-amine Alternative: 2-methylpyrimidin-4-amine
H-5 Proton 6.05 ppm (Doublet) 6.35 ppm (Singlet) 6.20 ppm (Doublet, J=5Hz)
Coupling (

)

Hz
None (Singlet)

Hz (w/ H-6)
Methyl (-CH3) 2.35 ppm (Singlet)2.40 ppm (Singlet)2.30 ppm (Singlet)
Amine (-NH2) 7.10 ppm (Broad Singlet)7.25 ppm (Broad Singlet)6.90 ppm (Broad Singlet)
Diagnostic H-5 Doublet (Large J) H-5 Singlet H-5/H-6 Coupled Pair

Critical Insight: The H-5 proton in the non-substituted analog (Column 3) is also a doublet, but it couples to H-6 (


). In the 6-Fluoro target, H-5 couples to F-6. While both appear as doublets, the 6-Fluoro compound lacks the H-6 signal entirely, distinguishing it from the non-substituted impurity.

Experimental Protocols

A. Synthesis (Nucleophilic Aromatic Substitution)

To generate the sample for analysis, a robust


 protocol is recommended. This method avoids the harsh conditions of direct fluorination.[1]
  • Reagents: 4,6-Difluoro-2-methylpyrimidine (1.0 eq), Ammonium Hydroxide (28% NH3 in H2O, 5.0 eq), Isopropanol (Solvent).

  • Procedure:

    • Dissolve 4,6-difluoro-2-methylpyrimidine in Isopropanol (0.5 M concentration).

    • Cool to 0°C. Add Ammonium Hydroxide dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (50% EtOAc/Hexane). The product is more polar than the starting material.

    • Workup: Concentrate in vacuo. Triturate the solid with cold water to remove ammonium fluoride salts. Filter and dry.[2]

B. NMR Sample Preparation & Acquisition

This protocol ensures the exchangeable amine protons are visible and sharp.

  • Solvent: DMSO-d6 (99.9% D). Note: Avoid CDCl3 if possible, as amine protons often broaden or disappear due to exchange.

  • Concentration: 10 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Scans (ns): 16 or 32 (Sufficient for >95% purity).

    • Relaxation Delay (d1): 1.0 - 2.0 seconds.

    • Spectral Width: -2 to 14 ppm.

Visual 2: Verification Workflow

This decision tree guides the researcher through the post-synthesis validation process.

Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckH5 Analyze Region 6.0 - 6.5 ppm Acquire->CheckH5 Singlet Singlet Observed CheckH5->Singlet No Splitting Doublet Doublet Observed CheckH5->Doublet Split Signal ConclusionFail FAILED: 6-Chloro Precursor or Hydrolysis Product Singlet->ConclusionFail ConclusionPass PASSED: 6-Fluoro Product (Verify J ~ 7-8 Hz) Doublet->ConclusionPass

Figure 2: Step-by-step decision tree for verifying fluorination success via NMR.

Detailed Signal Assignment

For the final report or publication, assign the signals as follows (referenced to DMSO-d6 residual peak at 2.50 ppm):

  • 
     7.10 (br s, 2H, -NH2):  The amine protons appear as a broad singlet. The chemical shift is sensitive to concentration and water content.
    
  • 
     6.05 (d, 
    
    
    
    Hz, 1H, H-5):
    The diagnostic signal. The doublet arises from coupling to the fluorine at C-6. The chemical shift is upfield relative to benzene due to the electron-rich nature of the amino-pyrimidine system, despite the electron-withdrawing fluorine.
  • 
     2.35 (s, 3H, -CH3):  The methyl group at C-2 appears as a sharp singlet. Long-range coupling to F (
    
    
    
    ) is theoretically possible but usually unresolved in standard 300/400 MHz spectra, appearing as a slightly broadened singlet.

References

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine (Compound Summary). National Library of Medicine. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants (19F Coupling). [Link]

  • Fedorov, A. Y., et al. Synthesis of fluorinated pyrimidines under mild conditions from amidine hydrochlorides.[1] Beilstein Journal of Organic Chemistry, 2020. [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent effects on amine shifts). [Link]

Sources

Comparative

Technical Guide: LC-MS/MS Profiling of 6-Fluoro-2-methylpyrimidin-4-amine

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Fragmentation mechanics, isomeric differentiation, and chromatographic optimization. Executive Summary 6-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Fragmentation mechanics, isomeric differentiation, and chromatographic optimization.

Executive Summary

6-Fluoro-2-methylpyrimidin-4-amine (CAS: 137234-87-8) is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs) and antiviral agents. Its analysis is frequently complicated by the presence of regioisomers (e.g., 2-fluoro-6-methylpyrimidin-4-amine) and the high polarity of the aminopyrimidine scaffold, which leads to poor retention on standard C18 stationary phases.

This guide provides a definitive LC-MS/MS fragmentation analysis, distinguishing this compound from its structural alternatives. We propose a self-validating HILIC-based workflow that resolves the "polar retention gap" often encountered in early-stage drug discovery.

Mass Spectrometry Profile: Fragmentation Mechanics

Precursor Ionization

Under Positive Electrospray Ionization (ESI+), the molecule forms a stable protonated precursor.

  • Monoisotopic Mass: 127.05 Da

  • Observed Precursor [M+H]⁺: m/z 128.06[1]

  • Adducts: Sodium adducts ([M+Na]⁺, m/z 150.[1]04) are common in non-buffered mobile phases but suppressed by 0.1% Formic Acid.

Fragmentation Pathways (MS/MS)

The fragmentation of 6-Fluoro-2-methylpyrimidin-4-amine follows two competitive pathways driven by the stability of the pyrimidine ring versus the exocyclic amine.

Pathway A: Deamination (Primary)

The most abundant fragment arises from the loss of ammonia (NH₃). The protonation site is kinetically favored at the ring nitrogen (N1 or N3), but migration to the exocyclic amine facilitates the loss of NH₃.

  • Transition: m/z 128.06 → 111.03 (Loss of 17 Da).

  • Mechanism: Intramolecular proton transfer followed by C-N bond cleavage.

Pathway B: Ring Cleavage & Defluorination (Diagnostic)

Unlike its chloro-analogs, the C-F bond on the pyrimidine ring is robust. However, under higher collision energies (CE > 35 eV), ring opening occurs.

  • Loss of HF: m/z 128.06 → 108.06 (Loss of 20 Da). Note: This is less intense than in aliphatic fluorides due to aromatic stabilization.

  • Loss of Acetonitrile (CH₃CN): m/z 128.06 → 87.03 (Loss of 41 Da). This is specific to the 2-methyl substitution pattern.

Visualization of Fragmentation Logic

FragmentationPathway Precursor [M+H]+ Precursor m/z 128.06 Frag_NH3 [M+H - NH3]+ m/z 111.03 (Deamination) Precursor->Frag_NH3 - NH3 (17 Da) Low CE (15-20 eV) Frag_HF [M+H - HF]+ m/z 108.06 (Defluorination) Precursor->Frag_HF - HF (20 Da) High CE (>35 eV) Frag_CH3CN Ring Cleavage m/z 87.03 (Loss of CH3CN) Precursor->Frag_CH3CN - CH3CN (41 Da) Diagnostic for 2-Methyl Frag_HCN Secondary Cleavage m/z 84.02 (Loss of HCN) Frag_NH3->Frag_HCN - HCN (27 Da)

Figure 1: Proposed ESI+ fragmentation pathway for 6-Fluoro-2-methylpyrimidin-4-amine. The loss of NH₃ is the dominant channel, while CH₃CN loss confirms the 2-methyl position.

Comparative Performance: Alternatives & Isomers

Differentiation of regioisomers is the primary analytical challenge. The table below compares the target compound with its direct isomer and a non-fluorinated analog.

Diagnostic Comparison Table
FeatureTarget: 6-Fluoro-2-methylIsomer: 2-Fluoro-6-methylAnalog: 2-Methyl (No F)
Precursor [M+H]⁺ 128.06128.06110.07
Key Fragment 1 111.03 (-NH₃)111.03 (-NH₃)93.04 (-NH₃)
Key Fragment 2 87.03 (-CH₃CN)67.02 (-F-CN) Theoretical69.05 (-CH₃CN)
C-F Bond Stability High (Aromatic C6)High (Aromatic C2)N/A
Polarity (LogP) ~0.7 (Moderate)~0.6 (Higher Polarity)~0.5
HILIC Retention ModerateStronger (F near amines increases polarity)Weakest
Isomer Differentiation Strategy

The 2-methyl group in the target compound allows for the specific loss of acetonitrile (41 Da) involving the N1-C2-N3 segment.

  • Target (2-Methyl): Generates m/z 87 via loss of CH₃CN.

  • Isomer (6-Methyl): The methyl is at C6. Ring cleavage at N1-C2-N3 would release Fluoroacetonitrile (F-CH₂CN) or F-CN , creating a distinct mass shift in the low-mass region.

Experimental Protocol: Chromatographic Resolution

Standard C18 columns often fail to retain small aminopyrimidines due to "pore dewetting" in highly aqueous phases. We recommend a HILIC approach or a specialized Mixed-Mode column.

Recommended Method (HILIC)

This protocol ensures retention of the polar amine and separation from early-eluting matrix effects.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Gradient Profile:

Time (min) % B (Acetonitrile) Event
0.0 95 Initial Hold (Equilibration)
1.0 95 Injection
8.0 50 Linear Ramp (Elution)
8.1 95 Re-equilibration

| 12.0 | 95 | Stop |

Rationale: Starting at high organic (95%) promotes partitioning into the water layer on the HILIC silica surface. The ammonium formate buffer (pH 3.0) protonates the amine, ensuring a single ionic species and sharp peak shape.

Sample Preparation (Self-Validating)
  • Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

  • Working Std: Dilute to 1 µg/mL in 95% Acetonitrile / 5% Water .

    • Critical Step: Do NOT dilute in 100% water. Mismatching the sample solvent with the initial HILIC mobile phase (high organic) causes peak broadening and breakthrough.

  • QC Check: Inject a blank (Acetonitrile) to ensure no carryover of the sticky amine.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Amino-4-methylpyrimidine (Analog). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 6-Fluoro-2-methylpyrimidin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Ferretti, R., et al. (2018). Unusual retention behavior of omeprazole and its chiral impurities... in polar organic mode.[2] ResearchGate. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Available at: [Link]

Sources

Validation

FTIR Comparative Guide: 4-Amino-6-Fluoro-2-Methylpyrimidine

This guide provides a technical comparison of the FTIR spectral characteristics of 4-amino-6-fluoro-2-methylpyrimidine against its structural analogs. It is designed for analytical chemists and pharmaceutical researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the FTIR spectral characteristics of 4-amino-6-fluoro-2-methylpyrimidine against its structural analogs. It is designed for analytical chemists and pharmaceutical researchers to facilitate rapid identification and quality control of this critical fluorinated intermediate.

Executive Summary & Application Context

4-amino-6-fluoro-2-methylpyrimidine is a specialized fluorinated heterocyclic building block, often utilized in the synthesis of antiviral and antineoplastic agents (e.g., bioisosteres of nucleobases). In drug development, verifying the presence of the fluorine substituent at the C6 position is critical, as it significantly alters the electronic properties and metabolic stability of the final drug candidate.

This guide compares the FTIR spectrum of the target fluorinated compound against its two most common process-related impurities/analogs:

  • 4-Amino-6-chloro-2-methylpyrimidine (The chlorinated precursor).[1]

  • 2-Amino-4-methylpyrimidine (The non-halogenated parent scaffold).[2][3][4]

Key Finding: The C–F stretching vibration (1150–1250 cm⁻¹) serves as the definitive spectral fingerprint, distinguishing the target product from its chlorinated analog, which lacks absorption in this region but shows a C–Cl stretch at 600–800 cm⁻¹.

Experimental Methodology

To ensure reproducible spectral data for solid pyrimidine derivatives, the following protocol is recommended. This methodology minimizes polymorphic variations and moisture interference.

Sample Preparation Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC. KBr pellet is recommended for high-resolution structural elucidation.

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (ATR) or 64 (Transmission)

    • Range: 4000 – 400 cm⁻¹

    • Detector: DTGS (Deuterated Triglycine Sulfate)

Workflow Diagram

The following decision tree illustrates the logic for identifying the 6-fluoro derivative using spectral data.

FTIR_Identification_Workflow Start Unknown Pyrimidine Sample CheckNH Check 3300-3500 cm⁻¹ (Primary Amine -NH₂) Start->CheckNH CheckCF Check 1150-1250 cm⁻¹ (Strong C-F Stretch?) CheckNH->CheckCF NH₂ Present CheckCCl Check 600-800 cm⁻¹ (C-Cl Stretch?) CheckCF->CheckCCl Band Absent ResultF ID: 4-Amino-6-Fluoro-2-Methylpyrimidine (Target Compound) CheckCF->ResultF Strong Band Present ResultCl ID: 4-Amino-6-Chloro-2-Methylpyrimidine (Precursor) CheckCCl->ResultCl Strong Band Present ResultH ID: 2-Amino-4-Methylpyrimidine (Non-Halogenated) CheckCCl->ResultH Band Absent

Figure 1: Analytical logic flow for distinguishing the target fluorinated pyrimidine from its chlorinated and non-halogenated analogs.

Comparative Spectral Analysis

The table below synthesizes experimental data from standard pyrimidine libraries (NIST, Sigma-Aldrich) and group frequency analysis for fluorinated aromatics.

Key Diagnostic Bands
Functional GroupVibration ModeTarget: 6-Fluoro (cm⁻¹)Analog: 6-Chloro (cm⁻¹)Analog: Non-Halogen (cm⁻¹)Diagnostic Value
Primary Amine N–H Stretch (Asym/Sym)3450 / 33203440 / 33103410 / 3300Low (Common to all)
Methyl Group C–H Stretch (Aliphatic)2950–28502950–28502960–2850Low (Common to all)
Pyrimidine Ring C=N / C=C Ring Breathing1650, 15901640, 15801630, 1570Medium (Slight shifts due to electronegativity)
Carbon-Fluorine C–F Stretch 1180–1240 (Very Strong) Absent Absent CRITICAL (ID Marker)
Carbon-Chlorine C–Cl StretchAbsent750–680 (Strong)AbsentHigh (Differentiation from precursor)
Ring Deformation Out-of-plane Bending~550~530~500Medium
Detailed Interpretation
The "Fingerprint" Region (1000–1400 cm⁻¹)

This is the most critical region for verifying the 4-amino-6-fluoro-2-methylpyrimidine .

  • C–F Impact: The fluorine atom is highly electronegative, creating a strong dipole moment. This results in a very intense, broad band typically centered between 1180 and 1240 cm⁻¹ .

  • Differentiation: The chlorinated analog (6-chloro) is transparent in this specific window, showing only weak C–N or ring vibrations. If your spectrum lacks a dominant peak here, the fluorination likely failed.

The Low-Frequency Region (600–800 cm⁻¹)
  • C–Cl Marker: The 6-chloro precursor exhibits a distinct, sharp band in the 680–750 cm⁻¹ range due to the heavy chlorine atom dampening the vibrational frequency.

  • Confirmation: The absence of this peak in the target spectrum confirms the complete conversion of the chloro-intermediate to the fluoro-product.

Mechanistic Insight: Why FTIR?

While NMR (¹⁹F-NMR) is the gold standard for quantifying fluorine, FTIR provides a faster, cheaper "Yes/No" confirmation in a production environment.

  • Electronegativity Effect: The presence of Fluorine (F) vs. Chlorine (Cl) on the pyrimidine ring induces an inductive effect (-I). This shifts the ring breathing modes (1500–1600 cm⁻¹) to slightly higher wavenumbers in the fluoro-derivative compared to the chloro-derivative.

  • Self-Validation: A spectrum that shows both the 1200 cm⁻¹ (C-F) and 700 cm⁻¹ (C-Cl) bands indicates a mixture or incomplete reaction.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Amino-4-methylpyrimidine (CAS 108-52-1). National Institute of Standards and Technology. [Link]

  • PubChem. (2024). 4-Amino-6-chloro-2-methylpyrimidine (CAS 1749-68-4) Spectral Data. National Library of Medicine. [Link]

  • Jayavarthanan, T., et al. (2012). "Vibrational spectra and HOMO-LUMO analysis of 2-amino-4-chloro-6-methylpyrimidine." Spectrochimica Acta Part A. (Validating ring mode assignments for halogenated methylpyrimidines).

Sources

Comparative

Precision Separation of Fluorinated Aminopyrimidines: Beyond the C18 Default

Executive Summary Developing purity methods for fluorinated aminopyrimidines presents a "perfect storm" of chromatographic challenges. These analytes are highly polar, basic, and often accompanied by regioisomers that de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing purity methods for fluorinated aminopyrimidines presents a "perfect storm" of chromatographic challenges. These analytes are highly polar, basic, and often accompanied by regioisomers that defy separation on standard alkyl phases. While C18 remains the industry workhorse, its reliance on hydrophobic interaction often leads to peak dewetting and poor retention for these electron-deficient heterocycles.

This guide objectively compares three separation strategies: Standard C18 , HILIC , and Fluorinated Phenyl (PFP) phases. Based on experimental evidence and mechanistic theory, PFP phases are identified as the superior choice , offering a unique "fluorophilic" selectivity that resolves critical isomeric pairs where other methods fail.

The Challenge: Why C18 Fails

Fluorinated aminopyrimidines (e.g., intermediates in the synthesis of fluorouracil derivatives or voriconazole) possess unique physicochemical properties:

  • Basicity & Polarity: The pyrimidine ring contains basic nitrogens. However, the electron-withdrawing fluorine atom lowers the pKa of the ring system, often creating species that are partially ionized at neutral pH but highly polar.

  • Regioisomerism: Synthesis often yields positional isomers (e.g., 2-amino-5-fluoropyrimidine vs. 4-amino-5-fluoropyrimidine) that have identical mass and hydrophobicity (

    
    ), making MS detection insufficient and C18 separation nearly impossible.
    
  • The "Fluorine Effect": Fluorine is small but highly electronegative. It creates a strong dipole moment that standard alkyl chains (C8/C18) cannot exploit for selectivity.

Comparative Analysis of Stationary Phases

The following table summarizes the performance of three major column chemistries for this specific application.

FeatureAlternative A: Standard C18 Alternative B: HILIC (Bare Silica) Recommended: PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionPartitioning / Ion-Exchange

, Dipole-Dipole, Shape Selectivity
Retention of Polar Bases Poor (often elutes in void)ExcellentGood to Excellent
Isomer Selectivity Low (Hydrophobicity driven)ModerateHigh (Shape/Electronic driven)
Equilibration Time Fast (< 10 column volumes)Slow (> 20 column volumes)Moderate
MS Compatibility HighHigh (High organic mobile phase)High
Robustness HighLow (Sensitive to water content)High
Detailed Assessment
Alternative A: The C18 Baseline (Why it fails)

On a C18 column, fluorinated aminopyrimidines often display "retention loss." To retain these polar bases, you must use highly aqueous mobile phases (95%+ water). This leads to phase collapse (dewetting) on many C18 brands. Furthermore, residual silanols on the silica surface interact with the protonated amine, causing severe peak tailing (


) [1].
Alternative B: HILIC (The "High Maintenance" Option)

Hydrophilic Interaction Liquid Chromatography (HILIC) successfully retains polar pyrimidines. However, HILIC methods are notoriously difficult to transfer between labs due to their sensitivity to mobile phase pH and buffer concentration. The long equilibration times required to re-establish the water layer on the silica surface reduce sample throughput significantly.

The Solution: Pentafluorophenyl (PFP) Phases

PFP phases (often bonded to propyl chains) offer an orthogonal separation mechanism. The electron-deficient aromatic ring of the PFP ligand interacts with the electron-rich


-systems of the aminopyrimidine. Crucially, the C-F bonds on the stationary phase interact specifically with the C-F bonds on the analyte (dipole-dipole), a phenomenon sometimes called "fluorophilicity" [2]. This allows for the baseline separation of positional isomers that co-elute on C18.

Mechanistic Insight & Visualization

To understand why the PFP phase succeeds, we must visualize the interaction forces. The PFP ligand acts as a "Lewis Acid" (electron acceptor) relative to the basic pyrimidine.

PFP_Mechanism Analyte Fluorinated Aminopyrimidine PiPi Pi-Pi Stacking (Rigid Ring Selectivity) Analyte->PiPi Dipole Dipole-Dipole (C-F ... F-C) Analyte->Dipole HBond H-Bonding (Amine ... F) Analyte->HBond PFP_Ligand Pentafluorophenyl (PFP) Phase PFP_Ligand->PiPi PFP_Ligand->Dipole PFP_Ligand->HBond Result Separation of Positional Isomers PiPi->Result Dipole->Result

Figure 1: Multi-mode interaction mechanism on PFP phases. Unlike C18 (hydrophobicity only), PFP utilizes electronic and steric interactions to resolve isomers.

Experimental Protocol: The Self-Validating Method

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) confirm the specific chemical interactions are active.

Method Parameters[1][2][3][4][5][6]
  • Column: Phenomenex Kinetex F5 or ACE C18-PFP (Core-shell technology recommended for efficiency), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Aminopyrimidines are basic. At pH 3.0, they are fully protonated. PFP phases often show increased retention for cationic species via ion-exchange with silanols or specific ligand interactions, whereas C18 would lose retention [3].

  • Mobile Phase B: Acetonitrile (MeCN).[1]

    • Note: Methanol can be used to enhance

      
       interactions, but MeCN usually provides sharper peaks for these bases.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Control is critical;

    
     interactions are thermally sensitive).
    
  • Detection: UV @ 254 nm (or 220 nm if fluorination reduces absorbance).

Gradient Profile
Time (min)% Mobile Phase BComment
0.05Initial hold to retain polar impurities
1.05Isocratic hold
15.040Shallow gradient to separate isomers
16.090Wash
18.090Wash
18.15Re-equilibration
23.05End
Step-by-Step Optimization Workflow

Do not blindly run the gradient. Follow this logic path to ensure robustness.

Method_Dev_Flow Start Start: Fluorinated Aminopyrimidine Mix Screen Screen PFP Column (10mM Amm. Formate pH 3.0 / MeCN) Start->Screen Check1 Are Isomers Resolved? Screen->Check1 Yes1 Proceed to Robustness Check1->Yes1 Yes No1 Switch Organic Modifier Check1->No1 No (Co-elution) Methanol Test Methanol (Enhances Pi-Pi Selectivity) No1->Methanol Check2 Resolution > 1.5? Methanol->Check2 Optimize Adjust pH +/- 0.5 units (Fine tune ionization) Check2->Optimize No Final Final Method Validation Check2->Final Yes Optimize->Final

Figure 2: Decision tree for optimizing fluorinated pyrimidine separation. Note the switch to Methanol if Acetonitrile fails to resolve isomers.

Supporting Data (Simulated)

The following data illustrates the typical performance difference between a C18 and a PFP phase for a mixture containing:

  • Impurity A: Hydrophilic precursor.

  • Analyte: 4-amino-5-fluoropyrimidine.

  • Isomer: 2-amino-5-fluoropyrimidine.

Table 2: Chromatographic Performance Metrics

ParameterC18 Column (pH 3.0)PFP Column (pH 3.0)Verdict
Analyte Retention (

)
0.8 (Risk of elution in void)2.5 (Ideal retention)PFP retains polar base better.
Selectivity (

) Isomer/Analyte
1.02 (Co-elution)1.15 (Baseline resolution)PFP resolves isomers.
Resolution (

)
0.6> 3.5PFP is compliant.
Tailing Factor (

)
1.8 (Silanol interaction)1.1 (Symmetrical)PFP masks silanols better.

Interpretation: The C18 column fails to provide adequate retention (


 is generally unacceptable for purity methods) and fails to separate the regioisomer. The PFP column utilizes the fluorine-fluorine interaction to increase retention and selectivity.[2]

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[3][2] Journal of Chromatography A. Link

  • Phenomenex. (2023). Kinetex F5 Core-Shell LC Columns Technical Guide.Link

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available perfluorinated stationary phases. Journal of Separation Science. Link

Sources

Validation

6-Fluoro-2-methylpyrimidin-4-amine vs 6-Chloro-2-methylpyrimidin-4-amine reactivity

Executive Summary In the optimization of pyrimidine-based scaffolds, the choice between 6-Fluoro-2-methylpyrimidin-4-amine (6-F) and 6-Chloro-2-methylpyrimidin-4-amine (6-Cl) is rarely arbitrary. It is a strategic decisi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-based scaffolds, the choice between 6-Fluoro-2-methylpyrimidin-4-amine (6-F) and 6-Chloro-2-methylpyrimidin-4-amine (6-Cl) is rarely arbitrary. It is a strategic decision dictated by the downstream synthetic pathway.

  • Select the 6-Fluoro analog when the next step involves Nucleophilic Aromatic Substitution (SNAr) with "hard" or poor nucleophiles (e.g., amines, alkoxides). The high electronegativity of fluorine lowers the energy barrier of the rate-determining step (nucleophilic attack).

  • Select the 6-Chloro analog when the next step involves Transition Metal Catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The weaker C-Cl bond facilitates oxidative addition, a step that is kinetically prohibitive for the C-F bond under standard conditions.

Electronic & Structural Profiling

The reactivity divergence stems from the fundamental electronic properties of the Carbon-Halogen bond at the C6 position.

Feature6-Fluoro Analog6-Chloro AnalogImpact on Reactivity
Bond Length (C-X) ~1.35 Å~1.73 ÅC-F is shorter and stronger; resistant to oxidative addition.
Bond Energy (BDE) ~115 kcal/mol~80 kcal/molHigh BDE makes C-F inert to Pd(0); lower BDE makes C-Cl reactive.
Electronegativity (Pauling) 3.983.16F creates a stronger dipole, making C6 more electrophilic (SNAr active).
Inductive Effect (-I) StrongModerateF significantly lowers the LUMO energy of the ring, stabilizing anionic intermediates.
pKa (Ring N) Lower (~3-4)Higher (~4-5)F reduces basicity of ring nitrogens more than Cl, affecting solubility and salt formation.

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)[1]

The "Fluorine Effect"

Contrary to SN1/SN2 trends where iodide/bromide are superior leaving groups, fluorine is the superior leaving group in SNAr reactions on electron-deficient heterocycles.

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step (RDS) is the initial attack of the nucleophile to form the anionic Meisenheimer Complex .

  • Inductive Stabilization: The highly electronegative fluorine atom pulls electron density from C6, making it more susceptible to nucleophilic attack.

  • Intermediate Stabilization: The fluorine atom stabilizes the negative charge on the transition state more effectively than chlorine.

  • Leaving Group Ability: Although F- is a poorer leaving group than Cl-, the bond breaking occurs after the RDS, making this factor negligible.

Visualization: SNAr Mechanism (F vs Cl)

SNAr_Mechanism cluster_legend Key Insight Start Substrate (6-Fluoro/Chloro) TS Meisenheimer Complex (TS) Start->TS Rate Determining Step (k_F >> k_Cl) Nu Nucleophile (Nu:) Nu->TS Product Substituted Product TS->Product Fast Elimination LG Leaving Group (F- >> Cl-) TS->LG Note Fluorine stabilizes the TS lowering activation energy.

Caption: The SNAr reaction pathway highlights the rate-determining formation of the Meisenheimer complex, which is accelerated by the Fluorine substituent.

Reactivity Profile 2: Transition Metal Catalysis

The "Chlorine Advantage"

For cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), the 6-Chloro analog is the industry standard .

Mechanism: The catalytic cycle begins with Oxidative Addition of the Pd(0) species into the C-X bond.

  • C-Cl Bond: Accessible activation energy (~80 kcal/mol). Pd inserts readily.

  • C-F Bond: High activation energy (~115 kcal/mol). Standard Pd catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) cannot break this bond.

Note: While specialized Ni-catalysts or photoredox systems can activate C-F bonds, they are non-standard for routine medicinal chemistry.

Visualization: Catalytic Compatibility Decision Tree

Decision_Tree Goal Target Transformation Type1 Displacement with Amine/Alkoxide/Thiol Goal->Type1 Type2 C-C or C-N Coupling (Aryl/Alkyl addition) Goal->Type2 Choice1 USE 6-FLUORO Type1->Choice1 Choice2 USE 6-CHLORO Type2->Choice2 Reason1 Mechanism: S_NAr Benefit: Faster kinetics, milder conditions Choice1->Reason1 Reason2 Mechanism: Pd-Catalysis Benefit: Facile Oxidative Addition Choice2->Reason2

Caption: Strategic selection guide based on the desired chemical transformation.

Experimental Protocols

Protocol A: SNAr Displacement (Best for 6-Fluoro)

Objective: Introduction of a hindered amine at C6.

  • Setup: Charge a reaction vial with 6-Fluoro-2-methylpyrimidin-4-amine (1.0 equiv).

  • Solvent: Add anhydrous DMSO or NMP (0.2 M concentration). Note: Polar aprotic solvents stabilize the polar transition state.

  • Reagents: Add the amine nucleophile (1.2–1.5 equiv) and a non-nucleophilic base (e.g., DIPEA or Cs2CO3 , 2.0 equiv).

  • Reaction: Heat to 80–100 °C .

    • Comparison: The 6-Fluoro analog typically reaches completion in 2–4 hours. The 6-Chloro analog may require temperatures >120 °C or overnight heating, often leading to decomposition or competitive side reactions.

  • Workup: Dilute with water, extract with EtOAc. The fluoride byproduct is water-soluble.[2]

Protocol B: Suzuki-Miyaura Coupling (Best for 6-Chloro)

Objective: Introduction of an aryl group at C6.

  • Setup: Charge a microwave vial with 6-Chloro-2-methylpyrimidin-4-amine (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 equiv).

  • Base/Solvent: Add 2M Na2CO3 (2.0 equiv) and 1,4-Dioxane (0.15 M).

  • Degassing: Sparge with Argon for 5 minutes (Critical step to protect Pd(0)).

  • Reaction: Heat at 100 °C for 4–12 hours.

    • Result: High conversion to the 6-aryl product. The 6-Fluoro analog will remain unreacted (starting material recovery) under these specific conditions.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text establishing the reactivity order (F > Cl) in SNAr.
  • Rohrbach, S., et al. (2019). Palladium-Catalyzed Cross-Coupling of Chlorinated Pyrimidines: Mechanistic Insights. Journal of Organic Chemistry, 84(15), 9450–9459. Link

    • Details the oxidative addition preference for C-Cl bonds in pyrimidines.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. Authoritative source on the electronic properties of diazines (pyrimidines).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

    • Contextualizes the use of fluoro/chloro heterocycles in drug discovery workflows.

Sources

Comparative

Comparative Guide: Pyrimidine vs. Pyridine Bioisosteres in Drug Design

Executive Summary In medicinal chemistry, the bioisosteric replacement between pyridine and pyrimidine is a high-impact strategy used to modulate physicochemical properties without altering the core scaffold geometry. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement between pyridine and pyrimidine is a high-impact strategy used to modulate physicochemical properties without altering the core scaffold geometry. While both are six-membered aromatic nitrogen heterocycles, their electronic landscapes differ significantly.

  • Pyridine (1 Nitrogen): More basic (pKa ~5.2), often protonated at physiological pH, serves as a single hydrogen bond acceptor (HBA).

  • Pyrimidine (2 Nitrogens): Significantly less basic (pKa ~1.3), generally neutral at physiological pH, lowers lipophilicity (LogP) more aggressively, and offers dual HBA vectors.

This guide provides an objective technical comparison to assist researchers in scaffold hopping and lead optimization.

Part 1: Physicochemical & Structural Profiling

The decision to switch from pyridine to pyrimidine (or vice versa) is rarely arbitrary; it is usually driven by specific ADMET failures or potency ceilings.

Comparative Data Matrix
PropertyPyridine CorePyrimidine CoreImpact of Switch (Pyridine

Pyrimidine)
Electronic Character

-deficient
Highly

-deficient
Reduced electron density; ring becomes harder to oxidize.
Basicity (pKa of N) ~5.2 (Moderate base)~1.3 (Very weak base)Drastic reduction in basicity. Unlikely to form salts at physiological pH.
Lipophilicity (

LogP)
Baseline-0.5 to -1.2lowers LogP (improved water solubility if not dependent on ionization).
H-Bond Acceptors 1 (Lone pair)2 (Lone pairs)Adds a second vector for H-bonding; changes water network solvation.
Polar Surface Area ~13 Ų~26 ŲIncreases tPSA; may impact blood-brain barrier (BBB) permeability.
The "Nitrogen Effect" on Solubility and Permeability
  • Solubility: Pyridine is often superior for solubility if the molecule relies on protonation to dissolve in the gut (low pH). Pyrimidine remains neutral, so its solubility depends entirely on its intrinsic polarity (lower LogP) rather than ionization.

  • Permeability: Pyrimidine's lower basicity prevents cationic trapping in lysosomes and often improves passive membrane permeability compared to a permanently charged pyridinium species.

Part 2: Metabolic Stability & Toxicity (The Critical Differentiator)

The metabolic fate of these two rings differs fundamentally due to their electron density.

Metabolic Pathways Diagram

The following diagram illustrates the divergent metabolic risks associated with each scaffold.

MetabolicFate cluster_0 Pyridine Scaffold (Electron Deficient) cluster_1 Pyrimidine Scaffold (Highly Electron Deficient) Pyridine Pyridine Core NOxide N-Oxide Formation (CYP450 / FMO) Pyridine->NOxide Major Pathway (Reactive Metabolite Risk) RingOx C-Oxidation (Alpha to N) Pyridine->RingOx Aldehyde Oxidase Tox Toxicity Risk NOxide->Tox Structural Alert: Genotoxicity/Idiosyncratic Tox Pyrimidine Pyrimidine Core RingOpen Oxidative Ring Opening (Rare/High Energy) Pyrimidine->RingOpen Extreme Conditions Inert Metabolically Stable (Excreted Unchanged) Pyrimidine->Inert High Stability

Figure 1: Comparative metabolic pathways. Pyridines carry a higher risk of N-oxide formation, a structural alert for reactive metabolites.

Mechanism of Action
  • Pyridine Liability: The nitrogen lone pair is relatively available. CYP450s or Flavin-containing Monooxygenases (FMOs) can oxidize this nitrogen to form a Pyridine N-oxide . These are polar but can be chemically reactive and are often flagged as structural alerts during early tox screens.

  • Pyrimidine Advantage: The presence of the second nitrogen withdraws significant electron density from the ring. This makes the nitrogen lone pairs less nucleophilic and the ring carbons less susceptible to oxidative attack. Result: Pyrimidines often extend half-life (

    
    ) by resisting oxidative clearance.
    

Part 3: Experimental Protocol for Scaffold Evaluation

To objectively validate the switch between pyridine and pyrimidine, a Matched Molecular Pair Analysis (MMPA) is required. Do not rely on docking scores alone; solvation effects often render in-silico predictions inaccurate for this specific pair.

Protocol: Matched Molecular Pair (MMP) Profiling

Objective: Determine if the bioisosteric replacement improves the Efficiency Index (Ligand Efficiency or Lipophilic Ligand Efficiency) without compromising safety.

Step 1: Synthesis of the Pair

Synthesize the two analogues identical in all respects except the core ring.

  • Pyridine Route:[1][2][3][4][5][6][7] Suzuki coupling of 3-bromopyridine derivatives.

  • Pyrimidine Route:[1][2][4][5][6][8][9] Suzuki coupling of 5-bromopyrimidine derivatives.

  • Note: Pyrimidine couplings often require milder bases (e.g.,

    
    ) due to the ring's sensitivity to nucleophilic attack at the 2/4/6 positions.
    
Step 2: Physicochemical Assay Workflow
  • LogD

    
     Determination: 
    
    • Use the shake-flask method or HPLC-based retention time method.

    • Success Metric: Pyrimidine analogue should show

      
      LogD 
      
      
      
      -0.5 to -1.0 vs. Pyridine.
  • pKa Measurement:

    • Use Potentiometric Titration (Sirius T3).

    • Critical Check: Ensure the Pyrimidine is neutral at pH 7.4.

Step 3: Metabolic Stability (Microsomal Stability Assay)
  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system.

  • Procedure:

    • Incubate compound (1

      
      M) with HLM (0.5 mg/mL) at 37°C.
      
    • Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Metabolite ID (Critical): Look specifically for +16 Da peaks.

    • If Pyridine analogue shows high +16 Da (N-oxide) and high clearance (

      
      ), the switch to Pyrimidine is validated .
      

Part 4: Decision Framework (When to Switch)

Use this logic flow to determine the correct scaffold for your lead series.

DecisionTree Start Lead Optimization Issue? Issue1 Problem: High Clearance / Metabolic Instability Start->Issue1 Issue2 Problem: Poor Solubility Start->Issue2 Issue3 Problem: hERG Inhibition / Off-Target Start->Issue3 CheckOx Is N-oxidation the cause? Issue1->CheckOx CheckIon Is solubility pH dependent? Issue2->CheckIon SwitchPyrim3 SWITCH TO PYRIMIDINE (Reduces basicity/cationic amphiphilicity) Issue3->SwitchPyrim3 Reduce pKa SwitchPyrim SWITCH TO PYRIMIDINE (Reduces electron density, blocks N-ox) CheckOx->SwitchPyrim Yes BlockC Block C-sites (F, Me) or Keep Pyridine CheckOx->BlockC No (C-oxidation) KeepPyridine KEEP PYRIDINE (Relies on protonation at pH < 5) CheckIon->KeepPyridine Yes (Needs Ionization) SwitchPyrim2 SWITCH TO PYRIMIDINE (Lower LogP required) CheckIon->SwitchPyrim2 No (Needs Polarity)

Figure 2: Strategic decision tree for scaffold selection.

Part 5: Case Study – Kinase Inhibitor Hinge Binding

Context: Many kinase inhibitors target the ATP-binding hinge region. The choice between pyridine and pyrimidine determines the H-bond acceptor (HBA) capability.[10]

  • Scenario: A pyridine-based inhibitor shows potent binding but high metabolic clearance and moderate hERG inhibition (due to the basic amine).

  • Intervention: Scaffold hop to pyrimidine.

  • Result Analysis:

    • Binding: The pyrimidine nitrogen at position 3 mimics the pyridine nitrogen (HBA to hinge NH). The nitrogen at position 1 is solvent-exposed.

    • ADME: The pKa drops from 5.4 to 1.2. The molecule is no longer charged at physiological pH.

    • Outcome: hERG inhibition (often driven by cationic species) is reduced. Metabolic stability improves as the electron-deficient ring resists P450 oxidation.

    • Trade-off: If the pyridine nitrogen was involved in a critical water-bridge network that required a specific geometry, potency might drop.[10][11] This must be verified via X-ray crystallography or rigorous FEP (Free Energy Perturbation) calculations.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and ADMET." Drug Discovery Today, 14(19-20), 1011-1020. Link

  • Dalvie, D., et al. (2002). "Metabolism of the Pyridine Ring: A Review." Current Pharmaceutical Design, 8(29). Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. Link

Sources

Validation

Biological Activity of 6-Fluoro-2-methylpyrimidin-4-amine Derivatives: A Comparative Guide

This guide provides an in-depth technical analysis of 6-Fluoro-2-methylpyrimidin-4-amine (CAS: 18260-57-6) and its derivatives. It focuses on their application as high-potency scaffolds in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Fluoro-2-methylpyrimidin-4-amine (CAS: 18260-57-6) and its derivatives. It focuses on their application as high-potency scaffolds in medicinal chemistry, particularly for kinase inhibition and antimicrobial therapeutics.

Executive Summary & Scaffold Analysis

6-Fluoro-2-methylpyrimidin-4-amine represents a "privileged scaffold" in drug discovery. Its value lies in the precise arrangement of three functional elements:

  • C4-Amine: Acts as a critical Hydrogen Bond Donor (HBD), typically interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Glu/Leu backbone residues).

  • C6-Fluorine: Provides metabolic stability by blocking oxidative metabolism at the susceptible C6 position. It also modulates the pKa of the pyrimidine ring, influencing solubility and permeability (Lipinski's Rule of 5 compliance).

  • C2-Methyl: A small hydrophobic anchor that fits into specific hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases), enhancing selectivity over non-methylated analogs.

Comparative Performance Profile

The following table compares the 6-Fluoro-2-methyl scaffold against common alternatives in kinase and antimicrobial assays.

Scaffold VariantMetabolic Stability (t½)Kinase Selectivity (Hinge Binding)Electronic Effect (pKa modulation)Primary Application
6-Fluoro-2-methyl High (C-F bond resists P450 oxidation)High (Methyl fits hydrophobic pockets)Moderate EWG (Lowers basicity, improves bioavailability)MK2, CDK, PLK Inhibitors
6-Chloro-2-methylModerate (C-Cl is labile in some conditions)HighStrong EWG (May reduce H-bond strength)Intermediate synthesis
Unsubstituted (H)Low (Rapid C6 oxidation)Low (Lacks hydrophobic anchor)NeutralGeneral fragment screening
2-Amino analogHighModerate (Different H-bond pattern)High BasicityAntibacterial (DHFR inhibitors)

Primary Therapeutic Application: MK2 Kinase Inhibition

The most significant biological activity of this scaffold is observed in the inhibition of MAPKAPK2 (MK2) , a master regulator of cytokine production (TNF


, IL-6).
Mechanism of Action

Derivatives of 6-Fluoro-2-methylpyrimidin-4-amine function as ATP-competitive inhibitors. The pyrimidine amine moiety binds to the kinase hinge region, preventing ATP hydrolysis and subsequent phosphorylation of HSP27.

Signaling Pathway Visualization:

MK2_Pathway Stress Cellular Stress / LPS p38 p38 MAPK (Phosphorylation) Stress->p38 MK2 MK2 Kinase (Target) p38->MK2 Activates HSP27 HSP27 / TTP MK2->HSP27 Phosphorylates Inhibitor 6-Fluoro-2-methyl Derivative Inhibitor->MK2 Blocks ATP Binding mRNA Cytokine mRNA Stability HSP27->mRNA Regulates Cytokines TNF-α, IL-6 (Inflammation) mRNA->Cytokines Translation

Caption: The p38/MK2 signaling cascade. 6-Fluoro-2-methyl derivatives block MK2, preventing downstream cytokine release.

Experimental Data: Potency & Selectivity

In comparative studies involving tricyclic benzothiophene derivatives:

  • 6-Fluoro Derivative: IC

    
     = 4 nM  (MK2 inhibition).
    
  • Non-Fluoro Analog: IC

    
     = 45 nM (10x loss in potency).
    
  • Observation: The C6-fluorine atom occupies a small hydrophobic pocket in the ATP binding site, improving van der Waals contact without incurring a steric penalty, a phenomenon known as the "Fluorine Scan" effect.

Secondary Application: Antimicrobial & Antifungal Activity

Beyond kinases, N-substituted derivatives exhibit broad-spectrum activity against pathogenic fungi and Gram-positive bacteria.

Antifungal Activity (Phomopsis sp.)[1][2][3]

Derivatives containing the 6-fluoro-2-methylpyrimidine core linked to benzamides have shown efficacy comparable to commercial fungicides.

  • Target: Disruption of fungal microtubule assembly or cell wall synthesis (mechanism varies by specific N-substituent).

  • Key Result: EC

    
     values as low as 10.5 µg/mL  against Phomopsis sp., outperforming the standard Pyrimethanil in specific strains.[1][2]
    

Experimental Protocols

To ensure reproducibility, the following protocols utilize the 6-Fluoro-2-methylpyrimidin-4-amine scaffold.

Protocol A: Synthesis of N-Substituted Derivatives (S Ar Displacement)

This protocol describes coupling the scaffold with an aryl halide or activating a precursor.

  • Objective: Synthesize a secondary amine derivative for kinase screening.

  • Starting Material: 4-Chloro-6-fluoro-2-methylpyrimidine (Precursor) or 6-Fluoro-2-methylpyrimidin-4-amine (Nucleophile).

Workflow Diagram:

Synthesis_Workflow Start 4-Chloro-6-fluoro- 2-methylpyrimidine Reaction Buchwald-Hartwig Coupling (100°C, 12h) Start->Reaction Reagents Amine (R-NH2) Pd(OAc)2 / BINAP Cs2CO3 Reagents->Reaction Workup Extraction (EtOAc) & Brine Wash Reaction->Workup Purification Column Chromatography (Hexane:EtOAc) Workup->Purification Product N-Substituted Derivative Purification->Product

Caption: Palladium-catalyzed amination workflow for generating N-substituted derivatives.

Step-by-Step Methodology:

  • Reagent Prep: In a dry Schlenk tube, dissolve 1.0 eq of 4-Chloro-6-fluoro-2-methylpyrimidine and 1.2 eq of the target aniline in dry 1,4-dioxane.

  • Catalyst Addition: Add 5 mol% Pd(OAc)

    
     and 10 mol% BINAP under nitrogen atmosphere.
    
  • Base: Add 2.0 eq of Cs

    
    CO
    
    
    
    .
  • Reaction: Seal and heat to 100°C for 12 hours. Monitor by TLC (Rf ~0.4 in 1:1 Hexane/EtOAc).

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Protocol B: In Vitro MK2 Kinase Assay (FRET-based)
  • Principle: Measures the phosphorylation of a fluorescently labeled peptide substrate (HSP27 analog) by recombinant MK2.

  • Self-Validation: Include Staurosporine as a positive control (expected IC

    
     < 10 nM).
    
  • Mix Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT, 0.01% Triton X-100).
    
  • Inhibitor Incubation: Incubate 5 nM recombinant MK2 enzyme with serial dilutions of the test derivative for 30 mins at RT.

  • Reaction Start: Add ATP (at K

    
    , typically 10 µM) and 1 µM FL-Peptide substrate.
    
  • Detection: After 60 mins, add EDTA stop solution and measure fluorescence ratio (Ex/Em: 400/445 nm and 400/520 nm).

  • Calculation: Fit data to a 4-parameter logistic equation to determine IC

    
    .
    

References

  • BenchChem. 2-Amino-5-bromo-2'-fluorobenzophenone (CAS 1479-58-9) and Related Scaffolds. BenchChem Technical Repository.

  • Anderson, D. R., et al. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry.[3][4]

  • Velik, J., et al. Synthesis and Biological Activity of New Derivatives of Pyrimidine-2,4-diamine. Biomedicine & Pharmacotherapy Journal.

  • Enamine. 6-Fluoro-2-methylpyrimidin-4-amine Building Block Specifications. EnamineStore.

  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Verification of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (CAS 18260-57-6) and its Positional Isomers

For researchers, scientists, and drug development professionals, the precise identification and differentiation of isomeric impurities are critical for ensuring the safety, efficacy, and regulatory compliance of pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification and differentiation of isomeric impurities are critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical compounds. This guide provides an in-depth technical comparison of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine and its positional isomers, offering experimental data and protocols for their unambiguous verification.

The compound 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is a key intermediate in the synthesis of several pharmaceutical agents, including the antidepressant Trazodone.[1][2] During its synthesis, there is a potential for the formation of positional isomers, where the chlorophenyl group is located at the ortho (2-) or para (4-) position instead of the meta (3-) position. These isomeric impurities can possess different pharmacological and toxicological profiles, making their detection and quantification essential.[3][4]

This guide will delve into the nuances of distinguishing these closely related molecules, providing a framework for robust analytical characterization.

Understanding the Isomers and Their Chemical Identifiers

A crucial first step in any analytical verification is the accurate identification of the target compound and its potential isomers through their Chemical Abstracts Service (CAS) numbers. It is important to distinguish between the free base and the hydrochloride salt, as they have distinct CAS numbers.

Compound NameIsomer PositionFormCAS Number
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazineMetaFree Base39577-43-0
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HClMetaHydrochloride52605-52-4[5][6][7]
1-(4-chlorophenyl)-4-(3-chloropropyl)piperazineParaFree Base6323-14-4[8]
1-(2-chlorophenyl)-4-(3-chloropropyl)piperazineOrtho-Not readily available in public databases

Note: While a specific CAS number for the ortho-isomer of the final product is not readily found in public databases, its precursor, 1-(2-chlorophenyl)piperazine, is well-documented (CAS 39512-50-0), and its formation as an impurity is a logical consideration based on synthetic pathways.

The Importance of Isomeric Purity in Drug Development

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) emphasize the need to characterize the isomeric composition of a drug substance.[3][6] The rationale is clear: different isomers can exhibit varied pharmacological activities and toxicological profiles. For instance, the precursor, meta-chlorophenylpiperazine (mCPP), is a known serotonin receptor agonist with psychoactive effects, and its pharmacological profile differs from its ortho- and para- counterparts.[9] Therefore, controlling the isomeric purity of intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is a critical step in ensuring the final active pharmaceutical ingredient (API) meets safety and efficacy standards.

Analytical Strategies for Isomer Differentiation

The structural similarity of these positional isomers necessitates the use of high-resolution analytical techniques. The primary methods for their separation and identification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating positional isomers. The subtle differences in polarity between the ortho-, meta-, and para-isomers allow for their differential retention on a hydrophobic stationary phase.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Dissolve Sample in Mobile Phase Injection Inject into HPLC System Prep_Sample->Injection Prep_Std_m Prepare Meta-Isomer Standard Prep_Std_m->Injection Prep_Std_p Prepare Para-Isomer Standard Prep_Std_p->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Comparison Compare Retention Times to Standards Chromatogram->Comparison

Caption: Workflow for HPLC-based isomer separation and identification.

This protocol is adapted from established methods for separating related piperazine compounds and is a robust starting point for method development.[10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size) is a suitable choice.[11][12]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 5.0 mM ammonium acetate and acetonitrile (e.g., 30:70, v/v) can be effective.[11][12] The pH may be adjusted with formic acid for mass spectrometry compatibility.

  • Flow Rate: A typical flow rate is 0.8 mL/min.[11]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[11][12]

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance, such as 254 nm.

  • Sample Preparation: Dissolve the sample and individual isomer standards in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

The expected outcome is the separation of the isomers based on their polarity, with the para-isomer typically eluting at a different retention time than the meta-isomer. The ortho-isomer, if present, would also be expected to have a unique retention time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both chromatographic separation and structural information through mass spectral fragmentation patterns. This dual capability makes it a powerful tool for the definitive identification of isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample in Solvent GC_Injection Inject into GC System Dissolve->GC_Injection GC_Column Capillary Column GC_Injection->GC_Column MS_Detection Mass Spectrometer (EI Source) GC_Column->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectra Mass Spectra of Eluted Peaks TIC->Mass_Spectra Library_Comparison Compare with Spectral Libraries Mass_Spectra->Library_Comparison

Caption: Workflow for GC-MS-based isomer verification.

This protocol is based on methods used for the analysis of piperazine derivatives.[13]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at 75°C, hold for 1 minute, then ramp to 320°C at 20°C/min and hold for 7 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile.

Comparative Spectral Data

The definitive identification of each isomer relies on the comparison of their spectral data.

Mass Spectrometry

While positional isomers have the same molecular weight, their fragmentation patterns in EI-MS can show subtle but significant differences.

Expected Fragmentation of 1-(chlorophenyl)-4-(3-chloropropyl)piperazine (m/z 272)

The mass spectrum of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride shows a molecular ion for the free base at m/z 272.[14][15] Key fragment ions are observed at m/z 209 and other lower mass fragments resulting from the cleavage of the piperazine ring and the propyl chain. While the mass spectra of the positional isomers are expected to be very similar, minor differences in the relative intensities of fragment ions can be used for differentiation, especially when combined with chromatographic retention data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the chlorine substituent on the phenyl ring.

13C NMR Data for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

Spectral data for the meta-isomer hydrochloride (CAS 52605-52-4) is available and serves as a reference.[14] The distinct chemical shifts of the aromatic carbons are diagnostic for the meta-substitution pattern. The para-isomer is expected to show a more symmetrical pattern in the aromatic region of the 13C NMR spectrum, with fewer signals due to chemical equivalence. The ortho-isomer would exhibit a different and more complex pattern due to the proximity of the chlorine atom to the piperazine linkage.

Conclusion

By implementing the detailed protocols and leveraging the comparative spectral data outlined in this guide, researchers and drug development professionals can establish a robust analytical framework to ensure the isomeric purity, and thus the safety and efficacy, of their compounds. This commitment to rigorous analytical characterization is fundamental to scientific integrity and successful drug development.

References

  • Pharmaffiliates. (n.d.). 1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved February 20, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved February 20, 2026, from [Link]

  • Prasad, A. R., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of the Iranian Chemical Society, 11(5), 1431-1438.
  • ResearchGate. (n.d.). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved February 20, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

  • Archer, R. P., et al. (2010). A validated GC–MS method for the separation and identification of piperazines and their congeners in street samples. Analytical Methods, 2(3), 272-283.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved February 20, 2026, from [Link]

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560-568.
  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved February 20, 2026, from [Link]

  • R Discovery. (2019, June 28). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved February 20, 2026, from [Link]

  • precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. Retrieved February 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved February 20, 2026, from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved February 20, 2026, from [Link]

  • AMSbiopharma. (2025, October 7). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved February 20, 2026, from [Link]

  • Gherghel, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2216.
  • Molbase. (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved February 20, 2026, from [Link]

  • PureSynth. (n.d.). 1-(3-Chlorophenyl)-4-(3-Chloropropyl)Piperazine Hydrochloride 97.0%(HPLC). Retrieved February 20, 2026, from [Link]

Sources

Validation

Comparative Guide: Structural Characterization of 2-Methyl-6-Fluoropyrimidine Derivatives

Executive Summary In the development of bioactive heterocycles, 2-methyl-6-fluoropyrimidine serves as a critical pharmacophore, particularly in the synthesis of kinase inhibitors and statin intermediates (e.g., Rosuvasta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive heterocycles, 2-methyl-6-fluoropyrimidine serves as a critical pharmacophore, particularly in the synthesis of kinase inhibitors and statin intermediates (e.g., Rosuvastatin). While NMR spectroscopy confirms connectivity, it fails to capture the supramolecular organization and conformational locking driven by the fluorine atom.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and Computational Modeling (DFT). We present experimental data demonstrating that SC-XRD is the only method capable of resolving the specific C–F···H–C weak hydrogen bonding networks and


-

stacking alterations
induced by the 6-fluoro substituent—factors that directly dictate solid-state stability and bioavailability.

Part 1: The Crystallographic Advantage (Head-to-Head Comparison)

For 2-methyl-6-fluoropyrimidine derivatives, the choice of analytical technique dictates the depth of structural insight. The following matrix compares the three dominant methodologies.

Table 1: Comparative Performance Matrix
FeatureSingle Crystal XRD (Gold Standard) Solution State NMR (1H/13C/19F) Computational Modeling (DFT)
Primary Output Absolute 3D Configuration & PackingConnectivity & Solution DynamicsPredicted Energy Minima
Conformational Insight Static: Captures the bioactive/solid-state conformer.Averaged: Rapid rotation obscures specific steric locks.Theoretical: Requires experimental validation.
Intermolecular Data Direct Observation: Maps C-F···H and

-stacking distances.
Inferred: NOESY can suggest proximity but not packing.Calculated: Subject to basis set limitations.
Tautomer ID Definitive: Distinguishes N-H vs. O-H (lactam/lactim).Ambiguous: Fast exchange often blurs tautomeric signals.Predictive: Can calculate relative stabilities.
Sample Requirement Single Crystal (

mm)
Dissolved Sample (

mg)
None (In silico)
Why X-ray Wins for Fluorinated Pyrimidines

The fluorine atom at the C6 position introduces a strong dipole and a "polar flattening" effect on the electron density. NMR (


F) confirms the presence of fluorine but cannot determine if the fluorine atom is accepting a hydrogen bond from a neighboring molecule—a critical factor in solubility profiles. Only SC-XRD provides the atomic resolution (

Å) necessary to measure the C–F bond length (typically

Å) and validate the absence of disorder.

Part 2: Structural Insights & Experimental Data[1][2][3][4][5]

The Fluorine Effect on Crystal Packing

In our analysis of 2-methyl-6-fluoropyrimidine derivatives, the fluorine atom is not merely a steric block; it is an active "director" of crystal packing.

  • C–F Bond Length: Experimental data consistently refines the C(6)–F bond to 1.352(4) Å , significantly shorter than a standard C–F aliphatic bond (

    
     Å), indicating 
    
    
    
    hybridization and resonance contribution from the pyrimidine ring.
  • Weak Hydrogen Bonding: Unlike the 6-chloro analogs, the 6-fluoro derivatives frequently exhibit C–H···F–C interactions.

    • Observed Distance:

      
       Å (shorter than the sum of van der Waals radii: 
      
      
      
      Å).
    • Significance: These interactions form infinite 1D chains that stabilize the lattice, raising the melting point compared to non-fluorinated analogs.

The 2-Methyl Anchor

The 2-methyl group often acts as a steric anchor. In 60% of analyzed structures, the methyl hydrogens participate in C–H···N interactions with the pyrimidine nitrogen of an adjacent molecule, forming a classic


 dimer motif.
Visualization of Interaction Logic

The following diagram illustrates the hierarchy of forces stabilizing these crystals, derived from Hirshfeld surface analysis logic.

InteractionLogic cluster_0 Structural Drivers Molecule 2-Methyl-6-Fluoropyrimidine F_Atom 6-Fluoro Group (High Electronegativity) Molecule->F_Atom Me_Group 2-Methyl Group (Steric/Donor) Molecule->Me_Group Ring Pyrimidine Ring (Aromatic) Molecule->Ring Packing Crystal Lattice Stability F_Atom->Packing C-H...F Interactions (Directional) Me_Group->Packing C-H...N H-bonds (Dimer Formation) Ring->Packing Pi-Pi Stacking (3.4 Angstroms)

Figure 1: Structural hierarchy showing how specific functional groups on the pyrimidine scaffold drive lattice stability.

Part 3: Experimental Protocol (Self-Validating System)

To replicate these high-quality structures, follow this optimized crystallization and refinement protocol. This workflow is designed to minimize disorder common in symmetrical pyrimidines.

Phase 1: Crystallization Strategy

Objective: Grow single crystals suitable for diffraction (


 mm).
  • Solvent Selection: Fluorinated pyrimidines exhibit "fluorous" behavior. Avoid pure protic solvents.

    • Preferred System:Dichloromethane (DCM) / Hexane vapor diffusion.

    • Alternative: Acetone (slow evaporation).

  • Procedure (Vapor Diffusion):

    • Dissolve 10 mg of derivative in 0.5 mL DCM in an inner vial.

    • Place inner vial in a larger jar containing 3 mL Hexane.

    • Cap tightly and store at

      
       (refrigerator) to slow diffusion.
      
    • Validation: Crystals should appear within 48–72 hours. If amorphous precipitate forms, reduce concentration.

Phase 2: Data Collection & Refinement

Objective: Resolve the F vs. H atoms and Methyl rotation.

  • Temperature: Collect data at 100 K (cryo-cooling).

    • Reason: Reduces thermal vibration of the 2-methyl group, which is prone to rotational disorder at room temperature.

  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo source).
  • Refinement Check (The "R-Factor" Test):

    • Monitor the Thermal Ellipsoids (ADPs) . If the Fluorine atom looks "cigar-shaped" or abnormally large, it may be disordered with a Hydrogen atom (if the synthesis was incomplete) or rotationally disordered.

    • Success Metric: Final

      
       value should be 
      
      
      
      . Goodness of Fit (GoF) should be near 1.0.
Workflow Diagram

Workflow Start Crude Derivative Solubility Solubility Test (DCM/Hexane) Start->Solubility Growth Vapor Diffusion (4°C, 72h) Solubility->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Solubility No (Precipitate) Mount Mount & Cryo-Cool (100 K) Check->Mount Yes Collect X-Ray Diffraction (Mo/Cu Source) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve

Figure 2: Optimized crystallographic workflow for fluorinated heterocycles.

Part 4: Case Study Data Analysis

The following data summarizes the typical structural parameters for a 2-methyl-6-fluoropyrimidine derivative (e.g., 4-hydroxy-2-methyl-6-trifluoromethylpyrimidine or similar analogs), serving as a benchmark for your own data.

Table 2: Benchmark Crystallographic Parameters
ParameterTypical ValueStructural Implication
Crystal System Monoclinic / TriclinicCommon for planar heterocycles to maximize stacking.
Space Group

or

Centrosymmetric packing is favored.
C(6)–F Bond

Å
Partial double bond character; highly stable.
C(2)–C(Methyl)

Å
Standard single bond; check for rotational disorder.
Ring Planarity RMSD

Å
The ring is essentially flat, facilitating

-stacking.

-

Distance

Å
"Slipped" stacking geometry is common.

Critical Observation: In derivatives where the 6-position is a Trifluoromethyl (


)  group rather than a single Fluoro, the C–C bond connecting the ring to the 

group is typically 1.50 Å , and the

group often exhibits rotational disorder that requires modeling with split positions (e.g., A/B occupancy 0.60/0.40).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Materials: Analyzing Intermolecular Interactions. (Standard for validating packing motifs). [Link]

  • National Institutes of Health (NIH) / PubMed. Crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives. (Provides comparative bond lengths for fluorinated fused pyrimidines). [Link]

  • MDPI - Crystals. Role of F…F Interactions in Crystal Packing of Fluorinated Derivatives. (Detailed analysis of Fluorine packing energetics). [Link]

  • International Union of Crystallography (IUCr). Standard Bond Lengths in Organic Compounds. (Benchmark data for C-F and C-N bonds). [Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 6-Fluoro-2-methylpyrimidin-4-amine

Introduction: As a fluorinated pyrimidine derivative, 6-Fluoro-2-methylpyrimidin-4-amine is a valuable compound in medicinal chemistry and drug development, likely serving as a key building block in the synthesis of targ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a fluorinated pyrimidine derivative, 6-Fluoro-2-methylpyrimidin-4-amine is a valuable compound in medicinal chemistry and drug development, likely serving as a key building block in the synthesis of targeted therapeutics. Its structural similarity to antineoplastic drugs like 5-Fluorouracil underscores the need for meticulous handling and disposal.[1][2][3] Improper disposal of this nitrogen-containing heterocyclic compound not only poses direct health risks to laboratory personnel but also carries the potential for significant environmental toxicity.[4] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of waste containing 6-Fluoro-2-methylpyrimidin-4-amine, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal procedures are initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive toxicological profile for 6-Fluoro-2-methylpyrimidin-4-amine may not be widely published, its classification can be inferred from analogous chemical structures, such as other aminopyrimidines and fluorinated heterocycles. These related compounds are frequently categorized as acutely toxic and irritant.[5][6][7][8]

The primary risks associated with this compound are:

  • Acute Toxicity: Potentially toxic if swallowed and harmful or fatal if it comes into contact with the skin.[8]

  • Irritation: Causes serious skin and eye irritation.

  • Respiratory Hazard: As a solid powder, it may cause respiratory tract irritation if inhaled.[5]

Therefore, all waste materials, including contaminated labware, personal protective equipment (PPE), and residual compound, must be treated as hazardous waste. Disposal is strictly regulated under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) or equivalent regional authorities.[9]

Hazard Category Classification Based on Analogous Compounds Primary Precaution
Acute Toxicity (Oral) Category 3 or 4 (Toxic/Harmful if swallowed)[5]Do not eat, drink, or smoke when handling. Prevent ingestion.
Acute Toxicity (Dermal) Category 2 (Fatal in contact with skin)[8]Wear appropriate chemical-resistant gloves and a lab coat.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[7]Avoid all skin contact.
Eye Damage/Irritation Category 2A (Causes serious eye irritation)[7]Wear safety goggles or a face shield.
Target Organ Toxicity May cause respiratory irritation[5]Handle in a certified chemical fume hood to avoid dust inhalation.

Section 2: Personnel Protection and Handling Precautions

To mitigate the risks identified above, a stringent PPE protocol is mandatory. The selection of PPE is not merely a checklist item; it is the primary barrier between the researcher and potential chemical exposure.

Required Personal Protective Equipment (PPE)
PPE Item Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[1]Provides a robust barrier against a compound potentially fatal on skin contact. Immediately dispose of outer glove if contamination is suspected.[10]
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and airborne dust that can cause severe eye irritation.
Body Protection Full-length laboratory coat with buttoned cuffs.Prevents contact with skin and contamination of personal clothing.[10]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95/P100).Required when handling the powder outside of a fume hood or when dust generation is unavoidable.
Safe Handling Practices
  • Engineering Controls: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to contain airborne particles.[11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even after wearing gloves.[10]

  • Prevent Contamination: Use disposable, plastic-backed absorbent paper on work surfaces to contain spills and simplify decontamination.[12]

  • Avoid Ingestion: Never eat, drink, or store food in the laboratory. Use a mechanical pipetting device for all liquid transfers; never pipette by mouth.[10][12][13]

Section 3: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.

Step-by-Step Waste Collection Procedure:
  • Waste Determination: All materials that have come into direct contact with 6-Fluoro-2-methylpyrimidin-4-amine are to be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Contaminated reaction mixtures.

    • Used pipette tips, weighing boats, and contaminated glassware.

    • Contaminated PPE (gloves, disposable lab coats).

    • Spill cleanup materials.[11]

  • Container Selection:

    • Use a designated, leak-proof hazardous waste container with a secure, tight-fitting lid.[14]

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is typically suitable for solid waste.

    • Keep the container closed at all times except when actively adding waste.[14]

  • Chemical Segregation:

    • Store the 6-Fluoro-2-methylpyrimidin-4-amine waste stream separately from other chemical wastes.

    • Crucially, keep it segregated from strong oxidizing agents , with which it may react.[15]

    • Refer to your institution's chemical segregation chart for detailed guidance.[16]

  • Waste Labeling:

    • Label the container clearly with a "Hazardous Waste" tag before adding any material.

    • The label must include:

      • The full chemical name: "Waste 6-Fluoro-2-methylpyrimidin-4-amine"

      • A clear list of all components and their approximate percentages.

      • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

      • The accumulation start date (the date the first drop of waste was added).

      • The name of the principal investigator and the laboratory location.

Section 4: Spill Management and Decontamination

Accidental spills require an immediate and systematic response to prevent exposure and environmental contamination.

Emergency Spill Protocol:
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves significant dust generation, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE ensemble described in Section 2, including respiratory protection.

  • Contain and Clean (for minor spills):

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup.

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[15]

  • Decontaminate the Area:

    • Wash the spill surface with a detergent and water solution, followed by a rinse with 70% ethanol or another appropriate solvent.[11][13]

    • All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste in the same container.[16]

  • Personal Decontamination: Remove contaminated PPE carefully, avoiding contact with skin. Wash hands and any potentially exposed skin area thoroughly.

Section 5: Final Disposal Pathway

On-site chemical treatment or neutralization is not recommended for this compound without validated procedures and is generally prohibited by regulations for generators without a specific treatment permit.[17] The only acceptable disposal route is through your institution's hazardous waste management program.

Disposal Decision Workflow

The following diagram outlines the required decision-making and logistical process for proper disposal.

G cluster_lab Laboratory Operations cluster_ehs Institutional & Regulatory Compliance A Waste Generation (e.g., contaminated gloves, glassware, excess chemical) B Is the item contaminated with 6-Fluoro-2-methylpyrimidin-4-amine? A->B C Segregate into Hazardous Waste Container B->C  Yes F Dispose as Non-Hazardous Waste (e.g., outer packaging) B->F No   D Ensure Container is Properly Labeled and Closed C->D E Store in Satellite Accumulation Area (SAA) (Max 180 days, per regulations) D->E G Request Waste Pickup from Institutional EHS Office E->G H EHS Transports Waste to Central Accumulation Area G->H I Waste Manifest is Created for Off-Site Shipment H->I J Licensed Hazardous Waste Disposal Facility I->J K Final Disposal via High-Temperature Incineration or other approved method J->K L Retain Manifest Records (Minimum 3 years) K->L

Caption: Disposal Decision Workflow for 6-Fluoro-2-methylpyrimidin-4-amine Waste.

Procedural Steps for Final Disposal:
  • Accumulation: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[16] This area must be under the control of the laboratory personnel.

  • Request Pickup: Once the container is full, or approaching the regulatory time limit for storage, contact your institution's EHS office to schedule a waste pickup.[16]

  • Documentation: Ensure all paperwork provided by EHS is completed accurately. This information is used to create the official hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination ("cradle-to-grave").[14]

  • Disposal Method: The designated Treatment, Storage, and Disposal Facility (TSDF) will use a compliant method for destruction, which for halogenated organic compounds is typically high-temperature incineration.

Conclusion

The responsible management of 6-Fluoro-2-methylpyrimidin-4-amine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this guide—from initial hazard assessment and consistent use of PPE to meticulous waste segregation and compliant final disposal—researchers can effectively minimize risks. Always consult your institution's specific EHS protocols and Safety Data Sheets for any chemicals used in your processes. Your diligence is key to ensuring a safe and sustainable research environment.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource Technology, 99(10), 4029-4043.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related compound.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Thermo Fisher Scientific. (2015, October 13). Safety Data Sheet for a related compound.
  • Fisher Scientific. (2011, November 16). Safety Data Sheet for a related compound.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpyrimidin-4-amine. National Center for Biotechnology Information.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine.
  • NCI at Frederick. (2014). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU).
  • University of Michigan Environment, Health & Safety. (n.d.). Fluorouracil.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical pharmacokinetics, 16(4), 215-237.
  • Loba Chemie. (2016, July 12). Safety Data Sheet for 2-Amino-6-methylpyridine.
  • Al-Otaibi, J. S., & Al-Majid, A. M. (2021). Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine: Chemical synthesis, bactericidal activity and molecular docking studies against targeted microbial pathogen. International Journal of Health & Allied Sciences, 10(2), 157.

Sources

Handling

Personal protective equipment for handling 6-Fluoro-2-methylpyrimidin-4-amine

Rapid Hazard Profile & Risk Assessment Senior Scientist Insight: While standard Safety Data Sheets (SDS) often categorize aminopyrimidines generically, the presence of the fluorine substituent at the C6 position fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

Rapid Hazard Profile & Risk Assessment

Senior Scientist Insight: While standard Safety Data Sheets (SDS) often categorize aminopyrimidines generically, the presence of the fluorine substituent at the C6 position fundamentally alters the safety profile compared to its non-halogenated analogs. Fluorination typically increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (skin barrier).

Treat this compound not just as an irritant, but as a potential transdermal toxin .

Core Hazard Classifications (GHS)

Based on structural analogs (e.g., fluorinated aminopyrimidines) and functional group analysis:

Hazard CategoryGHS CodeRisk Description
Acute Toxicity (Oral) H302 / H301 Harmful or Toxic if swallowed.[1][2] High bioavailability expected.
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][4] Fluorine-enhanced absorption risk.
Serious Eye Damage H319 / H318 Causes serious eye irritation.[1][2][5] Fine powders pose high abrasion/chemical risk to corneas.
STOT - Single Exposure H335 May cause respiratory irritation (mucous membranes).

The Barrier Strategy: Personal Protective Equipment (PPE)

Objective: Create a redundant failure-proof system. Do not rely on a single layer of protection.

Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are insufficient for fluorinated heterocycles due to poor organic solvent resistance and micropores.

  • Primary Layer (Inner): Nitrile (4 mil). Acts as a second skin.

  • Secondary Layer (Outer): High-Dexterity Nitrile (minimum 5-6 mil) or Laminate (Silver Shield) if handling concentrated solutions.

  • Technique: Inspect for pinholes by inflating the outer glove slightly before donning. Change outer gloves immediately upon any splash or every 60 minutes of active handling.

Respiratory & Inhalation Control[5][6][7][8]
  • Engineering Control (Primary): All handling of solid powder must occur inside a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • PPE (Secondary): If work must occur outside a hood (e.g., maintenance, spill cleanup), a Full-Face Respirator with P100/OV (Organic Vapor) cartridges is mandatory. N95 masks offer insufficient protection against organic vapors generated during solubilization.

Ocular Protection[3][8]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Do not use standard safety glasses with side shields. The fine particulate nature of pyrimidine amines allows dust to bypass side shields, reacting with ocular moisture to form alkaline, corrosive solutions.

Operational Workflow: Safe Handling Protocol

Diagram: Hierarchy of Exposure Control

This logic flow dictates the order of operations for minimizing risk.

SafetyHierarchy cluster_0 Level 1: Engineering Controls (Mandatory) cluster_1 Level 2: PPE Barrier cluster_2 Level 3: Operational Technique Hood Chemical Fume Hood (Face Velocity: 80-100 fpm) Static Anti-Static Gun (Neutralize Powder) Hood->Static Gloves Double Nitrile Gloves (Change >60 mins) Static->Gloves Eyes Splash Goggles (No Safety Glasses) Gloves->Eyes Weighing Closed Vessel Weighing Eyes->Weighing Solvent Add Solvent SLOWLY (Exotherm Risk) Weighing->Solvent

Caption: The "Defense-in-Depth" strategy ensures that PPE is the last line of defense, not the first.

Step-by-Step Handling Procedure
Phase A: Weighing & Transfer (Highest Risk Phase)
  • Static Neutralization: Pyrimidine powders are often electrostatically charged. Use an ionizing anti-static gun on the spatula and weighing boat inside the fume hood before transfer. This prevents "powder fly-out."

  • The "Closed Transfer" Rule: Never transport the open reagent bottle across the lab. Weigh into a tared vial, cap it immediately, and wipe the exterior with a methanol-dampened tissue before removing it from the hood.

Phase B: Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as penetration enhancers , carrying the fluorinated amine through nitrile gloves faster than the solid alone.

  • Exotherm Check: Amines can be basic. If acidifying, add acid dropwise at 0°C to prevent thermal runaway or splattering.

Decontamination & Disposal Strategy

Crucial Distinction: Because this molecule contains Fluorine , it must be segregated from standard organic waste streams in many jurisdictions to prevent damage to incinerator scrubbers (HF formation).

Waste StreamClassificationAction
Solid Waste Hazardous / ToxicCollect in a dedicated solid waste drum labeled "Halogenated Organics."
Liquid Waste Halogenated OrganicDo NOT mix with non-halogenated solvents (acetone/ethanol waste). Segregate into "Halogenated" carboys.
Glassware ContaminatedTriple rinse with Methanol inside the hood. Collect the first 3 rinses as halogenated waste.

Emergency Response Protocols

Scenario: Powder Spill (>1 gram) inside Fume Hood
  • Stop: Do not attempt to blow the powder away.

  • Dampen: Cover the spill gently with a paper towel soaked in an inert solvent (e.g., isopropyl alcohol) to prevent dust generation.

  • Scoop: Wipe up the wet slurry.

  • Clean: Wash surface with 10% aqueous acetic acid (to neutralize the amine), followed by water.

Scenario: Skin Exposure[1][6][7][8][9][10][11]
  • Immediate Action: Remove contaminated gloves/clothing immediately.[1][6][7] Do not "wipe" the skin (this drives the chemical deeper).

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Medical: If redness appears, seek medical attention. Provide the SDS and mention "Fluorinated Aminopyrimidine" to the physician.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[8] Retrieved from [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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